3-Methylcytidine
Descripción
This compound has been reported in Geodia barretti with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,11,14-16H,4H2,1H3/t5-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPUKVRQKWBSPK-ZOQUXTDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140-64-9 | |
| Record name | 3-Methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylcytidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biological Function of 3-methylcytidine (m3C) in tRNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological functions of 3-methylcytidine (m3C), a critical post-transcriptional modification in transfer RNA (tRNA). We delve into the molecular machinery responsible for its deposition, its multifaceted roles in tRNA structure, stability, and the translation process, and its implications in human health and disease. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.
Introduction to this compound (m3C) in tRNA
This compound (m3C) is a conserved post-transcriptional modification found in both cytoplasmic and mitochondrial tRNAs across eukaryotes.[1] This modification primarily occurs at position 32 (C32) in the anticodon loop of specific tRNA isoacceptors, including those for serine, threonine, and arginine.[2][3] Its strategic location within the anticodon loop suggests a crucial role in modulating the structural integrity of tRNA and the fidelity of protein synthesis.[4] The biogenesis of m3C is a complex process orchestrated by a family of S-adenosylmethionine (SAM)-dependent methyltransferases, with distinct enzymes functioning in the cytoplasm and mitochondria.[1][5] Dysregulation of m3C modification has been implicated in various pathological conditions, including cancer, highlighting the importance of understanding its fundamental biological roles.[2]
The m3C Methyltransferase Machinery
In humans, the deposition of m3C in tRNA is carried out by members of the methyltransferase-like (METTL) protein family. These enzymes exhibit remarkable specificity for different tRNA substrates and subcellular compartments.
-
Cytoplasmic m3C Methyltransferases: METTL2A, METTL2B, and METTL6
-
METTL2A and METTL2B: These closely related enzymes are responsible for m3C32 formation in tRNA-Thr and tRNA-Arg isoacceptors.[5][6] The recognition of tRNA-Thr by METTL2A is dependent on the presence of another modification, N6-threonylcarbamoyladenosine (t6A), at position 37.[6]
-
METTL6: This enzyme specifically modifies tRNA-Ser isoacceptors.[2][5] Its activity is uniquely dependent on an interaction with the seryl-tRNA synthetase (SerRS), which acts as a cofactor, ensuring the specific methylation of tRNA-Ser.[7]
-
-
Mitochondrial m3C Methyltransferase: METTL8
-
METTL8: This enzyme is targeted to the mitochondria and is responsible for the m3C32 modification of mitochondrial tRNA-Thr and tRNA-Ser(UCN).[8][9] Alternative splicing of the METTL8 gene can produce different isoforms, with the mitochondrial isoform playing a key role in regulating mitochondrial translation.[10][11] The activity of METTL8 on mitochondrial tRNA-Ser(UCN) is dependent on the i6A37 modification.[10]
-
Biological Functions of m3C in tRNA
The presence of m3C at position 32 of the anticodon loop has profound effects on the structure and function of tRNA, ultimately impacting the efficiency and fidelity of protein synthesis.
Role in tRNA Structure and Stability
The methylation at the N3 position of cytosine introduces a positive charge and a methyl group that disrupts the Watson-Crick base-pairing face of the nucleotide.[12] This modification is thought to influence the conformation of the anticodon loop.[4] Studies have shown that the loss of m3C in mitochondrial tRNA-Ser-UGA leads to alterations in its native structure, suggesting a role for m3C in proper tRNA folding.[8] The modification can also influence the thermal stability of the anticodon stem-loop, with its effect being pH-dependent.[13]
Role in Translation
The location of m3C32 within the anticodon loop directly implicates it in the process of translation.
-
Codon Recognition and Decoding Fidelity: By influencing the anticodon loop's conformation, m3C can modulate codon-anticodon interactions at the ribosome, thereby affecting decoding accuracy and efficiency.[3] The absence of m3C32 on tRNA-Ser has been shown to increase ribosome occupancy and decrease the translation of mRNAs enriched with serine codons.[1] Conversely, the loss of m3C32 on tRNA-Arg/Thr leads to decreased ribosome occupancy.[1]
-
Translational Frameshifting: Modifications in the anticodon loop are known to be critical for maintaining the reading frame during translation. While the direct impact of m3C on frameshifting is still under investigation, its role in ensuring proper codon-anticodon pairing is crucial for preventing such errors.
-
Cellular Processes: The influence of m3C on translation has downstream effects on various cellular processes. For instance, deficiencies in m3C32 have been shown to impair cell cycle progression and the DNA damage response.[1]
Quantitative Data on m3C Modification
The following tables summarize key quantitative findings related to the m3C modification in tRNA.
| Enzyme Knockout | Affected tRNA | Reduction in m3C Levels | Reference |
| METTL2 | Total tRNA | ~30-40% | [14] |
| METTL6 | Total tRNA | ~10-15% | [14] |
| METTL2A/2B/6 | tRNA-Ser-GCT | Complete depletion of m3C32 | [2] |
Table 1: Impact of m3C Methyltransferase Knockout on m3C Levels.
| tRNA Species | Modification Level at C32 (in HEK293T WT cells) | Reference |
| Cytoplasmic tRNA-Ser | >95% | [2] |
| Cytoplasmic tRNA-Thr | >95% | [2] |
Table 2: Stoichiometry of m3C32 Modification in Human Cells.
| Anticodon Stem-Loop | Condition | Melting Temperature (TM) | Reference |
| Unmodified tRNA-Arg-UCU | pH 7.5 | 61.6 ± 0.2 °C | [13] |
| Unmodified tRNA-Arg-UCU | pH 5.0 | 67.2 ± 0.2 °C | [13] |
Table 3: Effect of pH on the Thermal Stability of an Unmodified Anticodon Stem-Loop.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study m3C in tRNA.
tRNA Isolation
Objective: To isolate a fraction of small RNAs enriched in tRNA from total cellular RNA.
Protocol:
-
Total RNA Extraction: Isolate total RNA from cultured cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard TRIzol-based method.[15][16]
-
tRNA Enrichment (Optional but Recommended):
-
Size-Exclusion Chromatography: Fractionate the total RNA using size-exclusion chromatography to separate small RNAs (<200 nucleotides) from larger RNA species like rRNA and mRNA.[17]
-
Polyacrylamide Gel Electrophoresis (PAGE): Alternatively, resolve the total RNA on a denaturing polyacrylamide gel (e.g., 10% polyacrylamide, 8 M urea). Excise the gel region corresponding to the size of tRNAs (approximately 70-90 nucleotides). Elute the tRNA from the gel slices by crushing and soaking in an appropriate buffer (e.g., 0.3 M sodium acetate) overnight at 4°C. Precipitate the eluted tRNA with ethanol.[18]
-
-
Quantification and Quality Control: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be approximately 2.0. Assess the integrity of the tRNA fraction by running an aliquot on a denaturing polyacrylamide gel.
Analysis of m3C by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To identify and quantify m3C within the total tRNA population or in a specific tRNA isoacceptor.
Protocol:
-
tRNA Digestion to Nucleosides:
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a triple quadrupole mass spectrometer.[1]
-
Separate the nucleosides using a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. The specific mass transitions for m3C and other nucleosides are used for detection and quantification.[3] For m3C, a common transition is m/z 258.1 → 126.1.[3]
-
-
Data Analysis:
-
Integrate the peak areas for each nucleoside.
-
Quantify the amount of m3C relative to the canonical nucleosides (A, C, G, U).
-
Primer Extension Analysis for Site-Specific m3C Detection
Objective: To map the location of m3C in a specific tRNA molecule. The presence of m3C can cause the reverse transcriptase to pause or terminate one nucleotide before the modified base.
Protocol:
-
Primer Design and Labeling:
-
Design a DNA oligonucleotide primer that is complementary to a region 3' of the suspected modification site.
-
Label the 5' end of the primer with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.
-
-
Annealing:
-
Anneal the radiolabeled primer to the target tRNA by heating the mixture to 90°C and then slowly cooling to room temperature.
-
-
Primer Extension Reaction:
-
Perform a reverse transcription reaction using a reverse transcriptase (e.g., AMV or SuperScript). The reaction mixture should contain the annealed tRNA-primer complex, dNTPs, and the enzyme in its appropriate buffer.
-
Incubate at the optimal temperature for the reverse transcriptase (e.g., 42-55°C).
-
-
Gel Electrophoresis and Visualization:
-
Denature the reaction products and resolve them on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated using the same primer and an unmodified template.
-
Visualize the radiolabeled cDNA products by autoradiography. A band corresponding to a stop in reverse transcription one nucleotide 3' to the modified cytosine indicates the presence of m3C.
-
Visualizing the World of m3C in tRNA
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the study of m3C in tRNA.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutually exclusive substrate selection strategy by human m3C RNA transferases METTL2A and METTL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of tRNA recognition by the m3C RNA methyltransferase METTL6 in complex with SerRS seryl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolving specificity of tRNA 3-methyl-cytidine-32 (m3C32) modification: a subset of tRNAsSer requires N6-isopentenylation of A37 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. jdc.jefferson.edu [jdc.jefferson.edu]
- 19. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
The Emergence of 3-Methylcytidine (m3C) in mRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of epitranscriptomics has unveiled a complex landscape of chemical modifications on messenger RNA (mRNA) that profoundly influence gene expression and cellular function. Among these, 3-methylcytidine (m3C), a modification once thought to be primarily confined to transfer RNA (tRNA), has been identified in eukaryotic mRNA, opening a new frontier in post-transcriptional gene regulation. This technical guide provides an in-depth exploration of the discovery, history, and molecular players involved in the dynamic regulation of m3C in mRNA. It details the enzymatic machinery responsible for its deposition ("writers"), removal ("erasers"), and the ongoing search for its recognition factors ("readers"). Furthermore, this guide presents a summary of quantitative data, detailed experimental protocols for m3C detection, and visual representations of the associated molecular pathways and workflows to equip researchers with the foundational knowledge required to investigate the role of m3C in health and disease.
Discovery and History of m3C in mRNA
While this compound (m3C) has been known to exist in various RNA species for decades, its definitive identification in eukaryotic messenger RNA (mRNA) is a more recent discovery that has significantly expanded the scope of the epitranscriptome.
Initial studies on RNA modifications predominantly focused on abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA). The first evidence for the existence of m3C in mRNA emerged from studies in mice and humans, which identified specific methyltransferases responsible for this modification. A pivotal 2017 study provided the first strong evidence for m3C in mRNA by identifying METTL8 as the primary enzyme responsible for its deposition.[1][2][3][4][5][6][7][8][9] This discovery was crucial as it distinguished the m3C modification machinery for mRNA from that of tRNA, which is primarily handled by METTL2 and METTL6.[5][6][7] Subsequent research has focused on elucidating the functional significance of this modification, its dynamic regulation, and its potential implications in various physiological and pathological processes.
The m3C Regulatory Machinery: Writers, Erasers, and Readers
The biological impact of m3C modification in mRNA is orchestrated by a coordinated interplay of proteins that add, remove, and recognize this chemical mark.
"Writers": The Methyltransferases Depositing m3C
The primary enzyme responsible for installing the m3C mark on mRNA is Methyltransferase-like 8 (METTL8) .[4][5][6][7][10][11]
-
METTL8: Initially, METTL8 was implicated in modifying both mitochondrial and nuclear RNAs.[12][13][14] However, further studies have clarified that specific isoforms of METTL8 are responsible for m3C deposition in mRNA. Alternative splicing of the METTL8 gene generates different protein isoforms with distinct subcellular localizations. A nuclear-localizing isoform of METTL8 is responsible for m3C modification in mRNAs and long noncoding RNAs (lncRNAs).[15] In contrast, a mitochondrial isoform of METTL8 is involved in modifying mitochondrial tRNAs, which is crucial for mitochondrial translation and respiration.[12][13][14][16]
"Erasers": The Demethylases Removing m3C
The reversibility of the m3C modification is managed by demethylases, also known as "erasers." Two key enzymes from the AlkB homolog (ALKBH) family have been identified to possess this activity.
-
ALKBH1 (AlkB Homolog 1): ALKBH1 has been shown to be a primary eraser of m3C in the mRNA of mammalian cells.[13][17] Overexpression of ALKBH1 leads to a decrease in global m3C levels in mRNA, while its knockdown results in an increase.[17] ALKBH1 is found in both the nucleus and mitochondria.[18][19]
-
ALKBH3 (AlkB Homolog 3): While ALKBH3 is a known demethylase for m1A and m3C in tRNA, it has also been implicated in the demethylation of m3C in other RNA species.[20][21][22][23] ALKBH3 is localized in both the cytoplasm and the nucleus.[1][24]
"Readers": The Search for m3C-Binding Proteins
"Reader" proteins are responsible for recognizing specific RNA modifications and translating them into functional consequences, such as altered mRNA stability, translation, or localization. While the reader proteins for other modifications like N6-methyladenosine (m6A) are well-characterized (e.g., the YTH domain-containing family of proteins), the specific readers for m3C on mRNA are still under active investigation.[14][15][17][18][25][26][27]
Currently, there is no definitive evidence for a dedicated m3C reader protein for mRNA. The YTH domain proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the primary readers for m6A, but their affinity for m3C has not been established.[3][4][14][15][16][17][18][25][26][27] Identifying the proteins that specifically recognize and bind to m3C-modified mRNA is a critical next step in understanding the downstream functional consequences of this modification.
Quantitative Analysis of m3C in mRNA
Quantifying the abundance of m3C in mRNA is essential for understanding its regulatory roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.
| Tissue/Cell Line | Method | m3C Abundance (relative to total cytidine) | Reference |
| Mouse Liver | LC-MS/MS | ~5-7 fold enrichment in poly(A)-enriched RNA compared to total RNA | [28] |
| Human HCT116 Cells | LC-MS/MS | Comparable levels to m5C and m1A in poly(A) RNA | [29] |
| Human MCF7 Cells | HAC-seq | Predominantly found in tRNAs with high stoichiometry; no significant evidence in mRNA at comparable levels | [2] |
Note: The absolute stoichiometry of m3C in mRNA is still an area of active research. Current data suggests that m3C is a low-abundance modification in mRNA compared to its prevalence in tRNA.[2]
Functional Implications of m3C in mRNA
The presence of a methyl group at the N3 position of cytidine can alter its base-pairing properties and the local RNA structure, thereby influencing various aspects of mRNA metabolism.
-
mRNA Stability: A significant proportion of m3C sites are found in the 3' untranslated region (3' UTR) of mRNAs, and this modification has been associated with mRNA degradation.[15][29]
-
Translation: The impact of m3C on mRNA translation is an emerging area of study. Modifications within the coding sequence or regulatory regions could potentially influence ribosome transit and protein synthesis.
-
RNA Structure: The m3C modification disrupts the Watson-Crick C:G base pairing, which can significantly alter the local secondary structure of mRNA.[30] This structural change may, in turn, affect interactions with RNA-binding proteins and other regulatory molecules.
-
Disease Relevance: Dysregulation of m3C levels in mRNA has been implicated in human diseases, including cancer. For instance, altered expression of METTL8 and ALKBH1, leading to changes in m3C levels, has been observed in hepatocellular carcinoma.[17] The METTL8-mediated m3C modification of mitochondrial tRNAs has also been linked to glioblastoma progression through the HIF1α/RTK/Akt signaling pathway.[12][13]
Experimental Protocols
Quantification of m3C in mRNA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the absolute and relative quantification of modified nucleosides in RNA.
Principle: This method involves the enzymatic digestion of purified mRNA into individual nucleosides, followed by chromatographic separation and detection by a mass spectrometer. The amount of m3C is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Detailed Protocol:
-
mRNA Isolation:
-
Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
-
Purify mRNA from total RNA using oligo(dT)-magnetic beads to select for polyadenylated transcripts. Perform two rounds of purification to minimize rRNA contamination.
-
Assess the purity and integrity of the mRNA using a Bioanalyzer or similar instrument.
-
-
Enzymatic Digestion to Nucleosides:
-
To 100-200 ng of purified mRNA, add a nuclease cocktail for complete digestion. A common cocktail includes:
-
Nuclease P1 (to digest RNA to 5'-mononucleotides)
-
Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides)
-
-
Incubate the reaction at 37°C for 2-4 hours.
-
Spike the digested sample with a known amount of stable isotope-labeled this compound ([13C, 15N]-m3C) as an internal standard for absolute quantification.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Use a gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the nucleosides.
-
Couple the LC system to a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Define the specific precursor-to-product ion transitions for both native m3C and the stable isotope-labeled internal standard.
-
Generate a standard curve using known concentrations of unlabeled m3C to determine the absolute quantity in the sample.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both endogenous m3C and the internal standard.
-
Calculate the amount of m3C in the original mRNA sample based on the standard curve and normalize to the total amount of input RNA (typically by quantifying one of the canonical nucleosides like cytidine).
-
Transcriptome-wide Mapping of m3C by m3C-IP-seq
m3C immunoprecipitation followed by high-throughput sequencing (m3C-IP-seq) allows for the genome-wide identification of m3C sites in mRNA.
Principle: This technique utilizes an antibody that specifically recognizes m3C to enrich for m3C-containing RNA fragments from a fragmented transcriptome. These enriched fragments are then sequenced and mapped back to the genome to identify the locations of the modification.
Detailed Protocol:
-
mRNA Fragmentation:
-
Isolate and purify mRNA as described for the LC-MS/MS protocol.
-
Fragment the mRNA into ~100-nucleotide fragments using RNA fragmentation buffer or enzymatic methods.
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented mRNA with an anti-m3C antibody in an IP buffer (e.g., containing Tris-HCl, NaCl, and a non-ionic detergent) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads to the mixture and incubate for another 2-4 hours at 4°C to capture the antibody-RNA complexes.
-
Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
-
RNA Elution and Library Preparation:
-
Elute the m3C-containing RNA fragments from the antibody-bead complexes.
-
Prepare a sequencing library from the eluted RNA fragments. This typically involves:
-
Ligation of 3' and 5' adapters.
-
Reverse transcription to generate cDNA.
-
PCR amplification of the cDNA library.
-
-
Also, prepare a sequencing library from an input control sample (fragmented mRNA that did not undergo immunoprecipitation).
-
-
High-Throughput Sequencing:
-
Sequence the m3C-IP and input libraries on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify peaks of enriched read coverage in the m3C-IP sample compared to the input control. These peaks represent putative m3C sites.
-
Use peak-calling algorithms (e.g., MACS2) to statistically identify significant m3C peaks.
-
Perform motif analysis on the sequences under the peaks to identify any consensus sequence motifs for m3C deposition.
-
Visualizations of Pathways and Workflows
The m3C Modification Cycle in mRNA
Caption: The dynamic cycle of this compound (m3C) modification on mRNA.
Experimental Workflow for LC-MS/MS Quantification of m3C
Caption: Workflow for the quantification of m3C in mRNA using LC-MS/MS.
Experimental Workflow for m3C-IP-seq
Caption: Workflow for transcriptome-wide mapping of m3C by m3C-IP-seq.
Future Directions
The study of m3C in mRNA is a rapidly evolving field with several key questions remaining to be answered:
-
Identification of m3C Readers: The discovery of specific m3C reader proteins is paramount to understanding the downstream functional consequences of this modification.
-
Absolute Stoichiometry: Determining the precise stoichiometry of m3C on specific transcripts in different cellular contexts will provide crucial insights into its regulatory potential.
-
Functional Heterogeneity: Investigating whether the function of m3C varies depending on its location within an mRNA transcript (e.g., 5' UTR, coding sequence, 3' UTR).
-
Crosstalk with Other Modifications: Exploring the potential interplay between m3C and other RNA modifications in regulating mRNA fate.
-
Therapeutic Potential: Understanding the role of the m3C regulatory machinery in disease could unveil new therapeutic targets for a range of pathologies, including cancer.
This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery and history of this compound in mRNA. As research in this area continues to accelerate, a deeper understanding of the biological roles of this enigmatic modification will undoubtedly emerge, with significant implications for both basic science and clinical applications.
References
- 1. Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. m6A-binding YTHDF proteins promote stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. ALKBH1‐mediated m1A demethylation of METTL3 mRNA promotes the metastasis of colorectal cancer by downregulating SMAD7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of m6A-Associated RNA Binding Proteins Using an Integrative Computational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the redundant functions of the m6A-binding YTHDF proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. YTHDF1 and YTHDC1 m6A reader proteins regulate HTLV-1 tax and hbz activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 20. researchgate.net [researchgate.net]
- 21. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. protocols.io [protocols.io]
- 29. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
role of 3-methylcytidine in gene expression regulation
An In-Depth Technical Guide to the Role of 3-methylcytidine (m3C) in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (m3C) is a post-transcriptional RNA modification increasingly recognized for its significant role in the intricate regulation of gene expression. This dynamic mark, found on both transfer RNA (tRNA) and messenger RNA (mRNA), is meticulously controlled by a dedicated set of "writer" and "eraser" enzymes. The presence of m3C influences RNA structure, stability, and decoding processes during translation, thereby fine-tuning protein synthesis and other cellular functions. Dysregulation of m3C homeostasis has been implicated in various pathological conditions, including cancer, highlighting its potential as a therapeutic target. This technical guide provides a comprehensive overview of the current understanding of m3C, detailing its molecular machinery, functional consequences, and the experimental methodologies used for its study.
The m3C Machinery: Writers, Erasers, and the Emerging Role of Readers
The dynamic regulation of m3C levels on RNA is orchestrated by specific enzymes that add (writers) and remove (erasers) the methyl group.
The "Writers": METTL Family of Methyltransferases
In mammals, the installation of m3C is carried out by members of the Methyltransferase-like (METTL) protein family, with distinct specificities for different RNA types.[1][2][3][4]
-
METTL2 (METTL2A/METTL2B): Primarily responsible for m3C modification in specific tRNAs.[1][3] METTL2A and METTL2B are human orthologs of the yeast Trm140.[5] METTL2 modifies tRNA-arginine and tRNA-threonine members.[6]
-
METTL6: Also contributes to m3C formation in specific tRNAs, particularly the tRNA-serine family.[1][3][6] It is a homolog of the fission yeast Trm141.[2]
-
METTL8: Initially identified as the sole m3C writer for mRNA.[1][2][3] Subsequent research has revealed that a predominant isoform of METTL8 is localized to the mitochondria, where it installs m3C at position 32 of mitochondrial tRNAs (mt-tRNAThr and mt-tRNASer(UCN)), playing a crucial role in mitochondrial protein translation and respiratory activity.[7] A nuclear isoform of METTL8 is responsible for m3C deposition in mRNAs.[7]
The "Erasers": ALKBH Family of Demethylases
The reversible nature of m3C modification is managed by demethylases from the AlkB homolog (ALKBH) family.
-
ALKBH1: This enzyme has been identified as an eraser for m3C in mRNA.[7][8] Overexpression of ALKBH1 leads to a decrease in mRNA m3C levels, while its knockdown results in an increase.[8]
-
ALKBH3: Primarily known to demethylate m3C in tRNA.[7][9] It can also demethylate 1-methyladenosine (m1A) in both tRNA and mRNA.[1][2][9][10] ALKBH3 shows a preference for single-stranded nucleic acids.[1]
The "Readers": An Unfolding Story
While the concept of "reader" proteins that recognize specific RNA modifications and mediate downstream effects is well-established for marks like N6-methyladenosine (m6A) through the YTH domain-containing protein family, the existence of dedicated m3C readers is still an active area of investigation.[11][12][13][14][15][16] The YTH domain forms a hydrophobic pocket that specifically accommodates the methyl group of m6A.[11][12] It is plausible that similar domains or novel protein families exist that can recognize the m3C mark and recruit effector proteins to modulate RNA fate.
Functional Consequences of m3C Modification
The presence of m3C on RNA has profound effects on its structure and function, ultimately impacting gene expression.
Impact on tRNA Structure and Function
The m3C modification at position 32 (m3C32) in the anticodon loop of tRNAs is crucial for maintaining their structural integrity and decoding function.[17][18][19]
-
tRNA Folding and Stability: m3C32 influences the three-dimensional structure of the anticodon loop, which is critical for accurate codon recognition.[17][19]
-
Translation Regulation: The absence of m3C32 can impair translation.[17][18] Interestingly, the effect on translation is codon- and tRNA-context-dependent.
Role of m3C in mRNA Metabolism
The discovery of m3C in mRNA has opened new avenues for understanding its role in post-transcriptional gene regulation.
-
mRNA Stability: A significant proportion of m3C sites in mRNA are found in the 3' untranslated region (3' UTR) and are associated with mRNA degradation.[7]
-
Dynamic Regulation: The levels of m3C in mRNA are dynamic and can be altered in response to cellular stress, such as hypoxia, which leads to a reduction in METTL8 expression and consequently, a decrease in mRNA m3C levels.[7]
Quantitative Data on m3C Modification
The following tables summarize key quantitative findings from studies on m3C modification.
Table 1: Impact of Writer Knockout on tRNA m3C Levels
| Gene Knockout | RNA Type | Reduction in m3C Levels | Cell/Tissue Type | Reference |
| METTL2 | Total tRNA | ~30-40% | Mouse and Human cells | [1][3][4] |
| METTL6 | Total tRNA | ~10-15% | Mouse and Human cells | [1][3][4] |
Table 2: Impact of Eraser Modulation on RNA m3C Levels
| Eraser Modulation | RNA Type | Change in m3C Levels | Cell/Tissue Type | Reference |
| ALKBH1 Overexpression | mRNA | Decrease | Human cells | [8] |
| ALKBH1 Knockdown | mRNA | Increase | Human cells | [8] |
| ALKBH3 Overexpression | tRNA | Decrease | HeLa cells | [9] |
| ALKBH3 Knockdown | tRNA | Increase | HeLa cells | [9] |
Table 3: Kinetic Parameters of ALKBH3 Demethylation Activity
| Substrate | kcat/KM (μM-1 min-1) | Reference |
| m1A-containing RNA | 0.11 | [10] |
| 1mA-containing ssDNA | 0.12 | [10] |
| 3mC-containing ssDNA | 0.10 | [10] |
Experimental Protocols for m3C Analysis
This section provides detailed methodologies for key experiments used to study m3C modification.
Primer Extension Analysis for m3C in tRNA
This method is used to detect modifications in specific tRNAs that block or stall reverse transcriptase.
Protocol:
-
Primer Labeling: 5'-end label an oligonucleotide primer specific to the tRNA of interest with 32P-ATP using T4 polynucleotide kinase.
-
Annealing: Anneal 1-2 pmol of the 32P-labeled primer to 2 μg of total RNA or 500 ng to 1 μg of purified tRNA in Superscript III buffer (Invitrogen). Heat the mixture to 80°C for 5 minutes and then allow it to cool slowly to 25°C over 20-30 minutes.
-
Reverse Transcription: Extend the annealed primer using 1 μl of Superscript III reverse transcriptase (Invitrogen) in the presence of 0.1 mM of each dNTP at 55°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of RNA loading dye (formamide containing 0.1% bromophenol blue).
-
Gel Electrophoresis: Heat the samples at 85°C for 5 minutes and resolve the cDNA products on a 15% polyacrylamide gel containing 8 M urea.
-
Visualization: Visualize the results by autoradiography. A band corresponding to a truncated product indicates a block in reverse transcription, which can be indicative of an m3C modification.[20]
m3C Immunoprecipitation and Sequencing (m3C-IP-seq)
This technique allows for the transcriptome-wide mapping of m3C sites at single-nucleotide resolution.[7]
Protocol:
-
RNA Fragmentation: Fragment total RNA or poly(A)-selected mRNA to an appropriate size (e.g., ~100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m3C antibody to enrich for m3C-containing RNA fragments.
-
Washing: Wash the antibody-RNA complexes to remove non-specifically bound RNA.
-
Elution: Elute the m3C-enriched RNA fragments from the antibody.
-
Library Preparation: Prepare a cDNA library from the eluted RNA fragments.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome and identify peaks that represent m3C-modified regions.
In Vitro Demethylation Assay for ALKBH Enzymes
This assay is used to determine the demethylase activity of recombinant ALKBH proteins on m3C-containing RNA substrates.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified recombinant ALKBH enzyme (e.g., ALKBH1 or ALKBH3), an m3C-containing RNA substrate, Fe(II), α-ketoglutarate, and a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction, for example, by adding EDTA to chelate the Fe(II).
-
Analysis: Analyze the demethylation of the RNA substrate using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of m3C and cytidine.
Signaling Pathways and Crosstalk
The dynamic nature of m3C modification suggests its involvement in cellular signaling pathways. While specific pathways directly regulated by m3C are still being elucidated, its impact on translation and mRNA stability points to a role in modulating pathways that are sensitive to protein dosage, such as cell cycle control and stress responses.
Furthermore, the epitranscriptome is characterized by a complex interplay between different RNA modifications. The presence of one modification can influence the deposition or removal of another, creating a combinatorial code that fine-tunes gene expression. The crosstalk between m3C and other modifications, such as m1A and N6-isopentenyladenosine (i6A), has been observed and is an active area of research.[21][22][23]
Visualizations of Key Processes
Diagram 1: The m3C "Writer-Eraser" Machinery
Caption: The dynamic regulation of this compound (m3C) modification on RNA.
Diagram 2: Experimental Workflow for m3C-IP-seq
Caption: A streamlined workflow for transcriptome-wide mapping of m3C sites.
Diagram 3: Logical Relationship of m3C's Impact on Translation
Caption: The influence of m3C on tRNA structure and its downstream effects on translation.
Conclusion and Future Directions
The study of this compound has unveiled a new layer of complexity in the regulation of gene expression. The identification of its dedicated writers and erasers has established m3C as a dynamic and reversible modification. Its profound impact on tRNA function and emerging roles in mRNA metabolism underscore its importance in maintaining cellular homeostasis.
Future research will likely focus on several key areas:
-
Identification of m3C Readers: The discovery of specific m3C reader proteins will be crucial for elucidating the downstream signaling pathways and molecular mechanisms through which m3C exerts its function.
-
Elucidating Regulatory Networks: A deeper understanding of the signaling pathways that regulate the expression and activity of m3C writers and erasers is needed.
-
Crosstalk with Other Modifications: Further investigation into the interplay between m3C and other epitranscriptomic marks will provide a more holistic view of post-transcriptional gene regulation.
-
Therapeutic Potential: Given the links between m3C dysregulation and disease, the development of small molecule inhibitors or activators of m3C metabolic enzymes holds promise for novel therapeutic interventions.
This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals to navigate the exciting and rapidly evolving field of m3C biology. Continued exploration in this area will undoubtedly uncover further insights into the fundamental principles of gene expression and open new avenues for the treatment of human diseases.
References
- 1. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Human ALKBH3 Mediated RNA N1 -methyladenosine (m1 A) Demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. par.nsf.gov [par.nsf.gov]
- 6. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. The Molecular Basis of Human ALKBH3 Mediated RNA N1-methyladenosine (m1A) Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Proteins of mRNA Modification: Writers, Readers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | YTH Domain Proteins: A Family of m6A Readers in Cancer Progression [frontiersin.org]
- 14. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mbexc.de [mbexc.de]
- 19. Structural impact of 3-methylcytosine modification on the anticodon stem of a neuronally-enriched arginine tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The crosstalk between m6A RNA methylation and other epigenetic regulators: a novel perspective in epigenetic remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wenglab.cn [wenglab.cn]
- 23. researchgate.net [researchgate.net]
3-Methylcytidine (m3C): A Potential Biomarker in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of Epitranscriptomics in Oncology
The field of oncology is increasingly recognizing the significance of epitranscriptomics—the study of chemical modifications to RNA that regulate gene expression without altering the underlying RNA sequence. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) has emerged as a critical player in cellular physiology and disease.[1] m3C is a post-transcriptional modification where a methyl group is added to the N3 position of a cytidine residue.[2][3] This modification is found in various RNA species, most prominently in transfer RNA (tRNA) and, as discovered more recently, in messenger RNA (mRNA).[2][3][4][5]
The installation of m3C is catalyzed by a family of RNA methyltransferases known as Methyltransferase-like (METTL) proteins. In humans and mice, three distinct enzymes have been identified: METTL2 and METTL6, which primarily modify tRNAs, and METTL8, which is responsible for m3C modification in mRNA.[2][3][6] Dysregulation of these "writer" enzymes and the subsequent alteration in m3C levels have been increasingly linked to the pathogenesis of various cancers, positioning m3C and its associated machinery as promising biomarkers for cancer diagnosis, prognosis, and therapeutic targeting. This guide provides a comprehensive overview of m3C's role in cancer, methodologies for its detection, and its potential clinical applications.
The m3C "Writer" Enzymes and Their Role in Cancer
The biological impact of m3C is intrinsically linked to the function and expression of its methyltransferases. Aberrant expression of METTL enzymes has been observed across a wide range of malignancies, often correlating with patient prognosis.[1]
-
METTL8: As the primary writer of m3C in mRNA, METTL8 is a focal point of m3C research in cancer.[2][3] It exists in two isoforms, with a nuclear isoform responsible for m3C methylation in mRNAs and long noncoding RNAs (lncRNAs).[7] Upregulation of METTL8 has been documented in breast cancer and is associated with lower patient survival in pancreatic cancer.[8][9] In glioblastoma, METTL8 promotes cancer stemness and tumorigenicity by influencing mitochondrial respiration and activating the HIF1α/RTK/Akt signaling pathway.[10] Functionally, METTL8 has been shown to enhance cancer cell migration, and its knockdown can impede this process in breast cancer cell lines.[11] Frameshift mutations in METTL8 have also been identified in colorectal cancers.[9]
-
METTL2 (METTL2A & METTL2B): METTL2 is responsible for adding m3C at position 32 of specific tRNAs, including tRNAThr and tRNAArg.[2][3] Studies have revealed that METTL2A, in particular, is amplified in approximately 7% of breast invasive carcinoma (BRCA) cases, and its overexpression is an independent predictor of poor overall survival.[1] This suggests METTL2A may function as an oncogene in breast cancer by activating pathways related to DNA synthesis and cell proliferation.[1]
-
METTL6: METTL6 also contributes to m3C modification in tRNAs and has been shown to interact with seryl-tRNA synthetase, suggesting a role in modifying serine tRNA isoacceptors.[2][3] Like other m3C writers, its expression is altered in various cancers, contributing to the overall prognostic signature of m3C-related genes.[1]
Quantitative Data: m3C-Related Gene Expression in Cancer
The dysregulation of m3C writer enzymes is a common feature across numerous cancer types. The following tables summarize the differential expression of these genes and their prognostic significance based on data from multi-omics analyses, including The Cancer Genome Atlas (TCGA).
Table 1: Differential Expression of m3C Methyltransferases in Cancer vs. Normal Tissues
| Gene | Cancers with Significant Upregulation | Cancers with Significant Downregulation |
|---|---|---|
| METTL2A | Bladder Urothelial Carcinoma (BLCA), Breast invasive carcinoma (BRCA), Cholangiocarcinoma (CHOL), Colon adenocarcinoma (COAD), Esophageal carcinoma (ESCA), Head and Neck squamous cell carcinoma (HNSC), Kidney renal clear cell carcinoma (KIRC), Kidney renal papillary cell carcinoma (KIRP), Liver hepatocellular carcinoma (LIHC), Lung adenocarcinoma (LUAD), Lung squamous cell carcinoma (LUSC), Prostate adenocarcinoma (PRAD), Rectum adenocarcinoma (READ), Stomach adenocarcinoma (STAD), Thyroid carcinoma (THCA), Uterine Corpus Endometrial Carcinoma (UCEC) | Kidney Chromophobe (KICH) |
| METTL2B | BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KICH, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, READ, STAD | Not specified as significantly downregulated in cited literature |
| METTL6 | BLCA, BRCA, CHOL, COAD, ESCA, HNSC, KICH, KIRC, KIRP, LIHC, LUAD, LUSC, READ, STAD | Not specified as significantly downregulated in cited literature |
| METTL8 | BLCA, BRCA, CHOL, ESCA, HNSC, KIRC, KIRP, LIHC, LUAD, LUSC, PRAD, STAD, UCEC | Not specified as significantly downregulated in cited literature |
(Data synthesized from an integrative analysis of TCGA data).[1]
Table 2: Prognostic Value of m3C Methyltransferase Expression in Cancer
| Gene | Associated with Poor Overall Survival (High Expression) | Associated with Favorable Overall Survival (High Expression) |
|---|---|---|
| METTL2A | Breast invasive carcinoma (BRCA), Kidney renal papillary cell carcinoma (KIRP), Liver hepatocellular carcinoma (LIHC) | Not specified |
| METTL2B | Kidney renal clear cell carcinoma (KIRC) | Not specified |
| METTL6 | Adrenocortical carcinoma (ACC), KIRC, LIHC, Sarcoma (SARC) | Not specified |
| METTL8 | Bladder Urothelial Carcinoma (BLCA), Brain Lower Grade Glioma (LGG), Kidney renal papillary cell carcinoma (KIRP), Lung adenocarcinoma (LUAD), Pancreatic adenocarcinoma (PAAD), Thyroid carcinoma (THCA) | Not specified |
(Data synthesized from prognostic analyses of TCGA data).[1][8]
Signaling Pathways and Mechanisms of Action
The oncogenic roles of m3C modifications are beginning to be understood at the molecular level. The primary mechanism involves the modulation of key cancer-related signaling pathways, either through effects on mitochondrial function or direct regulation of oncogenic transcripts.
A notable example is the role of METTL8 in glioblastoma. METTL8-mediated m3C modification of mitochondrial tRNAs enhances mitochondrial translation and respiration. This metabolic reprogramming, in turn, influences the hypoxia-regulatory HIF1α pathway, which is crucial for maintaining the hallmarks of glioblastoma, including the persistence of glioma stem cells that drive tumor recurrence and therapy resistance.[10] This establishes a direct link between m3C modification, cancer cell metabolism, and a critical oncogenic signaling axis.
Methodologies for m3C Detection and Quantification
The study of m3C as a biomarker requires robust and precise analytical methods. Methodologies can be broadly categorized into quantitative analysis using mass spectrometry and transcriptome-wide mapping using next-generation sequencing.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the absolute quantification of m3C. It provides high sensitivity and specificity by measuring the mass-to-charge ratio of the target molecule. The general workflow involves the complete enzymatic digestion of RNA into individual nucleosides, followed by chromatographic separation and mass spectrometric detection.
Experimental Protocol: Quantification of m3C by LC-MS/MS
This protocol is a synthesized methodology based on established procedures for RNA modification analysis.[2][12][13]
-
RNA Isolation:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., PureLink RNA Mini Kit) or TRIzol-based methods.
-
For mRNA-specific analysis, perform poly(A) selection using oligo(dT)-magnetic beads.
-
Assess RNA quality and quantity using a Bioanalyzer and spectrophotometer. A minimum of 1-5 µg of RNA is typically required.
-
-
Enzymatic Digestion to Nucleosides:
-
In a sterile, RNase-free tube, combine 1-5 µg of RNA with 2 units of Nuclease P1 in a final volume of 25 µL containing 10 mM ammonium acetate (pH 5.3).
-
Incubate at 42°C for 2 hours.
-
Add 2.5 µL of 1 M ammonium bicarbonate and 1 unit of alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours. This ensures complete dephosphorylation of nucleoside monophosphates.
-
Centrifuge the reaction mixture at 10,000 x g for 5 minutes and collect the supernatant containing the free nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the nucleoside mixture into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate nucleosides on a C18 reverse-phase column using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple-reaction monitoring (MRM).
-
Define the specific precursor-to-product ion transition for m3C (e.g., 258.1→126.1 m/z).[2]
-
Simultaneously monitor transitions for canonical nucleosides (A, C, G, U) for normalization.
-
-
Quantification: Generate a standard curve using known concentrations of pure m3C and canonical nucleoside standards. Calculate the amount of m3C in the sample relative to the amount of a canonical nucleoside (e.g., fmol of m3C per pmol of C).
-
Sequencing-Based Mapping of m3C
To identify the precise locations of m3C within the transcriptome, several sequencing-based methods have been developed.
-
HAC-seq (Hydrazine-Aniline Cleavage sequencing): This is a chemically-based method specific for m3C.[4][5] Hydrazine treatment opens the pyrimidine ring of cytidine, but the positive charge of m3C makes it resistant. Subsequent aniline treatment cleaves the RNA backbone only at the sites of non-methylated, hydrazine-treated cytidines, leaving m3C sites intact. Sequencing libraries are then prepared from the resulting fragments, and the 5' ends of sequencing reads correspond to the position immediately following the m3C modification.[4][5]
-
m3C-IP-seq (m3C Immunoprecipitation sequencing): This method utilizes an antibody that specifically recognizes m3C to enrich for RNA fragments containing the modification.[7] The enriched RNA is then sequenced to identify m3C-containing transcripts. This approach has been instrumental in profiling m3C sites in mRNA and lncRNA.[7]
-
Other Methods: Techniques like ARM-seq, HAMR, and AlkAniline-seq can also detect m3C, often alongside other modifications, by leveraging the fact that m3C can induce stalls or misincorporations during reverse transcription.[4][7][14]
Clinical Potential: m3C as a Cancer Biomarker
The consistent dysregulation of m3C writers and the resulting changes in m3C patterns in tumors highlight their potential as multifaceted clinical biomarkers.
-
Diagnostic and Prognostic Biomarkers: The differential expression of METTL enzymes between tumor and normal tissues suggests their utility as diagnostic markers.[1] Furthermore, the strong correlation between the expression levels of METTL2A, METTL6, and METTL8 and patient survival in numerous cancers positions them as powerful prognostic indicators.[1][8] These markers could be assessed in tumor biopsies via immunohistochemistry or qRT-PCR.
-
Predictive Biomarkers and Therapeutic Targets: As our understanding of m3C's role in oncogenic pathways deepens, it may serve as a predictive biomarker for response to certain therapies. For instance, tumors with high METTL8 expression and reliance on altered mitochondrial metabolism might be more susceptible to drugs targeting this process. Moreover, the METTL enzymes themselves represent novel therapeutic targets. Developing small molecule inhibitors against enzymes like METTL2A or METTL8 could offer a new therapeutic avenue for cancers driven by m3C dysregulation.[1]
Conclusion and Future Directions
This compound is transitioning from a mere curiosity in the epitranscriptome to a modification of significant interest in cancer biology. The discovery of its dedicated writer enzymes and their frequent dysregulation in tumors provides a solid foundation for its exploration as a clinical biomarker. The link between METTL8, mitochondrial function, and the HIF1α pathway exemplifies the profound impact this single modification can have on cancer cell biology.
Future research should focus on several key areas:
-
Expanding Quantitative Studies: Larger cohort studies are needed to validate the prognostic significance of METTL expression and circulating m3C levels across a wider range of cancers.
-
Functional Characterization: Further elucidation of the downstream effects of m3C on specific mRNA targets is crucial to fully understand its role in tumorigenesis.
-
Therapeutic Development: The design and testing of specific inhibitors for METTL enzymes, particularly METTL8 and METTL2A, is a high-priority area for drug development.
-
Technology Advancement: Improving the sensitivity and throughput of m3C detection methods, especially for analysis in liquid biopsies (e.g., circulating tumor RNA), will be key to clinical translation.
References
- 1. Integrative analysis of m3C associated genes reveals METTL2A as a potential oncogene in breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyltransferase-like proteins in cancer biology and potential therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - N2CR [medicine.nus.edu.sg]
- 11. METTL8 mRNA Methyltransferase Enhances Cancer Cell Migration via Direct Binding to ARID1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 14. mdpi.com [mdpi.com]
The Physiological Relevance of N3-methylcytidine (m3C) RNA Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-methylcytidine (m3C) is a post-transcriptional RNA modification that plays a critical role in a diverse range of physiological processes. Initially identified in abundant non-coding RNAs, its presence and functional significance in messenger RNA (mRNA) have expanded the epitranscriptomic landscape. This technical guide provides a comprehensive overview of the physiological relevance of m3C, detailing the enzymatic machinery responsible for its deposition and removal, its impact on RNA function, and its implications in health and disease. We delve into the molecular mechanisms through which m3C influences translation, mitochondrial function, stem cell pluripotency, and the pathogenesis of cancer and neurodevelopmental disorders. This guide also presents a summary of quantitative data on m3C abundance and detailed methodologies for its detection and analysis, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this dynamic RNA modification as a potential therapeutic target.
Introduction to m3C RNA Modification
Nthis compound (m3C) is a reversible chemical modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification involves the addition of a methyl group to the nitrogen at the third position of the cytosine ring. The discovery of enzymes that install ("writers") and potentially remove ("erasers") this mark underscores its dynamic nature and regulatory potential in gene expression.[3][4] The functional consequences of m3C modification are context-dependent, influencing RNA stability, structure, and decoding processes during translation.[5][6]
The m3C "Writers" and "Erasers"
The installation and removal of m3C are tightly regulated by specific enzymes, ensuring precise control over its spatial and temporal distribution.
Writers: In mammals, a family of methyltransferase-like (METTL) proteins are responsible for catalyzing the formation of m3C. These enzymes exhibit substrate specificity, targeting distinct RNA populations.
-
METTL2 (METTL2A/METTL2B in humans): Primarily modifies cytoplasmic tRNAs, specifically at position C32 in the anticodon loop of tRNA-Arg and tRNA-Thr isoacceptors.[7][8]
-
METTL6: Also targets cytoplasmic tRNAs, with a preference for tRNA-Ser isoacceptors at position C32.[9][10][11] METTL6's function has been linked to the regulation of pluripotency and tumor cell growth.[9][10]
-
METTL8: This enzyme is unique in its primary localization to the mitochondria, where it installs m3C at position 32 of mitochondrial tRNA-Thr and tRNA-Ser(UCN).[2][12][13][14] This modification is crucial for efficient mitochondrial translation and respiratory chain function.[2][12][14] Some studies have also suggested a role for METTL8 in mRNA modification and R-loop formation.[15]
Erasers: The demethylation of m3C is less well-characterized than its installation. However, evidence points to the involvement of the AlkB homolog family of dioxygenases.
-
ALKBH3: This enzyme has been shown to possess demethylase activity towards m1A and m3C in tRNA.[4][16] By removing these methyl marks, ALKBH3 can influence tRNA stability and lead to the generation of tRNA-derived small RNAs (tDRs), which have regulatory roles in cancer progression.[4]
Physiological Functions of m3C Modification
The m3C modification exerts its influence on cellular physiology primarily by modulating the function of tRNA and potentially mRNA.
Regulation of Translation
The placement of m3C at position C32 in the anticodon loop of tRNAs is critical for maintaining translational fidelity and efficiency. This modification helps to stabilize the anticodon loop structure, ensuring accurate codon recognition.[5] Deficiency in m3C modification can lead to ribosomal stalling and altered protein synthesis.[12] Specifically, METTL8-mediated m3C modification of mitochondrial tRNAs is essential for the balanced translation of mitochondrially encoded proteins, which are key components of the respiratory chain.[2][17]
Mitochondrial Function
METTL8's role in modifying mitochondrial tRNAs directly links m3C to mitochondrial health. Proper mitochondrial translation is vital for cellular energy production through oxidative phosphorylation. Loss of METTL8 and the subsequent reduction in m3C on mitochondrial tRNAs impair respiratory chain activity.[2][17] This mitochondrial dysfunction has been implicated in various pathological conditions, including cancer.[2]
Stem Cell Pluripotency and Development
The m3C modification landscape is dynamic during development and plays a role in maintaining the pluripotent state of embryonic stem cells (ESCs). METTL6, in particular, has been identified as a crucial regulator of pluripotency.[1][9] Knockout of Mettl6 in mouse ESCs leads to impaired self-renewal and a shift towards differentiation, accompanied by widespread changes in mRNA levels and translation.[9] This suggests that m3C-mediated translational control is essential for the precise gene expression programs that govern stem cell fate.
Role in Cancer
Dysregulation of m3C modification has been increasingly linked to cancer. The eraser ALKBH3 is overexpressed in several cancers, and its demethylase activity promotes tumor progression by inducing the formation of oncogenic tDRs.[4] METTL6 has been identified as a key regulator of tumor cell growth, particularly in hepatocellular carcinoma.[9][10] Furthermore, the mitochondrial functions regulated by METTL8 are often reprogrammed in cancer cells to support their high metabolic demands, highlighting another avenue through which m3C can impact tumorigenesis.[2]
Implications in Neurodevelopmental Disorders
Emerging evidence suggests a role for RNA modifications, including m3C, in neurodevelopment and neurological diseases.[18][19] METTL8-dependent m3C modification of mitochondrial tRNAs is critical for the maintenance of embryonic cortical neural stem cells in both mice and humans.[17] Deficiencies in this pathway lead to reduced mitochondrial protein translation and impaired neurogenesis.[17] These findings open up new avenues for understanding the molecular basis of neurodevelopmental disorders.
Quantitative Analysis of m3C Modification
The abundance of m3C varies across different RNA species and cellular contexts. Quantitative analysis is crucial for understanding its regulatory roles.
| RNA Type | Location | Stoichiometry/Abundance | Key Enzymes | Reference |
| Cytoplasmic tRNA-Arg | C32 | ~30-40% of total tRNA m3C | METTL2 | [7] |
| Cytoplasmic tRNA-Thr | C32 | ~30-40% of total tRNA m3C | METTL2 | [7] |
| Cytoplasmic tRNA-Ser | C32 | ~10-15% of total tRNA m3C | METTL6 | [7] |
| Mitochondrial tRNA-Thr | C32 | High | METTL8 | [2][17] |
| Mitochondrial tRNA-Ser(UCN) | C32 | High | METTL8 | [2][17] |
| mRNA | Various | Low | METTL8 (proposed) | [7] |
Experimental Protocols for m3C Analysis
A variety of techniques are available to detect, map, and quantify m3C modifications in RNA.
Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
HAC-seq is a method for the transcriptome-wide mapping of m3C at single-nucleotide resolution.[5][20]
Principle: The method relies on the chemical reactivity of m3C towards hydrazine, which, under specific conditions, leads to the cleavage of the RNA backbone at the modified site upon treatment with aniline. The resulting fragments are then sequenced and mapped to identify the precise locations of m3C.[5][21]
Detailed Methodology:
-
RNA Isolation and Fragmentation: Isolate total RNA and remove ribosomal RNA. Fragment the RNA to a desired size range (e.g., 100-200 nucleotides).
-
Hydrazine Treatment: Incubate the fragmented RNA with a 10% hydrazine solution in the presence of 3M NaCl. This high salt concentration ensures the specificity of the reaction for m3C.[5]
-
Aniline Cleavage: After hydrazine treatment, precipitate the RNA and resuspend it in an aniline-containing buffer to induce cleavage at the modified cytosines.
-
Library Preparation and Sequencing: Ligate adapters to the cleaved RNA fragments, reverse transcribe to cDNA, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference transcriptome. The 5' ends of the reads will correspond to the nucleotide immediately downstream of the m3C site, allowing for precise mapping.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of RNA modifications.[6][22]
Principle: RNA is enzymatically hydrolyzed into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry based on their unique mass-to-charge ratios and fragmentation patterns.[6][22]
Detailed Methodology:
-
RNA Digestion: Digest purified RNA with a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase) and phosphatases (e.g., alkaline phosphatase) to obtain a mixture of ribonucleosides.[6]
-
Chromatographic Separation: Inject the nucleoside mixture onto a reverse-phase HPLC column to separate the different modified and unmodified nucleosides.
-
Mass Spectrometric Analysis: Eluted nucleosides are introduced into a mass spectrometer. A specific precursor ion for m3C is selected and fragmented, and the intensity of a characteristic product ion is measured for quantification.[23]
-
Quantification: The amount of m3C is determined by comparing its signal intensity to that of a known amount of a stable isotope-labeled internal standard or by using an external calibration curve generated with a pure m3C standard.[23]
Northern Blotting
Northern blotting can be used to assess changes in the modification status of specific tRNAs.[24][25]
Principle: This technique relies on the fact that some modifications, including m3C, can hinder the hybridization of a complementary oligonucleotide probe. A decrease in hybridization signal for a probe spanning the modification site, relative to a control probe hybridizing to an unmodified region of the same RNA, can indicate the presence of the modification.[24]
Detailed Methodology:
-
RNA Electrophoresis and Transfer: Separate total RNA on a denaturing polyacrylamide gel and transfer it to a nylon membrane.[26][27]
-
Probe Design and Labeling: Design two oligonucleotide probes for the target tRNA: one that overlaps with the m3C site and a control probe that binds to a region devoid of modifications. Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive tag.
-
Hybridization and Washing: Hybridize the membrane with the labeled probes under stringent conditions. Wash the membrane to remove non-specifically bound probes.[26][27]
-
Detection and Quantification: Detect the signal from the hybridized probes using autoradiography or chemiluminescence. Quantify the signal intensity for both the modification-sensitive and control probes. A lower ratio of the modification-sensitive probe signal to the control probe signal in a wild-type sample compared to a sample lacking the m3C modification indicates the presence of m3C.[24]
Primer Extension Assay
This method can be used to map m3C sites in specific RNAs.[19][28]
Principle: A radiolabeled DNA primer is annealed to the RNA template downstream of the suspected modification site. Reverse transcriptase is then used to extend the primer. The presence of a bulky modification like m3C can cause the reverse transcriptase to pause or fall off, resulting in a truncated cDNA product.[28][29]
Detailed Methodology:
-
Primer Labeling and Annealing: 5'-end label a DNA primer with 32P and anneal it to the target RNA.[30][31]
-
Reverse Transcription: Perform a reverse transcription reaction using an enzyme like AMV reverse transcriptase.[31]
-
Gel Electrophoresis and Autoradiography: Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The position of the truncated product on the gel indicates the location of the m3C modification.[28]
Signaling Pathways and Molecular Mechanisms
The physiological effects of m3C are mediated through distinct molecular pathways.
METTL8-Mediated Mitochondrial Translation and Respiration
Caption: METTL8-mediated m3C modification of mitochondrial tRNAs promotes efficient mitochondrial translation, supporting cellular respiration and neurogenesis.
METTL6 in Pluripotency and Cancer
Caption: METTL6-catalyzed m3C modification of tRNA-Ser ensures translational fidelity, which is critical for maintaining stem cell pluripotency and supporting tumor cell proliferation.
ALKBH3-Mediated tRNA Demethylation and Cancer Progression
Caption: Overexpression of the demethylase ALKBH3 in cancer leads to tRNA demethylation, instability, and the production of oncogenic tDRs, promoting cancer progression.
Therapeutic Potential and Future Directions
The critical roles of m3C modification in fundamental cellular processes and its dysregulation in diseases like cancer and neurodevelopmental disorders make the enzymes involved in its metabolism attractive targets for therapeutic intervention.[3][32] The development of small molecule inhibitors or activators targeting METTL proteins or ALKBH3 could offer novel strategies for treating these conditions.
Future research will likely focus on:
-
Elucidating the full repertoire of m3C-modified RNAs: While tRNA is a major substrate, the extent and functional significance of m3C in mRNA and other non-coding RNAs remain to be fully explored.
-
Identifying m3C "reader" proteins: The discovery of proteins that specifically recognize and bind to m3C will be crucial for understanding the downstream molecular consequences of this modification.
-
Developing more sensitive and high-throughput detection methods: Improved techniques will facilitate the study of m3C dynamics in a wider range of biological contexts.
-
Translating basic research findings into clinical applications: The development of specific and potent inhibitors for m3C-modifying enzymes will be a key step towards therapeutic applications.
References
- 1. METTLing in stem cell and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikicrow.ai [wikicrow.ai]
- 4. Transfer RNA demethylase ALKBH3 promotes cancer progression via induction of tRNA-derived small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth [cancer.fr]
- 8. researchgate.net [researchgate.net]
- 9. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The RNA methyltransferase METTL8 installs m3C32 in mitochondrial tRNAsThr/Ser(UCN) to optimise tRNA structure and mitochondrial translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epitranscriptomic regulation of cortical neurogenesis via Mettl8-dependent mitochondrial tRNA m3C modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RNA methylation in neurodevelopment and related diseases: RNA methylation in neurodevelopment and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. A versatile tRNA modification-sensitive northern blot method with enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A versatile tRNA modification-sensitive northern blot method with enhanced performance: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 26. gladstone.org [gladstone.org]
- 27. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 28. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]
- 31. Primer extension analysis of RNA 5' ends [gene.mie-u.ac.jp]
- 32. Frontiers | The role of demethylase AlkB homologs in cancer [frontiersin.org]
3-methylcytidine's impact on RNA structure and stability
An In-depth Technical Guide on the Impact of 3-methylcytidine on RNA Structure and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (m3C) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA), across eukaryotes.[1][2] This modification, installed by a family of methyltransferases and potentially removed by a demethylase, plays a crucial role in modulating RNA structure and function. By introducing a methyl group at the N3 position of the cytidine base, m3C disrupts the canonical Watson-Crick base pairing with guanine, leading to significant destabilization of the RNA duplex.[1][2] This structural perturbation has profound implications for various biological processes, most notably translation, by affecting tRNA structure and decoding activity.[3][4] This technical guide provides a comprehensive overview of the impact of m3C on RNA structure and stability, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the underlying molecular pathways.
Introduction to this compound (m3C)
This compound is a modified nucleoside where a methyl group is attached to the N3 position of the cytosine ring.[5] This modification is part of the broader epitranscriptome, a collection of chemical modifications to RNA that dynamically regulate gene expression.[1][3] In mammals, three distinct methyltransferases, METTL2, METTL6, and METTL8, have been identified as "writers" of the m3C mark.[6][7][8] METTL2 and METTL6 are responsible for installing m3C in specific tRNAs, while METTL8 modifies mRNA.[6][7][8] The discovery of these enzymes has provided crucial insights into the specific and regulated nature of m3C deposition. Furthermore, the existence of a potential "eraser" enzyme, ALKBH3, which can demethylate m3C, suggests that this modification is dynamic and reversible, allowing for fine-tuning of gene expression in response to cellular signals.[9]
Impact of m3C on RNA Structure
The methylation at the N3 position of cytidine directly interferes with the hydrogen bonding face required for Watson-Crick pairing with guanine.[1][10] This steric hindrance prevents the formation of a stable C:G pair, leading to significant structural perturbations in the RNA duplex.
2.1. Disruption of Watson-Crick Base Pairing
The primary structural consequence of m3C is the disruption of the canonical C:G base pair.[1] Molecular dynamics simulations have revealed that to accommodate the methyl group, the m3C base rotates approximately 45 degrees into the major groove.[1] This conformational change allows for the formation of weaker, bifurcated hydrogen bonds between the O2 of m3C and the N1 and N2 of guanine.[1] This altered hydrogen bonding pattern is significantly less stable than the three hydrogen bonds in a standard C:G pair.[1]
2.2. Conformational Changes and Reduced Base Pairing Fidelity
The presence of m3C not only weakens the interaction with guanine but also reduces the base-pairing discrimination against other non-canonical partners.[1][2] This means that m3C can pair with other bases like adenine (A), uracil (U), and cytosine (C) with less of a thermodynamic penalty compared to an unmodified cytosine.[1] This decrease in fidelity can have significant biological consequences, particularly during processes like reverse transcription, where m3C can induce G-to-A mutations by specifying a C:A pair for some reverse transcriptases.[1][2]
Impact of m3C on RNA Stability
The structural disruptions caused by m3C have a direct and significant impact on the thermodynamic stability of RNA duplexes.
3.1. Decreased Thermal Stability
UV melting experiments have consistently demonstrated that the incorporation of m3C dramatically decreases the thermal stability of RNA duplexes.[1] The melting temperature (Tm), the temperature at which half of the duplex dissociates, is significantly lowered in m3C-containing RNAs compared to their unmodified counterparts.[1]
3.2. Quantitative Data on RNA Duplex Stability
The following tables summarize the quantitative data on the impact of a single m3C modification on the melting temperature (Tm) and thermodynamic parameters of a 12-mer RNA duplex.
Table 1: Melting Temperatures (Tm) of RNA Duplexes with and without m3C [1]
| Duplex (5'-GGACUXCUGCAG-3' / 3'-CCUGAYGACGUC-5') | Y | Tm (°C) | ΔTm (°C) |
| Unmodified | |||
| X = C | G | 63.2 | - |
| X = C | A | 44.3 | -18.9 |
| X = C | U | 47.8 | -15.4 |
| X = C | C | 46.2 | -17.0 |
| m3C Modified | |||
| X = m3C | G | 43.5 | -19.7 |
| X = m3C | A | 37.9 | -5.6 |
| X = m3C | U | 38.6 | -4.9 |
| X = m3C | C | 40.3 | -3.2 |
Tm values were measured in 10 mM sodium phosphate (pH 7.0) buffer containing 100 mM NaCl and are the average of four measurements. ΔTm values are relative to the corresponding duplex with a C:G or m3C:G Watson-Crick pair.
Table 2: Thermodynamic Parameters for RNA Duplex Formation [1]
| Duplex (X:Y pair) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| C:G | -12.4 | -76.8 | -216.2 |
| m3C:G | -2.8 | -29.7 | -88.1 |
Thermodynamic parameters were derived from UV melting curves.
Biological Roles and Pathways Influenced by m3C
The structural and stability changes induced by m3C have significant functional consequences in the cell.
4.1. Role in Translation
In tRNA, m3C is frequently found at position 32 in the anticodon loop.[3][4] This modification influences the tRNA's structure, which in turn can affect its affinity for the ribosome and its decoding activity.[3][4] The absence of m3C at this position has been shown to impair translation.[3][4] The interplay between m3C32 and other modifications in the anticodon loop, such as those at position 37, highlights a complex regulatory network that fine-tunes the process of protein synthesis.[3][4]
4.2. Regulation of Gene Expression
The discovery of m3C in mRNA, installed by METTL8, opens up new avenues for its role in gene regulation.[6][7] The dynamic nature of m3C, with dedicated "writer" and potential "eraser" enzymes, suggests a mechanism for rapidly modulating mRNA stability, translation efficiency, or interaction with RNA-binding proteins in response to cellular needs.[3]
Signaling and Regulatory Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Base Pairing and Functional Insights into Nthis compound (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mbexc.de [mbexc.de]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to METTL Enzymes and Their Role in 3-Methylcytidine (m3C) Modification
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epitranscriptome, a landscape of chemical modifications on RNA, is a critical layer of gene regulation. Among more than 170 known RNA modifications, 3-methylcytidine (m3C) is an important mark found in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). The deposition of m3C is catalyzed by a specific subset of enzymes from the methyltransferase-like (METTL) protein family.[1][2] These enzymes, acting as "writers" of the m3C mark, play pivotal roles in RNA stability, function, and translation, thereby influencing fundamental cellular processes. Dysregulation of m3C modification and the associated METTL enzymes has been increasingly linked to human diseases, most notably cancer, highlighting their potential as novel therapeutic targets.[3][4] This guide provides a comprehensive technical overview of the METTL enzymes responsible for m3C modification, their mechanisms, biological functions, and role in disease, supplemented with detailed experimental protocols and data for the research and drug development community.
The METTL Family of Methyltransferases
The METTL protein family is a large group of enzymes characterized by a conserved seven-beta-strand (7BS) catalytic domain that binds the methyl donor S-adenosylmethionine (SAM).[3][5][6] This family is remarkably diverse, targeting a wide array of substrates including RNA, DNA, proteins, and small molecules.[3][7] In mammals, the family comprises 34 members, 12 of which are known to modify RNA.[5] While the most studied METTLs, METTL3 and METTL14, are responsible for N6-methyladenosine (m6A) modification, a distinct trio—METTL2, METTL6, and METTL8—have been identified as the primary writers of the m3C mark.[1][2][6]
The m3C Writers: METTL2, METTL6, and METTL8
In mammals, the installation of m3C is not the work of a single enzyme but is distributed among three distinct METTL proteins, each with remarkable substrate specificity.[2]
-
METTL2: This enzyme is responsible for installing m3C at position 32 (m3C32) of specific cytoplasmic tRNAs.[2] Its primary targets include tRNA-Threonine (tRNA-Thr) isoacceptors and tRNA-Arginine (tRNA-Arg(CCU)).[1][2]
-
METTL6: Working in concert with METTL2, METTL6 also modifies cytoplasmic tRNAs.[2] It specifically catalyzes the m3C32 modification of tRNA-Serine (tRNA-Ser) isoacceptors. Its function is often dependent on an interaction with the seryl-tRNA synthetase (SerRS), which helps recruit METTL6 to its tRNA substrate.[1][4]
-
METTL8: Unlike METTL2 and METTL6, METTL8 has a dual role and localization. It is the first and only enzyme identified to deposit m3C in mRNA.[1][2] Furthermore, specific isoforms of METTL8 are targeted to the mitochondria, where they catalyze the m3C32 modification of mitochondrial tRNA-Thr and tRNA-Ser(UCN).[3][8] This function is crucial for promoting mitochondrial translation and respiratory chain activity.[3]
The general mechanism involves the transfer of a methyl group from the cofactor SAM to the N3 position of a cytidine residue within the target RNA.
Quantitative Data on m3C Modification
Genetic knockout studies have been instrumental in quantifying the specific contribution of each METTL enzyme to the total cellular pool of m3C. Mass spectrometry analysis of tRNA from null-mutant cells reveals a significant reduction in m3C levels, confirming the distinct roles of METTL2 and METTL6.
| Enzyme | Target RNA Species | m3C Position | % Reduction of m3C in total tRNA (in Knockout Cells) | Reference(s) |
| METTL2 | tRNA-Thr, tRNA-Arg(CCU) | C32 | ~30-40% | [1][2] |
| METTL6 | tRNA-Ser | C32 | ~10-15% | [1][2] |
| METTL8 | mRNA, mt-tRNA-Thr/Ser(UCN) | C32 | Not applicable to total tRNA pool | [1][2][3] |
| Table 1. Substrate Specificity and Quantitative Contribution of METTLs to tRNA m3C Modification. |
Kinetic parameters define the efficiency and substrate affinity of an enzyme. While detailed kinetic data for METTL2, 6, and 8 are still emerging, the table below provides a template based on studies of other METTL family members like METTL16, which serves as a benchmark for future characterization.[9]
| Enzyme | Substrate | kcat (min-1) | KM (μM) | Reference(s) |
| METTL16 | U6 snRNA | 0.07 ± 0.02 | 132 ± 8 (for SAM) | [9] |
| METTL2 | tRNA-Thr | Data Not Available | Data Not Available | Future research needed |
| METTL6 | tRNA-Ser | Data Not Available | Data Not Available | Future research needed |
| METTL8 | mRNA | Data Not Available | Data Not Available | Future research needed |
| Table 2. Known and Required Kinetic Parameters for METTL Enzymes. |
Biological Functions and Signaling Pathways
The placement of an m3C mark by METTL enzymes has profound functional consequences, primarily impacting the decoding function of tRNA and the regulation of mRNA.
-
Translational Control: m3C32 modification in the anticodon loop of tRNAs is thought to regulate codon-anticodon pairing and the overall conformation of the loop, thereby controlling the efficiency and fidelity of mRNA translation. Loss of m3C on tRNA-Ser has been shown to affect pluripotency and the growth of cancer cells. Specifically, m3C32 modification controls the translation of mRNAs biased towards serine codons, which in turn influences the cell cycle and DNA damage response.[10]
-
Mitochondrial Function: METTL8-mediated m3C modification of mitochondrial tRNAs is essential for the proper synthesis of mitochondrial proteins, which are key components of the electron transport chain.[3] Consequently, METTL8 activity supports mitochondrial respiration.[3]
-
mRNA Regulation: As the sole m3C writer for mRNA, METTL8 opens a new chapter in epitranscriptomic regulation.[2] While the precise roles are still under investigation, m3C on mRNA likely influences its stability, splicing, or translation, analogous to the well-studied m6A modification.
Role in Disease and Drug Development
Aberrant expression and activity of m3C-writing METTL enzymes are increasingly implicated in cancer.
-
METTL8 in Cancer: METTL8 expression is elevated in lung squamous cell carcinomas, where it acts as an oncogene by promoting proliferation.[3] This pro-tumorigenic role is linked to its activity in enhancing mitochondrial translation, which fuels the high metabolic demands of cancer cells.[3]
-
METTL6 in Cancer: The expression of METTL6 is deregulated in several cancer types, including pancreatic, breast, and liver cancer, suggesting its involvement in tumorigenesis.[4]
-
Therapeutic Potential: The critical roles of METTL enzymes in sustaining cancer cell proliferation and metabolism make them attractive targets for therapeutic intervention.[5][11] The development of small molecule inhibitors that specifically target the catalytic activity of METTL2, METTL6, or METTL8 could offer a novel strategy for cancer treatment. While research in this area is nascent compared to METTL3 inhibitors, the principles of targeting the SAM-binding pocket or allosteric sites are directly applicable.[12][13]
Experimental Protocols
Protocol for m3C Mapping by Hydrazine-Aniline Cleavage sequencing (HAC-seq)
HAC-seq is a method for detecting m3C at single-nucleotide resolution. Hydrazine treatment deaminates cytosine but is blocked by the methyl group at the N3 position, and subsequent aniline cleavage creates breaks at unmodified sites, allowing for identification via sequencing.[14]
Methodology:
-
RNA Isolation: Extract total RNA from cells or tissues of interest. Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.
-
Hydrazine Treatment: Treat the RNA sample with hydrazine. This chemical will react with and deaminate cytosine and uracil bases. The N3-methyl group on m3C sterically hinders this reaction, leaving m3C residues intact.
-
Aniline Cleavage: Treat the hydrazine-exposed RNA with aniline. This will induce cleavage of the RNA backbone at the sites of the chemically altered bases, while m3C-containing sites remain uncut.
-
RNA Fragmentation & Library Preparation: Fragment the RNA to a suitable size for sequencing. Ligate 3' and 5' sequencing adapters to the RNA fragments.
-
Reverse Transcription: Perform reverse transcription to convert the RNA fragments into cDNA.
-
PCR Amplification: Amplify the cDNA library using PCR.
-
High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis: Align sequencing reads to the reference transcriptome. A halt or pileup in sequencing reads immediately downstream of a cytidine residue indicates the presence of a protected (m3C) site.
Protocol for RNA Immunoprecipitation (RIP) followed by qPCR
RIP is used to determine the physical association between a METTL protein and its target RNA in vivo.
Methodology:
-
Cell Lysis: Harvest cells and lyse them using a non-denaturing lysis buffer containing RNase inhibitors to preserve protein-RNA complexes.
-
Immunoprecipitation: Add an antibody specific to the METTL enzyme of interest (e.g., anti-METTL8) to the cell lysate. Incubate to allow the antibody to bind to the METTL protein and its associated RNAs.
-
Bead Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the entire complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins and RNAs.
-
RNA Elution and Purification: Elute the RNA from the immunoprecipitated complexes and purify it using a standard RNA extraction method (e.g., Trizol or column-based kits). An aliquot of the input lysate should be processed in parallel as a control.
-
Reverse Transcription: Convert the purified RNA into cDNA using reverse transcriptase.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific to a suspected target RNA. Enrichment of the target RNA in the METTL-IP sample compared to an isotype control (e.g., IgG) IP and the input control indicates a direct interaction.
Protocol for In Vitro Methyltransferase Enzyme Kinetics Assay
This assay measures the catalytic activity of a purified, recombinant METTL enzyme. A continuous, coupled-enzyme assay is a robust method for determining steady-state kinetic parameters.[15][16][17]
Methodology:
-
Reagent Preparation:
-
METTL Enzyme: Purified recombinant METTL protein (e.g., METTL6).
-
RNA Substrate: In vitro transcribed and purified target RNA (e.g., tRNA-Ser).
-
Methyl Donor: S-adenosylmethionine (SAM).
-
Coupling Enzymes: A cocktail of S-adenosylhomocysteine (SAH) nucleosidase, adenine deaminase, and glutamate dehydrogenase.
-
Reaction Buffer: A buffer optimized for METTL activity (e.g., HEPES, KCl, MgCl2, TCEP).[9]
-
Cofactors: α-ketoglutarate and NADPH.
-
-
Assay Setup: In a 96-well UV-transparent plate, combine the reaction buffer, RNA substrate, coupling enzymes, and cofactors.
-
Reaction Initiation: Add a range of concentrations of SAM to different wells to initiate the methyltransferase reaction. The METTL enzyme converts SAM to SAH.
-
Signal Detection: The coupling enzymes convert the SAH product into intermediates that ultimately lead to the oxidation of NADPH to NADP+ by glutamate dehydrogenase.[17]
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a plate reader. The rate of NADPH oxidation is directly proportional to the rate of the METTL-catalyzed methylation.
-
Kinetic Parameter Calculation: Plot the initial reaction velocities against the SAM concentration. Fit the data to the Michaelis-Menten equation to determine the KM (for SAM) and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Conclusion and Future Directions
The identification of METTL2, METTL6, and METTL8 as the specific writers of m3C modification has significantly advanced our understanding of epitranscriptomic regulation. These enzymes are not redundant but possess distinct substrate specificities, partitioning their roles between cytoplasmic tRNA, mitochondrial tRNA, and mRNA. Their functions are integral to the control of protein synthesis and mitochondrial metabolism, and their dysregulation is a clear contributor to human disease, particularly cancer.
For researchers and drug developers, this field presents several exciting future directions:
-
Identification of m3C Readers and Erasers: The functional consequences of m3C are likely mediated by "reader" proteins that recognize the mark and "eraser" demethylases that remove it. Identifying these factors is a critical next step.
-
Elucidating the Complete m3C Transcriptome: While m3C is established in tRNA and present in mRNA, its full distribution across different cell types, developmental stages, and disease states remains to be mapped.
-
Development of Specific Inhibitors: Designing potent and selective small molecule inhibitors for METTL2, METTL6, and METTL8 is a promising avenue for novel cancer therapeutics. These chemical probes will also be invaluable tools for dissecting the precise biological roles of m3C.
Continued exploration of the m3C epitranscriptome and its regulators will undoubtedly uncover new layers of gene control and provide innovative strategies for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTLing in stem cell and cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. METTL protein family: focusing on the occurrence, progression and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. METTL protein family: focusing on the occurrence, progression and treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances in medicinal chemistry strategies for the development of METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nucleotide resolution profiling of m3C RNA modification by HAC-seq — Ludwig Cancer Research [ludwig.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
The Epitranscriptomic Significance of 3-Methylcytidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the epitranscriptomic modification 3-methylcytidine (m3C), a critical regulator of RNA metabolism and function. We delve into the molecular players that write, erase, and potentially read this modification, its impact on transfer RNA (tRNA) and messenger RNA (mRNA), and its emerging role in human diseases, particularly cancer. This document offers detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate further research and therapeutic development in this burgeoning field.
The m3C Epitranscriptome: Writers, Erasers, and Readers
The dynamic regulation of this compound is orchestrated by a dedicated set of enzymes that install, remove, and potentially recognize this modification on RNA molecules.
Writers (Methyltransferases):
Four key methyltransferases, belonging to the METTL (Methyltransferase-like) family, are responsible for depositing m3C on RNA in mammals. These enzymes exhibit specificity for different RNA types and locations.
-
METTL2A and METTL2B: These closely related enzymes are the primary writers of m3C at position 32 (m3C32) in the anticodon loop of cytoplasmic tRNAs, specifically tRNA-Thr and tRNA-Arg.[1] METTL2A appears to have significantly stronger catalytic activity than METTL2B in vitro.
-
METTL6: This enzyme is responsible for the m3C32 modification of tRNA-Ser isoacceptors.[2] Its activity is often associated with seryl-tRNA synthetase.
-
METTL8: Initially proposed as an mRNA methyltransferase, METTL8 is now understood to be the primary writer of m3C32 in mitochondrial tRNAs (mt-tRNAs).[3] There is also evidence suggesting its involvement in mRNA methylation, particularly within mitochondria.[3]
Erasers (Demethylases):
The removal of m3C is primarily carried out by a member of the AlkB homolog family of dioxygenases.
-
ALKBH3: This enzyme has been identified as a key demethylase for m3C in tRNA.[4] It also exhibits activity towards 1-methyladenosine (m1A) in both tRNA and mRNA.[4] The demethylation activity of ALKBH3 is crucial for regulating tRNA stability and function.
Readers (Binding Proteins):
The identification of specific "reader" proteins that recognize and bind to m3C is an ongoing area of research. While the YTH domain-containing family of proteins (YTHDF1-3, YTHDC1-2) are well-established readers of N6-methyladenosine (m6A) and have shown some affinity for other modifications like m1A, direct and high-affinity binding to m3C has not yet been conclusively demonstrated.[5][6][7] The aromatic cage within the YTH domain, which accommodates the methyl group of m6A, may not be an optimal fit for the methylated cytosine of m3C.[8][9] Further investigation is required to identify bona fide m3C reader proteins and elucidate their functional roles.
Quantitative Landscape of m3C Modification
The abundance of m3C varies significantly across different RNA species and cellular contexts. Understanding these quantitative differences is key to deciphering the functional impact of this modification.
| Parameter | RNA Type | Enzyme(s) Involved | Quantitative Observation | Reference(s) |
| Relative Abundance | Total tRNA vs. mRNA | METTL2A/B, METTL6, METTL8 | m3C levels are approximately 1000-fold higher in tRNA compared to mRNA. | |
| Writer Knockout Effect | Total tRNA | METTL2 | Knockout of METTL2 in mice leads to a ~30-40% reduction in total tRNA m3C levels. | [10][11][12] |
| Writer Knockout Effect | Total tRNA | METTL6 | Knockout of METTL6 in mice results in a ~10-15% reduction in total tRNA m3C levels. | [10][11][12] |
| Writer Knockout Effect | mRNA | METTL8 | Knockout of METTL8 significantly reduces m3C levels in mRNA. | [10][11] |
| Stoichiometry | tRNA | - | Up to 75% of some tRNA modification sites can be incompletely modified, creating a diverse population of "modivariants". | [13] |
| Demethylation Activity | tRNA | ALKBH3 | ALKBH3 rapidly demethylates m3C in tRNA in vitro. | [4] |
Functional Consequences of m3C Modification
The presence of m3C at strategic locations within RNA molecules has profound effects on their stability, processing, and translational activity.
Impact on tRNA Function
The anticodon loop of tRNA is a hotspot for modifications that are critical for accurate and efficient protein synthesis. m3C at position 32 contributes to:
-
Structural Stability: m3C32 helps to stabilize the anticodon loop structure, which is essential for proper codon recognition.
-
Translational Fidelity: By ensuring the correct conformation of the anticodon loop, m3C contributes to the accuracy of mRNA decoding at the ribosome.
-
tRNA Processing: The demethylase ALKBH3, by removing m3C, can influence the generation of tRNA-derived small RNAs (tsRNAs), which are emerging as important regulatory molecules.[4]
Role in mRNA Metabolism
The significance of m3C in mRNA is an area of active investigation, with emerging evidence suggesting its involvement in:
-
mRNA Stability: The presence of m3C may influence the half-life of mRNA transcripts, although the precise mechanisms are still being elucidated.
-
Translation Regulation: Mitochondrial m3C modification by METTL8 has been shown to be important for the efficient translation of mitochondrial-encoded mRNAs, particularly those of Complex I of the respiratory chain.
m3C in Disease: Focus on Cancer
Dysregulation of the m3C epitranscriptome has been increasingly linked to various human diseases, with a prominent role emerging in cancer biology.
The METTL2B-mTOR/AKT Signaling Axis in Ovarian Cancer
Recent studies have highlighted the oncogenic role of the m3C writer METTL2B in ovarian cancer.[14] Upregulation of METTL2B is associated with poor prognosis and promotes cancer cell proliferation, migration, and invasion.[14] Mechanistically, METTL2B has been shown to modulate the mTOR/AKT signaling pathway, a central regulator of cell growth and survival.[14] Knockdown of METTL2B leads to suppression of this pathway, thereby inhibiting oncogenic behaviors.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. The Proteins of mRNA Modification: Writers, Readers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Frontiers | Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. The YTH domain‐containing protein family: Emerging players in immunomodulation and tumour immunotherapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. devtoolsdaily.com [devtoolsdaily.com]
- 11. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of substoichiometric modification reveals global tsRNA hypomodification, preferences for angiogenin-mediated tRNA cleavage, and idiosyncratic epitranscriptomes of human neuronal cell-lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METTL2B m3C RNA transferase: oncogenic role in ovarian cancer progression via regulation of the mTOR/AKT pathway and its link to the tumor immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 3-Methylcytidine (m3C) in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylcytidine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2][3][4][5][6][7] This modification plays a crucial role in regulating RNA stability, structure, and function, thereby influencing gene expression and cellular processes.[1][8] The dynamic nature of m3C, with the discovery of specific methyltransferases (e.g., METTL2, METTL6, METTL8) and demethylases (e.g., ALKBH1, ALKBH3), suggests its involvement in the fine-tuning of gene expression.[1][4][5][6][9] Given its emerging role in normal physiology and disease, accurate and robust methods for the detection and quantification of m3C are essential for advancing our understanding of its biological significance and for the development of novel therapeutic strategies.
This document provides detailed application notes and protocols for state-of-the-art methods to detect and quantify m3C in RNA, tailored for researchers, scientists, and professionals in drug development.
Methods for m3C Detection: A Comparative Overview
A variety of techniques have been developed to identify and quantify m3C in RNA, each with its own set of advantages and limitations. These methods can be broadly categorized into sequencing-based approaches for transcriptome-wide mapping and chromatography-based methods for global quantification.
Quantitative Data Summary
The following table summarizes the key quantitative features of the most prominent m3C detection methods, allowing for an informed selection based on experimental needs.
| Method | Principle | Resolution | Quantitative Capability | Throughput | Key Advantages | Limitations |
| HAC-seq | Hydrazine-aniline chemical cleavage at m3C sites followed by next-generation sequencing.[3][9] | Single-nucleotide[3][9] | Semi-quantitative to quantitative, allows estimation of modification levels at individual sites.[9] | High | High specificity for m3C, unbiased transcriptome-wide analysis.[3][9] | Requires specific chemical handling, potential for RNA degradation. |
| m3C-IP-seq | Immunoprecipitation of m3C-containing RNA fragments using a specific antibody, followed by sequencing.[10][11] | ~100-200 nucleotides (fragment-level) | Semi-quantitative, reflects enrichment of m3C in specific regions. | High | Enables profiling of m3C in low-abundance transcripts like mRNA.[10][11] | Antibody-dependent, potential for off-target binding, lower resolution than chemical methods. |
| AlkAniline-seq | Alkaline hydrolysis followed by aniline cleavage at m3C and m7G sites, coupled with sequencing.[10][12] | Single-nucleotide | Semi-quantitative | High | Allows simultaneous detection of m3C and m7G.[10][12] | Not specific to m3C, requires bioinformatics to distinguish between modifications. |
| ARM-seq / DM-tRNA-seq | Reverse transcription termination or misincorporation at m3C sites, often enhanced by demethylase treatment for comparison.[10][13] | Single-nucleotide | Semi-quantitative | High | Can detect multiple modifications (m1A, m1G, m3C) simultaneously.[10][13] | Reverse transcription stops can also be caused by other modifications or RNA secondary structure.[14] |
| LC-MS/MS | Liquid chromatography separation of nucleosides followed by tandem mass spectrometry.[13][14] | Global (no sequence information) | Highly quantitative, provides absolute quantification of m3C levels.[13][14] | Low to Medium | Gold standard for accurate global quantification of RNA modifications. | Does not provide information on the location of the modification within the RNA sequence.[14] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key methods used in m3C detection.
Protocol 1: Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
This protocol is adapted from the methodology described for m3C profiling at single-nucleotide resolution.[3][9]
Objective: To identify and quantify m3C sites across the transcriptome.
Principle: Hydrazine treatment specifically modifies m3C residues in RNA. Subsequent treatment with aniline leads to the cleavage of the RNA backbone at the modified site. These cleavage sites are then identified by next-generation sequencing.[14]
Workflow Diagram:
HAC-seq Experimental Workflow
Materials:
-
Total RNA
-
rRNA depletion kit
-
Hydrazine (anhydrous)
-
Aniline
-
Sodium acetate
-
Ethanol
-
Nuclease-free water
-
Small RNA library preparation kit (e.g., NEBNext Small RNA Library Prep Set)
-
Sequencing platform (e.g., Illumina NextSeq 500)
Procedure:
-
RNA Preparation:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a commercially available kit.
-
-
Hydrazine Treatment:
-
Resuspend the rRNA-depleted RNA in nuclease-free water.
-
Prepare a fresh 3 M NaCl solution containing hydrazine.
-
Incubate the RNA with the hydrazine solution at 37°C for 2-4 hours. This reaction is specific for m3C under high salt conditions.[14]
-
-
Aniline Cleavage:
-
Precipitate the RNA by adding 3 volumes of ethanol and incubating at -80°C for 30 minutes.
-
Centrifuge to pellet the RNA, wash with 80% ethanol, and air-dry the pellet.
-
Resuspend the RNA pellet in a freshly prepared aniline solution (e.g., 1 M aniline, pH 4.5).
-
Incubate at 37°C for 1 hour in the dark to induce cleavage at the hydrazine-modified sites.
-
-
RNA Purification:
-
Precipitate the cleaved RNA with ethanol as described above.
-
Resuspend the purified RNA in nuclease-free water.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the cleaved RNA fragments using a small RNA library preparation kit. During reverse transcription, incubate at a higher temperature (e.g., 60°C for 1 hour) to improve efficiency.[14]
-
Perform single-end or paired-end sequencing on an appropriate platform.
-
-
Data Analysis:
-
After quality control and adapter trimming, map the sequencing reads to the reference transcriptome.
-
Identify m3C sites by looking for the 5' ends of reads that correspond to the cleavage sites.
-
The frequency of reads starting at a specific cytosine residue is indicative of the m3C modification level at that site.
-
Protocol 2: m3C Immunoprecipitation Sequencing (m3C-IP-seq)
This protocol is based on the antibody-enrichment strategy for profiling m3C in the transcriptome.[10][11]
Objective: To identify RNA regions enriched with m3C, particularly in low-abundance transcripts like mRNA.
Principle: An antibody specific to this compound is used to capture RNA fragments containing this modification. The enriched RNA is then sequenced to identify m3C-containing regions.
Workflow Diagram:
m3C-IP-seq Experimental Workflow
Materials:
-
Total RNA
-
RNA fragmentation buffer
-
Anti-m3C antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Wash buffers
-
Elution buffer
-
RNA purification kit
-
RNA sequencing library preparation kit
Procedure:
-
RNA Fragmentation:
-
Extract total RNA and treat with DNase I.
-
Fragment the RNA to an average size of 100-200 nucleotides using a fragmentation buffer or enzymatic methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-m3C antibody in IP buffer for 2 hours to overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 2 hours at 4°C to capture the antibody-RNA complexes.
-
-
Washing:
-
Separate the beads using a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
-
Elution and RNA Purification:
-
Elute the m3C-containing RNA fragments from the beads using an elution buffer (e.g., containing a high concentration of N6-methyladenosine or by enzymatic digestion of the antibody).
-
Purify the eluted RNA using an RNA purification kit.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the immunoprecipitated RNA and an input control (fragmented RNA that did not undergo IP).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads from both the IP and input samples to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched in the IP sample compared to the input, indicating the locations of m3C modifications.
-
Signaling Pathways and Logical Relationships
The dynamic regulation of m3C modification is controlled by "writer" (methyltransferase) and "eraser" (demethylase) enzymes. Understanding this interplay is crucial for interpreting m3C detection data.
Regulation of m3C Modification
Conclusion
The methods outlined in this document provide a comprehensive toolkit for the investigation of this compound in RNA. The choice of method will depend on the specific research question, with LC-MS/MS offering precise global quantification, and sequencing-based methods like HAC-seq and m3C-IP-seq enabling transcriptome-wide mapping at varying resolutions. As the functional roles of m3C in health and disease continue to be elucidated, the application of these techniques will be instrumental in advancing our knowledge and in the development of novel diagnostic and therapeutic approaches.
References
- 1. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for METTL6-mediated m3C RNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mbexc.de [mbexc.de]
- 9. academic.oup.com [academic.oup.com]
- 10. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Sequencing for N3-methylcytosine (m3C) Mapping: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to N3-methylcytosine (m3C)
N3-methylcytosine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2][3] This modification plays a crucial role in regulating RNA stability, translation, and other cellular processes. The study of m3C and its impact on gene expression has become an area of intense research, with implications for understanding disease mechanisms and for the development of novel therapeutics. Dysregulation of tRNA methylation, including m3C, has been implicated in a range of diseases, from cancer to neurological disorders, highlighting its potential as a biomarker and therapeutic target.[4][5] This document provides a comprehensive overview of current high-throughput sequencing methods for mapping m3C, detailed experimental protocols, and their applications in research and drug development.
High-Throughput m3C Mapping Technologies
Several high-throughput sequencing-based methods have been developed to map m3C modifications across the transcriptome. These techniques vary in their underlying principles, resolution, sensitivity, and suitability for different research applications. The primary methods covered in this note are:
-
m3C-IP-seq (m3C-Immunoprecipitation Sequencing): An antibody-based method that enriches for RNA fragments containing m3C.
-
AlkAniline-Seq: A chemical-based method that induces cleavage at m3C sites, allowing for their identification.[4][6][7][8]
-
miCLIP-seq (methylation-individual-nucleotide-resolution cross-linking and immunoprecipitation): An antibody-based method that utilizes UV cross-linking to achieve single-nucleotide resolution.[5][9][10]
-
sn-m3C-seq (single-nucleus methyl-3C sequencing): A method that simultaneously profiles chromatin conformation and DNA methylation, which can be adapted for RNA m3C analysis in principle.[11][12][13][14]
Quantitative Comparison of m3C Mapping Methods
The selection of an appropriate m3C mapping method depends on the specific research question, available resources, and desired resolution. The following table summarizes the key quantitative parameters of the major techniques.
| Feature | m3C-IP-seq | AlkAniline-Seq | miCLIP-seq | sn-m3C-seq |
| Resolution | ~100-200 nucleotides | Single nucleotide | Single nucleotide | Single nucleus (for DNA/chromatin) |
| Sensitivity | Moderate to High | High | High | High (for DNA/chromatin) |
| Specificity | Dependent on antibody quality | High | High | High (for DNA/chromatin) |
| Input RNA Amount | Micrograms | Nanograms to Micrograms | Micrograms | Single cell/nucleus |
| Principle | Antibody-based enrichment | Chemical cleavage | Antibody-based cross-linking | In situ 3C + bisulfite sequencing |
| Advantages | Relatively straightforward protocol | High sensitivity and specificity, no antibody needed | Single-nucleotide resolution | Single-cell resolution, multi-omic data |
| Limitations | Lower resolution, antibody-dependent | Potential for chemical-induced biases | Technically demanding, potential for UV-induced biases | Primarily for DNA/chromatin, adaptation for RNA needed |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key m3C mapping methodologies.
m3C-IP-seq Protocol
This protocol is adapted from standard RNA immunoprecipitation procedures.
1. RNA Fragmentation:
-
Start with 10-50 µg of total RNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer (e.g., 10 mM Tris-HCl pH 7.0, 10 mM ZnCl2, 10 mM MgCl2) and incubate at 70°C for 5-15 minutes. The incubation time should be optimized based on the RNA type and desired fragment size.
-
Stop the fragmentation by adding EDTA to a final concentration of 50 mM.
-
Purify the fragmented RNA using a spin column or ethanol precipitation.
2. Immunoprecipitation:
-
Prepare antibody-bead complexes by incubating 5-10 µg of anti-m3C antibody with Protein A/G magnetic beads in IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, and protease inhibitors) for 1-2 hours at 4°C.[10][15]
-
Wash the beads three times with IP buffer to remove unbound antibody.
-
Add the fragmented RNA to the antibody-bead complexes and incubate overnight at 4°C with gentle rotation.
-
Include a non-specific IgG control to assess background binding.
3. Washing and Elution:
-
Wash the beads five times with wash buffer (e.g., IP buffer with higher salt concentration or added detergents) to remove non-specifically bound RNA.
-
Elute the m3C-containing RNA fragments from the beads by incubating with elution buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS) at 65°C for 10 minutes.
4. Library Preparation and Sequencing:
-
Purify the eluted RNA using phenol:chloroform extraction and ethanol precipitation.
-
Construct a sequencing library from the immunoprecipitated RNA and the input control RNA using a standard small RNA library preparation kit.
-
Perform high-throughput sequencing.
AlkAniline-Seq Protocol
This protocol is based on the chemical properties of m3C that lead to specific RNA cleavage.[4][6][7][8]
1. Alkaline Hydrolysis and Aniline Cleavage:
-
Take 1-5 µg of total RNA.
-
Perform alkaline hydrolysis by incubating the RNA in a sodium carbonate buffer (pH ~9.2) at 95°C for a short period (e.g., 2-5 minutes). This step introduces random nicks in the RNA backbone.
-
Treat the RNA with aniline at an acidic pH (e.g., pH 4.5) and heat to induce specific cleavage at the 3' side of the m3C nucleotide. This occurs via β-elimination at the abasic site formed upon depurination of the methylated cytosine.[4]
2. RNA End-Processing and Adapter Ligation:
-
Dephosphorylate the 3' ends of the cleaved RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' adapter to the RNA fragments.
-
Phosphorylate the 5' ends of the RNA fragments using T4 PNK.
-
Ligate a 5' adapter to the RNA fragments.
3. Reverse Transcription and Library Amplification:
-
Perform reverse transcription using a primer complementary to the 3' adapter.
-
Amplify the resulting cDNA by PCR using primers that anneal to the adapter sequences.
4. Sequencing:
-
Purify the PCR products and perform high-throughput sequencing. The 5' ends of the sequencing reads will correspond to the nucleotide immediately following the m3C modification.
miCLIP-seq for m3C Mapping
This protocol adapts the general miCLIP-seq procedure for the specific detection of m3C.[5][9][10]
1. RNA Fragmentation and Immunoprecipitation:
-
Fragment 10-50 µg of total RNA to a size of ~150 nucleotides.
-
Incubate the fragmented RNA with an anti-m3C antibody.
2. UV Cross-linking and Complex Purification:
-
Expose the RNA-antibody mixture to 254 nm UV light to induce covalent cross-links between the antibody and the RNA at the m3C site.
-
Perform immunoprecipitation using Protein A/G beads to purify the RNA-antibody complexes.
-
Run the complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
3. RNA End-Labeling and Library Construction:
-
Ligate a 3’ adapter to the RNA fragments.
-
Radioactively label the 5’ end of the RNA with ³²P-ATP and T4 PNK for visualization.
-
Excise the RNA-protein complexes from the membrane.
-
Elute the RNA from the membrane fragments and perform reverse transcription. The cross-linked amino acid at the m3C site will cause mutations or truncations in the resulting cDNA.
4. cDNA Circularization and Sequencing:
-
Circularize the cDNA fragments.
-
Linearize the circular cDNA at a site within the adapter sequence.
-
Amplify the library by PCR.
-
Perform high-throughput sequencing.
Bioinformatics Analysis Pipelines
The analysis of m3C sequencing data requires specific bioinformatics pipelines to identify and quantify m3C sites accurately.
m3C-IP-seq Data Analysis
Caption: Workflow for m3C-IP-seq data analysis.
The pipeline for m3C-IP-seq data involves standard steps for analyzing enrichment-based sequencing data. After quality control and adapter trimming, reads are aligned to a reference genome or transcriptome. Peak calling algorithms, such as MACS2, are then used to identify regions enriched for m3C modifications by comparing the immunoprecipitated sample to the input control. These enriched regions are then annotated to identify the genes and RNA species containing the modifications.
AlkAniline-Seq Data Analysis
Caption: Workflow for AlkAniline-Seq data analysis.
The analysis of AlkAniline-Seq data focuses on identifying the precise locations of RNA cleavage.[11] After initial processing and alignment, the 5' ends of the sequencing reads are mapped to the genome. The frequency of reads starting at each nucleotide position is then calculated. A significant accumulation of 5' ends at a specific site, relative to the local background, indicates the presence of an m3C modification at the preceding nucleotide.
miCLIP-seq Data Analysis for m3C
Caption: Workflow for miCLIP-seq data analysis for m3C.
The bioinformatics pipeline for miCLIP-seq is designed to identify the specific nucleotide positions where mutations or truncations occur due to UV cross-linking. After preprocessing, reads are aligned to the reference genome. Custom scripts or specialized software are then used to identify single nucleotide variants (SNVs) and truncations that are enriched in the immunoprecipitated sample compared to a control. The location of these events pinpoints the m3C modification at single-nucleotide resolution.
Applications in Drug Discovery and Development
The ability to map m3C modifications provides valuable insights for drug discovery and development.
-
Target Identification and Validation: Aberrant m3C methylation patterns have been linked to various diseases, including cancer.[4] Mapping m3C sites can help identify novel therapeutic targets, such as the methyltransferase enzymes responsible for writing these marks (e.g., METTL2, METTL6, METTL8) or the "reader" proteins that recognize them.[1][2][3][16]
-
Biomarker Discovery: Disease-specific m3C profiles can serve as potential biomarkers for diagnosis, prognosis, and monitoring treatment response.
-
Mechanism of Action Studies: Understanding how drugs affect the m3C landscape can provide insights into their mechanism of action and potential off-target effects. For instance, drugs that modulate signaling pathways may indirectly alter the activity of m3C methyltransferases.
-
Development of RNA Therapeutics: The presence of m3C in therapeutic RNA molecules (e.g., mRNA vaccines, RNAi) can influence their stability and translational efficiency. Mapping m3C can aid in the design and optimization of these novel therapeutics.[17]
The following diagram illustrates the potential role of m3C mapping in the drug discovery pipeline.
Caption: Role of m3C mapping in drug discovery.
Conclusion
High-throughput sequencing methods for m3C mapping are powerful tools for elucidating the role of this important RNA modification in health and disease. The choice of method depends on the specific research goals, with trade-offs between resolution, sensitivity, and technical complexity. As our understanding of the "epitranscriptome" grows, the application of these techniques will be crucial for advancing basic research and for the development of novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mapping of 7-methylguanosine (m7G), this compound (m3C), dihydrouridine (D) and 5-hydroxycytidine (ho5C) RNA modifications by AlkAniline-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miCLIP-seq - Profacgen [profacgen.com]
- 6. AlkAniline-Seq: Profiling of m7 G and m3 C RNA Modifications at Single Nucleotide Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transcriptome-wide mapping of m6A and m6Am at single-nucleotide resolution using miCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miCLIP-seq Services - CD Genomics [cd-genomics.com]
- 11. GitHub - chooliu/snm3Cseq_Pipeline: bioinformatics pipeline for single-nucleus methylation & chromatin conformation capture assay (sn-m3C-seq) [github.com]
- 12. Unravelling Cellular Complexity: Exploring 3D Genome Structure and DNA Methylation with the snM3C Pipeline | Velsera [velsera.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. researchgate.net [researchgate.net]
- 17. Base Pairing and Functional Insights into Nthis compound (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-methylcytidine Immunoprecipitation Sequencing (m3C-IP-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-methylcytidine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNAs (tRNAs) and messenger RNAs (mRNAs). The precise biological functions of m3C are an active area of research, with emerging evidence suggesting its role in regulating RNA stability, translation, and cellular stress responses. To elucidate the genome-wide landscape of m3C, we present a detailed protocol for this compound immunoprecipitation sequencing (m3C-IP-seq). This technique combines the specificity of an anti-m3C antibody with the power of high-throughput sequencing to enable the transcript-wide identification of m3C-modified RNA molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully perform m3C-IP-seq experiments, from sample preparation to data analysis.
Experimental Principles
The m3C-IP-seq protocol is based on the principles of RNA immunoprecipitation (RIP) and is analogous to the well-established methylated RNA immunoprecipitation sequencing (meRIP-seq) method used for detecting N6-methyladenosine (m6A). The core of the technique involves the specific enrichment of RNA fragments containing this compound using an antibody that specifically recognizes this modification. The enriched RNA fragments are then used to construct a cDNA library for high-throughput sequencing. Computational analysis of the sequencing data allows for the identification of m3C peaks across the transcriptome, providing insights into the location and potential regulatory functions of this RNA modification.
Experimental Workflow
The overall workflow for m3C-IP-seq can be summarized in the following key steps:
Caption: Overall workflow of the m3C-IP-seq experiment.
Detailed Experimental Protocols
This section provides a step-by-step protocol for m3C-IP-seq, adapted from established RIP-seq and meRIP-seq methodologies.[1]
1. Total RNA Isolation and Quality Control
-
Objective: To isolate high-quality total RNA from cells or tissues of interest.
-
Protocol:
-
Harvest cells or tissues and immediately proceed with RNA extraction using a TRIzol-based method or a commercial RNA isolation kit, following the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[2]
-
Assess the quantity and quality of the total RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). High-quality RNA should have an A260/A280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 7.0.
-
2. RNA Fragmentation
-
Objective: To fragment the RNA into smaller, manageable sizes for immunoprecipitation and sequencing.
-
Protocol:
-
Resuspend the desired amount of total RNA (typically 50-100 µg) in fragmentation buffer.
-
Incubate the RNA at 94°C for a specific duration to achieve the desired fragment size (typically 100-200 nucleotides). The incubation time should be optimized based on the RNA input and desired fragment length.
-
Immediately stop the fragmentation reaction by placing the tube on ice and adding a stop buffer.
-
Purify the fragmented RNA using ethanol precipitation or a suitable RNA cleanup kit.
-
3. m3C Immunoprecipitation (IP)
-
Objective: To enrich for RNA fragments containing this compound using a specific antibody.
-
Protocol:
-
Antibody-bead conjugation:
-
Wash protein A/G magnetic beads with IP buffer.
-
Incubate the beads with an anti-3-methylcytidine antibody (e.g., from Thermo Fisher Scientific or Abcam) with gentle rotation at 4°C.[3]
-
Wash the antibody-conjugated beads to remove any unbound antibody.
-
-
Immunoprecipitation reaction:
-
Resuspend the fragmented RNA in IP buffer supplemented with RNase inhibitors.
-
Reserve a small aliquot of the fragmented RNA as the "input" control.
-
Add the remaining fragmented RNA to the antibody-conjugated beads.
-
Incubate the mixture overnight at 4°C with gentle rotation to allow for the binding of the antibody to the m3C-containing RNA fragments.
-
-
Washing:
-
After incubation, wash the beads several times with low-salt and high-salt wash buffers to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the m3C-containing RNA fragments from the beads. This can be achieved through competitive elution with free this compound or by using an elution buffer.
-
-
4. Library Preparation and Sequencing
-
Objective: To construct a cDNA library from the immunoprecipitated RNA for high-throughput sequencing.
-
Protocol:
-
Purify the eluted RNA and the input RNA using a suitable RNA cleanup kit.
-
Proceed with a strand-specific RNA sequencing library preparation protocol. This typically involves:
-
First-strand cDNA synthesis using reverse transcriptase and random primers.
-
Second-strand cDNA synthesis.
-
End-repair, A-tailing, and ligation of sequencing adapters.
-
PCR amplification of the library.
-
-
Perform quality control on the prepared libraries to assess their size distribution and concentration.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters that should be recorded and monitored throughout the m3C-IP-seq experiment.
| Parameter | Recommended Value/Range | Purpose |
| RNA Input | ||
| Total RNA Quantity | 50 - 100 µg | Sufficient material for IP and input control. |
| RNA Integrity Number (RIN) | > 7.0 | Ensures high-quality starting material. |
| Immunoprecipitation | ||
| Antibody Concentration | 5 - 10 µg per IP | To be optimized for each antibody lot. |
| Library Preparation | ||
| Library Concentration | > 2 nM | Sufficient for sequencing. |
| Average Library Size | 250 - 400 bp | Optimal for most sequencing platforms. |
| Sequencing | ||
| Sequencing Depth | > 20 million reads per sample | Provides adequate coverage for peak calling. |
Data Analysis Workflow
The analysis of m3C-IP-seq data is crucial for identifying m3C sites and interpreting their biological significance.
Caption: Bioinformatic workflow for m3C-IP-seq data analysis.
1. Quality Control and Pre-processing
-
Assess the quality of the raw sequencing reads using tools like FastQC.[4]
-
Remove adapter sequences and low-quality reads using tools such as Trimmomatic or Cutadapt.[4]
2. Read Alignment
-
Align the processed reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[5]
3. Peak Calling
-
Identify regions of the transcriptome enriched for m3C modification (peaks) by comparing the read coverage in the IP samples to the input samples.[4]
-
Tools commonly used for ChIP-seq and meRIP-seq peak calling, such as MACS2 or exomePeak, can be adapted for m3C-IP-seq data.[4][5]
4. Downstream Analysis
-
Peak Annotation: Annotate the identified m3C peaks to specific genes and genomic features (e.g., exons, introns, UTRs).
-
Differential m3C Analysis: Compare m3C patterns between different experimental conditions to identify differentially methylated regions.
-
Motif Analysis: Search for consensus sequence motifs within the m3C peaks to identify potential recognition sequences for m3C writer and reader proteins.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis on the genes containing m3C peaks to infer the biological processes regulated by this modification.
Conclusion
The m3C-IP-seq protocol detailed in these application notes provides a robust framework for the transcriptome-wide mapping of this compound. By following these guidelines, researchers can generate high-quality data to explore the distribution and potential functions of m3C in various biological contexts. This powerful technique will undoubtedly contribute to a deeper understanding of the epitranscriptome and its role in health and disease, opening new avenues for therapeutic intervention and drug development.
References
- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 2. How to Prepare a Library for RIP-Seq: A Comprehensive Guide - CD Genomics [cd-genomics.com]
- 3. 3-Methylcytosine (3-mC) Polyclonal Antibody (61179) [thermofisher.com]
- 4. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]
- 5. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-methylcytidine in Biological Samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-methylcytidine (m3C) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2] This modification plays a crucial role in regulating RNA stability, structure, and function, thereby influencing processes such as translation.[1][3] Dysregulation of m3C levels has been implicated in human diseases, making it an important target for research and therapeutic development.
This application note provides a detailed protocol for the quantification of this compound in biological samples using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described workflow is applicable to a range of sample types, including cultured cells and tissues.
Experimental Protocols
Sample Preparation
The initial step involves the extraction and purification of total RNA from the biological matrix of interest.
1.1. Materials:
-
Cultured cells or tissue samples
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., QIAamp DNA Mini Kit or similar)
-
Nuclease-free water
1.2. Protocol for Cultured Cells:
-
Harvest 1 x 10⁵ to 5 x 10⁶ cells.
-
For adherent cells, scrape them from the culture surface.
-
Transfer the cells to a conical tube and centrifuge at 800 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of chilled PBS.
-
Centrifuge again at 800 x g for 5 minutes at 4°C.
-
Decant the PBS, and freeze the cell pellet on dry ice. Store at -80°C until RNA extraction.[4]
1.3. Protocol for Animal Tissues:
-
Excise 20-200 mg of the tissue of interest.[4]
-
Place the tissue in a 1.5 mL microfuge tube or a 15 mL conical tube.
-
Immediately freeze the tissue on dry ice and store at -80°C until RNA extraction.[4]
1.4. Total RNA Extraction:
-
Follow the manufacturer's protocol for your chosen RNA extraction kit to isolate total RNA from the prepared cell pellets or tissues.
-
Elute the purified RNA in nuclease-free water.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to ensure high molecular weight RNA.
Enzymatic Digestion of RNA to Nucleosides
To analyze m3C by mass spectrometry, the RNA must be enzymatically digested into its constituent nucleosides.
2.1. Materials:
-
Purified total RNA (up to 2.5 µg)
-
Nuclease P1 (0.5 U/µL)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
Nuclease-free water
2.2. Protocol:
-
In a sterile microfuge tube, combine the following:
-
Up to 2.5 µg of total RNA
-
2 µL of Nuclease P1 solution (0.5 U/µL)
-
0.5 µL of Bacterial Alkaline Phosphatase (BAP)
-
2.5 µL of 200 mM HEPES (pH 7.0)
-
Nuclease-free water to a final volume of 25 µL.[5]
-
-
Incubate the reaction mixture at 37°C for 3 hours. For RNAs containing 2'-O-methylated nucleosides, which can be resistant to digestion, the incubation time can be extended up to 24 hours.[5]
-
After digestion, the samples are ready for immediate LC-MS/MS analysis.
LC-MS/MS Analysis
The digested nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry using multiple reaction monitoring (MRM) in positive ion mode.
3.1. Materials and Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6460 or 6490).[6]
-
C18 reverse-phase HPLC column.
-
Mobile phases (e.g., acetonitrile and ammonium acetate).
-
This compound analytical standard.
3.2. LC-MS/MS Parameters:
-
Chromatography: The specific gradient of mobile phases should be optimized for the separation of m3C from other nucleosides.
-
Mass Spectrometry:
3.3. Quantification:
Quantification of m3C is typically performed relative to the amount of canonical cytidine (C). A standard curve of the m3C analytical standard should be prepared to ensure accurate quantification.
Data Presentation
The following tables summarize quantitative data for this compound levels in various biological samples as reported in the literature.
Table 1: Relative this compound (m3C) Levels in Mouse Tissues
| Tissue | Genotype | Relative m3C Level (m3C/C) | Reference |
| Liver | Wild-Type | ~1.0 (normalized) | [6] |
| Liver | Mettl2 KO | ~0.65 (~35% reduction) | [6] |
| Liver | Mettl6 KO | ~0.88 (~12% reduction) | [6] |
| Liver | Mettl8 KO | No significant change | [6] |
| Brain | Wild-Type | ~1.0 (normalized) | [6] |
| Brain | Mettl2 KO | ~0.65 (~35% reduction) | [6] |
| Brain | Mettl6 KO | ~0.88 (~12% reduction) | [6] |
| Brain | Mettl8 KO | No significant change | [6] |
Table 2: Relative this compound (m3C) Levels in Human Cell Lines
| Cell Line | Genotype | Relative m3C Level (m3C/C) | Reference |
| HEK293T | Wild-Type | ~1.0 (normalized) | [6] |
| HEK293T | METTL2 KO | ~0.6-0.7 (~30-40% reduction) | [6][7] |
| HCT116 | Wild-Type | ~1.0 (normalized) | [6] |
| HCT116 | METTL8 KO | No significant change in tRNA | [6] |
Table 3: Abundance of this compound (m3C) in Human mRNA
| Cell Line | m3C per 10⁵ Cytidines | Reference |
| HCT116 | ~5 | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for m3C quantification.
This compound (m3C) Writer Enzymes
Caption: m3C writer enzymes and their targets.
References
- 1. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mbexc.de [mbexc.de]
- 4. activemotif.jp [activemotif.jp]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of 3-Methylcytidine Modified RNA Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the chemical synthesis of RNA oligonucleotides containing 3-methylcytidine (m3C), a significant post-transcriptional modification implicated in various biological processes. The protocols are based on established phosphoramidite chemistry, adapted for the site-specific incorporation of m3C into synthetic RNA, a critical tool for research and the development of RNA-based therapeutics.[1][2][3]
Introduction
This compound (m3C) is a post-transcriptional modification found in both transfer RNA (tRNA) and messenger RNA (mRNA) across various organisms, including humans.[4][5][6] This modification plays a crucial role in modulating RNA structure and function, thereby influencing processes such as translation and RNA stability.[7] The study of m3C-modified RNA is essential for understanding its biological significance and for the development of novel RNA-based drugs.[][9] The chemical synthesis of m3C-containing RNA oligonucleotides provides researchers with the necessary tools to investigate the impact of this specific modification on RNA biology.[3]
The synthesis of m3C-modified RNA oligonucleotides is achieved through solid-phase synthesis using a custom-synthesized m3C phosphoramidite building block.[1][10] This method allows for the precise, site-specific incorporation of m3C into RNA sequences of interest.
Chemical Synthesis Workflow
The overall workflow for producing m3C-modified RNA oligonucleotides involves two main stages: the synthesis of the this compound phosphoramidite and the subsequent automated solid-phase synthesis of the RNA oligonucleotide.
Experimental Protocols
Protocol 1: Synthesis of this compound (m3C) Phosphoramidite
This protocol outlines the synthesis of the key building block, this compound phosphoramidite, starting from commercially available cytidine.[10][11]
Materials:
-
Cytidine
-
Methyl iodide (MeI)
-
Dimethylformamide (DMF)
-
Toluene
-
Pyridine
-
4,4'-Dimethoxytrityl chloride (DMTr-Cl)
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Methylimidazole
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Methanol
-
Silica gel for column chromatography
-
Triethylamine
Procedure:
-
N3-methylation of Cytidine:
-
5'-Hydroxyl Protection:
-
N4-Amino Protection:
-
The 5'-protected nucleoside is transiently protected at the 2' and 3' hydroxyls using TMSCl.
-
Add benzoyl chloride to protect the N4-amino group.[11]
-
Remove the TMS protecting groups during aqueous workup.
-
Purify the product by silica gel column chromatography.[11] An 82% yield is reported for this step.[11]
-
-
2'-Hydroxyl Protection:
-
Phosphitylation:
-
Dissolve the fully protected nucleoside in DCM.
-
Add DIPEA, 1-methylimidazole, and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature.
-
Purify the final this compound phosphoramidite by silica gel column chromatography.[11] A 66% yield is reported for this final step.[11]
-
Quantitative Data Summary for m3C Phosphoramidite Synthesis:
| Step | Product | Reported Yield (%) |
| 1. N3-methylation | This compound | 70 |
| 2. 5'-OH Protection | 5'-O-DMTr-3-methylcytidine | 43 |
| 3. N4-Amino Protection | 5'-O-DMTr-N4-benzoyl-3-methylcytidine | 82 |
| 4. 2'-OH Protection | 5'-O-DMTr-N4-benzoyl-2'-O-TBDMS-3-methylcytidine | 39 |
| 5. Phosphitylation | This compound Phosphoramidite | 66 |
Protocol 2: Automated Solid-Phase Synthesis of m3C-Modified RNA Oligonucleotides
This protocol describes the incorporation of the synthesized m3C phosphoramidite into an RNA oligonucleotide using an automated synthesizer.[11]
Materials:
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA phosphoramidites (A, U, G, C)
-
Synthesized this compound phosphoramidite
-
Anhydrous acetonitrile
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (e.g., acetic anhydride and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., 1:1 mixture of ammonium hydroxide and methylamine solution (AMA))
-
Tetrabutylammonium fluoride (TBAF) in THF
-
HPLC purification system
Procedure:
-
Synthesizer Preparation:
-
Dissolve the standard and m3C phosphoramidites in anhydrous acetonitrile. A concentration of 0.1 M is recommended for the modified amidite.[11]
-
Install the reagents on an automated DNA/RNA synthesizer.
-
-
Automated Synthesis Cycle (DMTr-off):
-
The synthesis is performed on a 1.0-μmol scale.[11]
-
Detritylation: The 5'-DMTr protecting group is removed with trichloroacetic acid.[11]
-
Coupling: The desired phosphoramidite (standard or m3C) is coupled to the free 5'-hydroxyl group, activated by 5-ethylthio-1H-tetrazole.[11]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
This four-step cycle is repeated until the desired RNA sequence is assembled.
-
-
Cleavage and Deprotection:
-
After synthesis, the CPG support is treated with AMA solution at 65°C for 50 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the phosphodiester backbone and the nucleobases.[11]
-
The 2'-O-TBDMS protecting groups are removed by treatment with TBAF in THF.
-
-
Purification:
-
The crude m3C-modified RNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).[12]
-
Biological Relevance and Signaling
The incorporation of m3C into RNA is a regulated process involving specific enzymes. In humans, methyltransferases such as METTL2, METTL6, and METTL8 are responsible for writing this mark on tRNA and mRNA.[4][5][6] Conversely, the demethylase ALKBH3 can erase this modification, indicating a dynamic regulatory mechanism.[11] This enzymatic regulation suggests that m3C plays a role in cellular signaling pathways, potentially affecting gene expression by altering RNA stability and translation.
References
- 1. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N 4-acetylated this compound phosphoramidites for RNA solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biochemical studies of Nthis compound(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mbexc.de [mbexc.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of N3‐Methylcytidine (m3C) Modified RNA Oligonucleotides | Semantic Scholar [semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. m.youtube.com [m.youtube.com]
Application of CRISPR/Cas9 for Studying m3C Writer Enzymes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptome, the collection of chemical modifications to RNA, plays a pivotal role in regulating gene expression and cellular function. 3-methylcytidine (m3C) is a post-transcriptional modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA). The enzymes responsible for depositing this mark, known as "m3C writers," are crucial for understanding its biological significance. In mammals, the primary m3C writer enzymes include METTL2A/B, METTL6, and METTL8. The CRISPR/Cas9 gene-editing technology has emerged as a powerful tool to investigate the function of these enzymes by enabling their precise knockout in cellular and animal models. These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR/Cas9 to study m3C writer enzymes.
m3C Writer Enzymes: An Overview
-
METTL2A and METTL2B: These closely related enzymes are primarily responsible for m3C modification in cytoplasmic tRNAs, specifically targeting tRNA-Thr and tRNA-Arg.[1]
-
METTL6: This enzyme also modifies cytoplasmic tRNAs, with a preference for tRNA-Ser. It often works in conjunction with seryl-tRNA synthetase.[1]
-
METTL8: In contrast to METTL2 and METTL6, METTL8 is localized to the mitochondria and is responsible for m3C modification of mitochondrial tRNAs (mt-tRNAs), particularly mt-tRNA-Thr and mt-tRNA-Ser(UCN).[2][3] Some studies have also suggested a role for METTL8 in mRNA modification.[4]
Data Presentation: Quantitative Analysis of m3C Levels Upon Writer Knockout
The functional knockout of m3C writer enzymes leads to a quantifiable reduction in m3C levels in their respective target RNAs. This is typically measured using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Enzyme Knockout | Cell Line | Target RNA | m3C Reduction (%) | Reference |
| METTL2 | Mouse Tissues | Total tRNA | ~35% | [1] |
| METTL6 | Mouse Tissues | Total tRNA | ~12% | [1] |
| METTL2A/B | HEK293T | tRNA-Thr-AGT | Complete Loss | [5] |
| METTL6 | HAP1 | 85 nt tRNA fraction | Strong Reduction | [6] |
| METTL8 | HEK293 | mt-tRNA-Thr/Ser(UCN) | Loss of m3C32 | [2] |
Table 1: Summary of quantitative data on m3C reduction following CRISPR/Cas9-mediated knockout of m3C writer enzymes.
Signaling Pathways Involving m3C Writer Enzymes
Recent studies have begun to elucidate the involvement of m3C writer enzymes in cellular signaling pathways, particularly in the context of cancer.
-
METTL8 and the HIF1α/RTK/Akt Pathway: In glioblastoma stem cells, METTL8-mediated m3C modification of mitochondrial tRNAs is linked to the maintenance of mitochondrial respiration. This, in turn, influences the HIF1α/RTK/Akt signaling axis, which is crucial for cancer stemness and tumorigenicity.[7]
-
METTL2B and the mTOR/AKT Pathway: In ovarian cancer, METTL2B has been implicated as an oncogene that promotes cancer progression through the regulation of the mTOR/AKT signaling pathway. [ ]
Below are diagrams illustrating these signaling pathways.
Caption: METTL8-HIF1α/RTK/Akt Signaling Axis.
Caption: METTL2B and mTOR/AKT Pathway in Ovarian Cancer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the application of CRISPR/Cas9 to study m3C writer enzymes.
Experimental Workflow: CRISPR/Cas9-mediated Knockout of m3C Writer Enzymes
The general workflow for generating and validating knockout cell lines for m3C writer enzymes is outlined below.
Caption: CRISPR/Cas9 Knockout Workflow.
Protocol 1: Generation of m3C Writer Knockout Cell Lines using CRISPR/Cas9
1. gRNA Design and Cloning
-
1.1. gRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., METTL2A, METTL2B, METTL6, or METTL8) to induce frameshift mutations. Use online design tools (e.g., Benchling, CHOPCHOP) to identify gRNAs with high on-target scores and low off-target potential.
-
1.2. Vector Selection: Choose a suitable CRISPR/Cas9 vector, such as pSpCas9(BB)-2A-Puro (PX459), which co-expresses Cas9 and the gRNA and contains a puromycin resistance gene for selection.
-
1.3. Cloning: Anneal the forward and reverse gRNA oligonucleotides and ligate the resulting duplex into the BbsI-digested pX459 vector.
-
1.4. Verification: Verify the correct insertion of the gRNA sequence by Sanger sequencing.
2. Cell Culture and Transfection
-
2.1. Cell Culture: Culture the target cell line (e.g., HEK293T, HAP1) in appropriate media and conditions.
-
2.2. Transfection: Transfect the cells with the Cas9/gRNA expression plasmid using a suitable method, such as lipofection (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's protocol.
3. Selection and Clonal Isolation
-
3.1. Antibiotic Selection: 24-48 hours post-transfection, begin selection with puromycin at a pre-determined optimal concentration for your cell line.
-
3.2. Single-Cell Cloning: After selection, isolate single cells to establish clonal populations. This can be achieved by limiting dilution in 96-well plates or by fluorescence-activated cell sorting (FACS) if a fluorescent reporter is included in the vector.
-
3.3. Colony Expansion: Expand the single-cell clones for further analysis.
4. Validation of Knockout Clones
-
4.1. Genomic DNA Analysis:
-
Extract genomic DNA from the expanded clones.
-
Amplify the genomic region targeted by the gRNA using PCR.
-
Sequence the PCR products by Sanger sequencing to identify clones with insertion/deletion (indel) mutations that result in a frameshift.
-
-
4.2. Protein Expression Analysis (Western Blot):
-
Lyse the cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target m3C writer enzyme (METTL2A, METTL6, or METTL8).
-
Use a suitable secondary antibody and chemiluminescent substrate to visualize the protein bands. Confirm the absence of the target protein in knockout clones compared to wild-type controls.
-
-
4.3. mRNA Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene for normalization.
-
Confirm a significant reduction in the target mRNA levels in knockout clones.
-
Protocol 2: Quantitative Analysis of m3C by LC-MS/MS
1. RNA Isolation and Digestion
-
1.1. RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., tRNA, mitochondrial RNA) from wild-type and knockout cells.
-
1.2. RNA Digestion: Digest the RNA to single nucleosides using a cocktail of enzymes, such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography: Separate the digested nucleosides using a C18 reverse-phase HPLC column.
-
2.2. Mass Spectrometry: Analyze the eluate using a triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode.
-
Monitor the specific mass transition for m3C (e.g., m/z 258.1 to 126.1).[5]
-
-
2.3. Quantification: Quantify the amount of m3C relative to the canonical nucleosides (A, C, G, U) by integrating the area under the peak for each nucleoside.
Protocol 3: Functional Rescue Experiment
To confirm that the observed phenotype is a direct result of the gene knockout, a rescue experiment should be performed.
-
1. Rescue Construct: Clone the full-length cDNA of the target m3C writer enzyme into an expression vector. For a more stringent control, also create a catalytically dead mutant (e.g., by site-directed mutagenesis of the SAM-binding site).
-
2. Transfection: Transfect the knockout cell line with either the wild-type or catalytically dead rescue construct.
-
3. Functional Analysis: Assess whether the re-expression of the wild-type enzyme, but not the catalytically dead mutant, can reverse the phenotype observed in the knockout cells (e.g., restore m3C levels, rescue a cellular phenotype).
Conclusion
The CRISPR/Cas9 system provides a robust and versatile platform for the functional characterization of m3C writer enzymes. By generating precise genetic knockouts, researchers can elucidate the specific roles of METTL2A/B, METTL6, and METTL8 in RNA modification, cellular signaling, and disease. The protocols outlined in these application notes provide a framework for conducting these studies, from initial gRNA design to functional validation. Careful experimental design and rigorous validation are essential for obtaining reliable and reproducible results in this exciting field of epitranscriptomics.
References
- 1. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. The SUMOylated METTL8 Induces R-loop and Tumorigenesis via m3C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying m3C Sites in tRNA via Primer Extension Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining its structure, stability, and function in protein synthesis. One such modification, 3-methylcytosine (m3C), located in the anticodon loop of specific tRNAs, has been implicated in the fine-tuning of translation and cellular stress responses. Accurate identification and quantification of m3C sites are therefore essential for understanding tRNA biology and its role in disease. Primer extension analysis is a robust and sensitive method to map RNA modifications that impede the processivity of reverse transcriptase. The presence of a bulky methyl group in m3C causes the reverse transcriptase to stall, resulting in a truncated cDNA product that can be resolved and quantified by gel electrophoresis.
These application notes provide a comprehensive overview and detailed protocols for the identification and semi-quantitative analysis of m3C sites in tRNA using the primer extension technique.
Principle of the Method
The primer extension assay for m3C detection relies on the principle that the reverse transcriptase enzyme, which synthesizes a complementary DNA (cDNA) strand from an RNA template, is sensitive to modifications on the RNA bases. The 3-methylcytosine modification presents a steric hindrance that causes the reverse transcriptase to pause or dissociate from the tRNA template at the position immediately 3' to the m3C-modified nucleotide.
The workflow involves the following key steps:
-
Isolation of total tRNA from the biological sample of interest.
-
Design and labeling of a DNA primer that is complementary to a sequence downstream of the putative m3C site. The primer is typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.
-
Annealing of the labeled primer to the target tRNA.
-
Primer extension reaction using a reverse transcriptase, dNTPs, and appropriate buffer conditions.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) to separate the full-length extension product from the truncated product resulting from the stall at the m3C site.
-
Visualization and quantification of the bands on the gel to determine the location of the m3C site and estimate the stoichiometry of the modification.
Key Applications
-
Mapping novel m3C sites: Identifying the precise location of m3C modifications in different tRNA isoacceptors.
-
Studying the dynamics of tRNA methylation: Investigating changes in m3C levels under different cellular conditions, such as stress or disease states.
-
Validating the activity of tRNA methyltransferases: Assessing the function of enzymes responsible for m3C formation.
-
Screening for inhibitors of tRNA modifying enzymes: A potential application in drug discovery programs targeting RNA modification pathways.
Experimental Workflow Diagram
Caption: Workflow for m3C site identification in tRNA.
Protocols
Protocol 1: Total tRNA Isolation from Mammalian Cells
This protocol describes the isolation of total tRNA from cultured mammalian cells, which is a prerequisite for primer extension analysis.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
TRIzol reagent or similar acid-phenol-guanidinium based lysis solution
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Glycogen (RNase-free)
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of TRIzol reagent per 10 cm² of culture dish and lyse the cells by passing the lysate several times through a pipette.
-
For suspension cells, pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS and resuspend in TRIzol reagent (1 mL per 5-10 x 10⁶ cells).
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization. Add 1 µL of glycogen (20 mg/mL) to improve the visibility of the RNA pellet.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will greatly decrease its solubility.
-
Dissolve the RNA pellet in an appropriate volume of nuclease-free water.
-
-
tRNA Enrichment (Optional but Recommended):
-
For cleaner results, tRNA can be enriched from the total RNA sample by size-selection using methods like polyacrylamide gel electrophoresis or specialized chromatography columns.
-
Protocol 2: Primer Design and Labeling
Primer Design Guidelines for tRNA:
-
Length: 18-25 nucleotides.
-
Target Region: Design primers to anneal to a region of the tRNA that is known to be unmodified and lacks strong secondary structure. The T-arm or the 3'-acceptor stem are often suitable locations.
-
Specificity: Ensure the primer sequence is specific to the tRNA isoacceptor of interest. Perform a BLAST search against the relevant tRNA database.
-
Melting Temperature (Tm): Aim for a Tm between 55-65°C.
-
GC Content: 40-60%.
-
3' End: The 3' end of the primer is critical for extension. Avoid runs of identical nucleotides and ensure it is not complementary to other regions of the primer to prevent self-dimerization.
Materials for 5'-End Labeling with ³²P:
-
Oligonucleotide primer (10 µM)
-
T4 Polynucleotide Kinase (PNK)
-
10X T4 PNK buffer
-
[γ-³²P]ATP (10 mCi/mL)
-
Nuclease-free water
-
Micro-spin column (e.g., G-25) for purification
Procedure:
-
Set up the labeling reaction in a 20 µL volume:
-
1 µL of 10 µM primer
-
2 µL of 10X T4 PNK buffer
-
5 µL of [γ-³²P]ATP
-
11 µL of nuclease-free water
-
1 µL of T4 PNK (10 U/µL)
-
-
Incubate at 37°C for 30 minutes.
-
Inactivate the T4 PNK by heating at 65°C for 20 minutes.
-
Purify the labeled primer from unincorporated [γ-³²P]ATP using a micro-spin column according to the manufacturer's instructions.
-
Measure the radioactivity of the labeled primer using a scintillation counter.
Protocol 3: Primer Extension Reaction
Materials:
-
Total tRNA or purified specific tRNA (1-5 µg)
-
³²P-labeled primer (~50,000 cpm)
-
Reverse Transcriptase (e.g., AMV or SuperScript series)
-
5X Reverse Transcriptase buffer
-
dNTP mix (10 mM each)
-
DTT (0.1 M)
-
RNase inhibitor
-
Nuclease-free water
-
Formamide loading dye
Procedure:
-
Annealing:
-
In a nuclease-free microcentrifuge tube, mix:
-
1-5 µg of tRNA
-
~50,000 cpm of ³²P-labeled primer
-
Nuclease-free water to a final volume of 10 µL.
-
-
Heat the mixture to 90°C for 2 minutes, then slowly cool to the annealing temperature (typically Tm of the primer - 5°C) and incubate for 30 minutes. Alternatively, allow the mixture to cool slowly to room temperature.
-
-
Extension:
-
Prepare a master mix for the extension reaction (for each reaction):
-
4 µL of 5X Reverse Transcriptase buffer
-
1 µL of 10 mM dNTP mix
-
1 µL of 0.1 M DTT
-
0.5 µL of RNase inhibitor
-
2.5 µL of nuclease-free water
-
1 µL of Reverse Transcriptase
-
-
Add 10 µL of the master mix to the 10 µL annealing reaction.
-
Incubate at 42°C for 1 hour.
-
-
Termination:
-
Stop the reaction by adding 20 µL of formamide loading dye.
-
Heat the samples at 95°C for 5 minutes to denature the RNA-cDNA hybrids.
-
Protocol 4: Denaturing PAGE and Visualization
Materials:
-
Denaturing polyacrylamide gel (6-12%, containing 7 M urea)
-
1X TBE buffer
-
Sequencing gel electrophoresis apparatus
-
Phosphor screen or X-ray film
-
Sanger sequencing ladder (optional, for precise mapping)
Procedure:
-
Assemble the sequencing gel apparatus and pre-run the gel at constant power until the gel temperature reaches approximately 50°C.
-
Load the denatured primer extension samples onto the gel. If precise mapping is required, load a Sanger sequencing reaction performed with the same primer and a DNA template corresponding to the tRNA gene.
-
Run the gel at a constant power until the bromophenol blue dye is near the bottom of the gel.
-
Disassemble the apparatus, transfer the gel onto a filter paper, cover with plastic wrap, and dry it on a gel dryer.
-
Expose the dried gel to a phosphor screen or X-ray film.
-
Scan the phosphor screen or develop the film to visualize the bands.
Data Presentation and Analysis
The primary data from a primer extension experiment is the gel image, which will show a band corresponding to the full-length cDNA product and, if a modification is present, a shorter band corresponding to the stalled product.
Quantitative Analysis:
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the full-length and stalled bands.
-
Background Subtraction: Subtract the background signal from the intensity of each band.
-
Calculation of Modification Stoichiometry: The percentage of modification can be estimated using the following formula:
% Modification = [Intensity of Stalled Band / (Intensity of Stalled Band + Intensity of Full-Length Band)] x 100
Data Summary Table:
The quantitative data should be summarized in a clear and structured table for easy comparison across different conditions or tRNA species.
| tRNA Isoacceptor | Condition | Intensity of Stalled Band (Arbitrary Units) | Intensity of Full-Length Band (Arbitrary Units) | % Modification |
| tRNA-Arg(TCT) | Control | 1500 | 500 | 75% |
| tRNA-Arg(TCT) | Treatment X | 800 | 1200 | 40% |
| tRNA-Ser(AGA) | Control | 2000 | 200 | 91% |
| tRNA-Ser(AGA) | Treatment X | 1800 | 250 | 88% |
Controls
Negative Control:
-
Unmodified tRNA: An in vitro transcribed tRNA of the same sequence should be used as a negative control.[1] This will not have any modifications and should only produce a full-length extension product. This control is crucial to ensure that the observed stall is due to the modification and not to the inherent secondary structure of the tRNA.
Positive Control:
-
Known m3C-containing tRNA: If available, a sample of tRNA known to contain an m3C modification at a specific site can be used as a positive control to validate that the experimental conditions are suitable for detecting the stall.
Logical Relationship Diagram
Caption: Logic of m3C detection by primer extension.
Troubleshooting
| Issue | Possible Cause | Solution |
| No signal or weak signal | Poor tRNA quality or quantity | Quantify tRNA and check its integrity on a denaturing gel. |
| Inefficient primer labeling | Check labeling efficiency; purify labeled primer. | |
| Inactive reverse transcriptase | Use fresh enzyme and store it properly. | |
| Suboptimal annealing temperature | Optimize annealing temperature. | |
| High background/smearing | RNase contamination | Use RNase-free reagents and sterile techniques. |
| Too much primer | Reduce the amount of labeled primer in the reaction. | |
| Gel electrophoresis issues | Ensure the gel is properly prepared and run. | |
| Multiple unexpected bands | Primer annealing to multiple sites | Redesign a more specific primer. |
| RNA secondary structure causing stalls | Use a reverse transcriptase with higher processivity or optimize reaction temperature. | |
| tRNA degradation | Check tRNA integrity. |
Conclusion
Primer extension analysis is a powerful and accessible technique for the site-specific identification and semi-quantitative analysis of m3C modifications in tRNA. By following the detailed protocols and guidelines presented in these application notes, researchers can obtain reliable and reproducible results, contributing to a deeper understanding of the role of tRNA modifications in biological processes and disease.
References
Application Notes: Development and Validation of Antibodies for Specific 3-Methylcytidine (m3C) Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction 3-methylcytidine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2][3] In mammals, m3C is installed by a family of methyltransferase-like (METTL) enzymes; METTL2 and METTL6 are responsible for m3C modification in specific tRNAs, while METTL8 has been identified as the primary writer of m3C in mRNA.[2][4] The presence of m3C in the anticodon loop of tRNAs can influence structural stability and decoding accuracy during translation.[3] Its discovery in mRNA suggests broader roles in regulating gene expression, making its detection and mapping a critical area of epitranscriptomics research.[2]
The development of high-affinity, specific antibodies against m3C is essential for advancing our understanding of its biological functions. These antibodies are invaluable tools for techniques such as methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq), immunofluorescence (IF), and dot blot analysis, enabling the transcriptome-wide mapping and cellular localization of this important RNA mark.[4][5] This document provides a detailed overview of the workflow for developing m3C-specific antibodies, protocols for their validation, and their application in downstream research.
I. Antibody Development and Validation Workflow
The generation of a highly specific antibody against a small molecule like this compound requires a multi-step process. This involves synthesizing an effective immunogen, immunizing a host animal, and then rigorously screening and validating the resulting antibodies to ensure specificity for m3C over other similar modifications.
Caption: Workflow for generating and validating m3C-specific antibodies.
II. Data on Commercially Available m3C Antibodies
Several vendors offer polyclonal antibodies raised against m3C. The specificity of these antibodies is typically validated by dot blot analysis against other modified and unmodified nucleosides. Researchers should carefully review this validation data before purchase.
| Antibody / Supplier | Catalog No. | Type / Host | Immunogen | Specificity Profile (from Dot Blot Data) | Validated Applications |
| Abcam | ab231795 | Polyclonal / Rabbit | 3-methylcytosine | Specific for 3-methylcytosine; low to no cross-reactivity with other modified bases tested. | Dot Blot |
| Proteintech | 66179-1-Ig | Polyclonal / Rabbit | This compound-KLH | Specific for this compound; no cross-reactivity with Cytidine, 5-methylcytidine, or 5-hydroxymethylcytodine.[6] | Dot Blot, IF, ICC[6] |
| Thermo Fisher | 61179 | Polyclonal / Rabbit | This compound-KLH | Specific for this compound; no cross-reactivity with Cytidine, 5-methylcytidine, or 5-hydroxymethylcytodine.[7] | Dot Blot[7] |
| Diagenode | C15410209 | Polyclonal / Rabbit | 3-methylcytosine-BSA | Specific for 3-methylcytosine oligonucleotide; low to no cross-reactivity with other modified oligonucleotides.[8] | Dot Blot[8] |
III. Experimental Protocols
Protocol 1: Antigen Preparation (m3C-Carrier Protein Conjugation)
To elicit an immune response, the small m3C nucleoside (a hapten) must be conjugated to a larger carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10] This protocol is a general guideline based on the periodate oxidation method, which couples the ribose moiety of the nucleoside to amine groups on the carrier protein.[11]
Materials and Reagents:
-
This compound (m3C)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Sodium meta-periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Ethylene glycol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bar
-
Spectrophotometer
Procedure:
-
Oxidation of m3C: Dissolve 10-20 mg of this compound in 2 ml of PBS. Add a freshly prepared solution of sodium meta-periodate to a final concentration of 10-20 mM.
-
Incubate the reaction in the dark at room temperature for 1 hour with gentle stirring. This step oxidizes the ribose ring, creating reactive aldehyde groups.[11]
-
Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.
-
Carrier Protein Preparation: Dissolve the carrier protein (e.g., 10 mg KLH) in 2 ml of PBS.
-
Conjugation Reaction: Mix the activated m3C solution with the carrier protein solution. Adjust the pH to ~9.0 with sodium carbonate buffer.
-
Add sodium borohydride (NaBH₄) to a final concentration of 15-20 mM to reduce the Schiff bases formed between the aldehyde groups on m3C and the amine groups on the protein, creating a stable covalent bond.
-
Incubate the reaction for 3-4 hours at 4°C with gentle stirring.
-
Purification: Dialyze the conjugate extensively against PBS (3-4 changes of 1L buffer over 48 hours) at 4°C to remove unreacted components.
-
Verification: Confirm successful conjugation by measuring the UV absorbance spectrum. The conjugate should exhibit absorbance peaks characteristic of both the protein (~280 nm) and the nucleoside (~275 nm). Store the final immunogen at -20°C or -80°C.
Protocol 2: Antibody Specificity Validation by Dot Blot
Dot blot is a straightforward method to assess the specificity of an anti-m3C antibody against a panel of modified and unmodified nucleosides or oligonucleotides.[6][8]
Materials and Reagents:
-
Nitrocellulose or PVDF membrane
-
Modified and unmodified nucleosides/oligonucleotides (e.g., m3C, C, 5-mC, m6A)
-
Primary antibody: anti-m3C antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of synthetic oligonucleotides or BSA-conjugated nucleosides (e.g., m3C, C, 5-mC, 5-hmC) in a suitable buffer like PBS. Typical starting amounts range from 10 to 150 picomoles.[8]
-
Membrane Spotting: Carefully spot 1-2 µL of each sample onto a dry nitrocellulose or PVDF membrane. Allow the spots to air dry completely.
-
Crosslinking (Optional but Recommended): UV-crosslink the nucleic acids to the membrane using a UV stratalinker.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-m3C antibody in blocking buffer (e.g., 1:500 to 1:10,000, requires optimization).[6][7] Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions. Immediately capture the chemiluminescent signal using an imaging system. A strong signal should only be observed for the m3C-containing spots, demonstrating specificity.[6]
IV. Application Protocol: Methylated RNA Immunoprecipitation (MeRIP-seq)
MeRIP-seq is a powerful technique that combines RNA immunoprecipitation with high-throughput sequencing to map RNA modifications transcriptome-wide.[12][13] A validated m3C-specific antibody is the critical reagent for this assay.
Caption: Experimental workflow for m3C MeRIP-seq.
Protocol Overview:
-
RNA Preparation: Extract high-quality total RNA from cells or tissues. It is crucial to use RNase inhibitors throughout the process.[12] Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[13]
-
Immunoprecipitation (IP):
-
Set aside a fraction of the fragmented RNA to serve as the "input" control, which represents the non-enriched transcriptome.[14]
-
Incubate the remaining fragmented RNA with the anti-m3C antibody to allow binding to m3C-containing fragments.
-
Add Protein A/G magnetic beads to capture the antibody-RNA complexes.
-
Perform a series of stringent washes to remove non-specifically bound RNA fragments.
-
Elute the m3C-enriched RNA from the beads.
-
-
Library Construction: Purify the eluted RNA (IP sample) and the input RNA. Construct sequencing libraries from both the IP and input samples. This typically involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[12]
-
Sequencing: Perform high-throughput sequencing on both the IP and input libraries.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.[15]
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input control.[15] These peaks represent putative m3C sites.
-
Annotate the identified peaks to determine their genomic features (e.g., exons, UTRs, non-coding RNAs) and perform downstream functional analysis.
-
References
- 1. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. 3-Methylcytosine (3-mC) antibody (pAb) | Proteintech [ptglab.com]
- 7. 3-Methylcytosine (3-mC) Polyclonal Antibody (61179) [thermofisher.com]
- 8. 3-methylcytosine (3-mC) polyclonal antibody | Diagenode [diagenode.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 13. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]
- 14. researchgate.net [researchgate.net]
- 15. Master MeRIP-seq Data Analysis: Step-by-Step Process for RNA Methylation Studies - CD Genomics [rna.cd-genomics.com]
Application Notes and Protocols for the Quantitative Analysis of N3-methylcytidine (m3C) using HPLC-coupled Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
N3-methylcytidine (m3C) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1] This modification plays a crucial role in regulating RNA stability, translation, and other cellular processes. Accurate quantification of m3C is essential for understanding its biological functions and its potential as a biomarker in disease. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for the sensitive and specific quantification of RNA modifications like m3C.[2][3] This document provides detailed protocols and application notes for the quantitative analysis of m3C in RNA samples.
Principle
The method involves the enzymatic hydrolysis of total RNA or purified RNA species into individual nucleosides. These nucleosides are then separated by reverse-phase HPLC and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the signal intensity of endogenous m3C to a standard curve generated from known concentrations of an m3C standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of m3C is depicted below.
Caption: Overall workflow for m3C quantification by HPLC-MS/MS.
Detailed Experimental Protocols
Protocol 1: RNA Extraction and Purification
This protocol is for the extraction of total RNA from cultured cells. For tissues, additional homogenization steps are required.
Materials:
-
TRIzol reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
miRNeasy Mini Kit (Qiagen) or equivalent for small RNA enrichment if desired.[4]
Procedure:
-
Cell Lysis: For a 10 cm plate of adherent cells, remove the culture medium and add 1 mL of TRIzol reagent. For suspension cells, pellet the cells and add 1 mL of TRIzol per 5-10 million cells. Pipette up and down to lyse the cells.
-
Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 0.2 mL of chloroform per 1 mL of TRIzol used. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/280 ratio should be ~2.0). Assess RNA integrity using an Agilent Bioanalyzer (RIN value > 7 is recommended).
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
Materials:
-
10X Benzonase Nuclease Buffer
-
Benzonase Nuclease
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1
-
Ammonium acetate buffer (10 mM, pH 5.3)
-
RNase-free water
Procedure:
-
In an RNase-free microfuge tube, combine 1-5 µg of total RNA with RNase-free water to a final volume of 20 µL.
-
Add 2.5 µL of 10X Benzonase buffer and 1 µL of Benzonase (25 U/µL). Incubate at 37°C for 30 minutes.
-
Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL) and incubate at 37°C for 30 minutes.
-
Add 2.5 µL of 10 mM ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (1 U/µL). Incubate at 37°C for 1 hour.
-
Centrifuge the sample at 14,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before HPLC-MS/MS analysis.[4]
Protocol 3: HPLC Separation of Nucleosides
Instrumentation:
-
Agilent 1290 Infinity II UHPLC system or equivalent.[5]
HPLC Conditions:
| Parameter | Value |
| Column | Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid[4][6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[4][6] |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-2 min: 0% B; 2-10 min: 0-20% B; 10-12 min: 20-100% B; 12-15 min: 100% B; 15.1-18 min: 0% B[4] |
Protocol 4: Mass Spectrometry Detection and Quantification
Instrumentation:
-
Agilent 6470 Triple Quadrupole LC/MS system or equivalent.[4]
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Gas Temperature | 250°C[5] |
| Gas Flow | 13 L/min[5] |
| Nebulizer Pressure | 35 psi[5] |
| Capillary Voltage | 3500 V[5] |
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions are used for the detection of cytidine and its methylated forms.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cytidine (C) | 244.1 | 112.1 |
| 5-methylcytidine (m5C) | 258.1 | 126.1 |
| This compound (m3C) | 258.1 | 126.1 |
| Adenosine (A) | 268.1 | 136.1 |
Note: m3C and m5C are isomers and will have the same precursor and product ion masses. Their separation is achieved by HPLC.
Data Presentation
The quantification of m3C is typically expressed as a ratio relative to a canonical nucleoside, such as cytidine (C) or adenosine (A), to normalize for variations in sample loading.
Table 1: Example Quantitative Data of m3C in Different RNA Samples
| Sample Type | RNA Fraction | m3C / C Ratio (%) | m3C / A Ratio (%) |
| Human Cell Line (HEK293T) | Total RNA | 0.05 ± 0.01 | 0.04 ± 0.01 |
| Human Cell Line (HEK293T) | mRNA | 0.002 ± 0.0005 | 0.0015 ± 0.0004 |
| Human Cell Line (HEK293T) | tRNA | 0.8 ± 0.15 | 0.6 ± 0.1 |
| Mouse Liver | Total RNA | 0.04 ± 0.008 | 0.03 ± 0.006 |
Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell type, tissue, and experimental conditions.
Signaling Pathway and Logical Relationships
While a classical signaling pathway directly involving m3C is still an active area of research, the logical relationship of its synthesis and potential impact can be visualized. The METTL family of enzymes is responsible for m3C methylation.
Caption: Synthesis and functional roles of m3C modification.
Conclusion
The HPLC-MS/MS method described provides a robust and sensitive platform for the quantification of Nthis compound in diverse biological samples. Adherence to these protocols will enable researchers to obtain accurate and reproducible data, facilitating a deeper understanding of the role of m3C in biological systems and its potential as a therapeutic target.
References
- 1. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m3C Profiling using Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-methylcytidine (m3C) is a post-transcriptional RNA modification that has been identified in various RNA species, with a predominant presence in transfer RNAs (tRNAs).[1][2][3][4][5] This modification plays a crucial role in maintaining tRNA stability and function. Dysregulation of m3C levels has been implicated in human diseases, including cancer, making the accurate and sensitive detection of m3C a critical area of research.[5][6] Hydrazine-Aniline Cleavage sequencing (HAC-seq) is a robust chemical-based method for the transcriptome-wide, single-nucleotide resolution profiling of m3C.[1][2][4][5][6] This document provides detailed application notes and protocols for the successful implementation of HAC-seq.
Principle of HAC-seq
HAC-seq leverages the specific chemical reactivity of hydrazine with m3C under high-salt conditions. Hydrazine treatment induces a nucleophilic attack on m3C residues, leading to the opening of the pyrimidine ring. Subsequent treatment with aniline results in the specific cleavage of the RNA backbone at the site of the modified base.[7][8] The resulting RNA fragments, which have a 5'-phosphate at the cleavage site, are then used to construct a sequencing library. The sequencing data reveals the precise locations of m3C modifications as sites with a high frequency of read starts.[6]
Applications in Research and Drug Development
For Researchers and Scientists:
-
Unbiased, Transcriptome-wide m3C Mapping: HAC-seq provides a powerful tool for the unbiased identification of m3C sites across the entire transcriptome at single-nucleotide resolution.[1][2][4][5][6]
-
Understanding the m3C Methylome: The method can be widely applied to reveal the m3C landscape in different cell types, tissues, and organisms, contributing to a deeper understanding of the epitranscriptome.[1][2][4][5]
-
Functional Genomics: By identifying the precise locations of m3C, researchers can investigate the functional roles of this modification in RNA metabolism, including tRNA stability, translation fidelity, and gene expression regulation.
-
Disease Mechanism Studies: HAC-seq can be employed to study the dysregulation of the m3C methylome in various diseases, such as cancer, to uncover novel disease mechanisms.[6]
For Drug Development Professionals:
-
Biomarker Discovery: Profiling m3C modifications in clinical samples using HAC-seq can lead to the discovery of novel RNA-based biomarkers for disease diagnosis, prognosis, and patient stratification.
-
Target Identification and Validation: The enzymes responsible for adding and removing m3C modifications (writers and erasers) are potential therapeutic targets. HAC-seq can be used to assess the on-target and off-target effects of drugs targeting these enzymes by monitoring changes in the m3C landscape.
-
Mechanism of Action Studies: For compounds that modulate gene expression, HAC-seq can help determine if the mechanism of action involves alterations in the m3C epitranscriptome.
-
Preclinical Research: In preclinical cancer models, HAC-seq can be used to study how m3C profiles change during tumor progression and in response to therapeutic interventions.[9]
Quantitative Data Summary
The following tables summarize key quantitative data derived from HAC-seq experiments, providing insights into the method's performance and the prevalence of m3C modifications.
Table 1: HAC-seq Performance Metrics
| Parameter | Value/Observation | Reference |
| Specificity | Specific for m3C over m5C and unmodified C. | [7][8] |
| Resolution | Single-nucleotide. | [1][2][4][5][6] |
| Predominant RNA Target | tRNAs are the most abundantly m3C-modified RNA species. | [1][2][3][4][5] |
| Identified m3C Sites (MCF7 cells) | 17 distinct m3C sites on 11 cytoplasmic and 2 mitochondrial tRNAs. | [1][2][4][5] |
| Cleavage Ratio Cutoff for m3C Identification | ≥ 0.5 in the HAC-treated group. | [7] |
| Fold Change vs. Controls | ≥ 2.5-fold increase in cleavage ratio compared to untreated control. | [7] |
| Demethylase Control | ≥ 2.5-fold decrease in cleavage ratio after demethylase treatment. | [7] |
Table 2: Cleavage Ratios of Known m3C-modified tRNA Sites in MCF7 Cells
| tRNA Isoacceptor | Position of m3C | Average Cleavage Ratio (HAC) | Average Cleavage Ratio (Control) | Average Cleavage Ratio (DM-HAC) |
| tRNA-Thr(AGT) | 32 | ~1.00 | < 0.1 | < 0.1 |
| tRNA-Thr(CGT) | 32 | ~1.00 | < 0.1 | < 0.1 |
| tRNA-Thr(GGT) | 32 | ~1.00 | < 0.1 | < 0.1 |
| mt-tRNA-Thr(TGT) | 32 | ~1.00 | < 0.1 | < 0.1 |
| tRNA-Arg(CCT) | 32 | ~0.90 | < 0.1 | < 0.1 |
| tRNA-Ser(GCT) | 32 | ~0.85 | < 0.1 | < 0.1 |
| tRNA-Leu(CAG) | 47d | ~0.80 | < 0.1 | < 0.1 |
| tRNA-Met(CAT) | 20 | ~0.75 | < 0.1 | < 0.1 |
| mt-tRNA-Ser(TGA) | 32 | ~0.35 | < 0.1 | < 0.1 |
Note: The cleavage ratios are approximate values based on published heatmaps and may vary between experiments.[1][2] The cleavage ratio for mt-tRNA-Ser(TGA) at position 32 was noted to be below the typical cutoff of 0.5.[1][2]
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for performing HAC-seq.
Protocol 1: RNA Preparation and Fragmentation
-
Total RNA Isolation: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent). Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
rRNA Depletion: Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit).
-
RNA Fragmentation: Fragment the rRNA-depleted RNA to an average size of ~200 nucleotides. This can be achieved using RNA fragmentation reagents (e.g., Thermo Fisher Scientific, AM8740) at 70°C for 10 minutes. Stop the reaction by adding EDTA.
-
RNA Purification: Purify the fragmented RNA using ethanol precipitation or a suitable RNA cleanup kit (e.g., Zymo RNA Clean & Concentrator-5).
-
End Repair:
-
Dephosphorylate the 3' ends of the RNA fragments using Antarctic Phosphatase.
-
Phosphorylate the 5' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Purify the end-repaired RNA.
-
Protocol 2: Hydrazine-Aniline Cleavage
For the HAC and DM-HAC groups:
-
Demethylase Treatment (for DM-HAC group only): For the demethylase control, treat the end-repaired RNA with bacterial AlkB to remove m3C modifications prior to the cleavage reaction.
-
Hydrazine Treatment:
-
Prepare a fresh hydrazine buffer: 10% (v/v) hydrazine in 3 M NaCl. Caution: Hydrazine is highly toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Resuspend the RNA pellet in 25 µL of ice-cold hydrazine buffer.
-
Incubate on ice for 4 hours.
-
-
RNA Precipitation: Stop the reaction by ethanol precipitation.
-
Aniline Cleavage:
-
Prepare a fresh cleavage buffer: a 7:3:1 (v/v/v) mixture of H₂O, glacial acetic acid, and aniline. Caution: Aniline is toxic and should be handled in a fume hood.
-
Resuspend the RNA pellet in 100 µL of cleavage buffer.
-
Incubate at room temperature in the dark for 2 hours.
-
-
RNA Purification: Purify the cleaved RNA by ethanol precipitation and dissolve in nuclease-free water.
Protocol 3: Library Preparation and Sequencing
-
Library Construction: Use 100 ng of the resulting RNA fragments from the Control, HAC, and DM-HAC groups for cDNA library construction. The NEBNext Small RNA Library Prep Set for Illumina is recommended.[6] Follow the manufacturer's protocol with the following modification:
-
During the reverse transcription step, incubate the reaction at 60°C for 1 hour to improve efficiency through modified sites.[6]
-
-
Sequencing: Sequence the prepared libraries on an Illumina platform (e.g., NextSeq 500).[6]
Protocol 4: Data Analysis
-
Quality Control and Adapter Trimming: Perform quality control of the raw sequencing reads using tools like FastQC and trim adapter sequences.
-
Read Mapping: Align the trimmed reads to the appropriate reference genome or transcriptome.
-
Calculation of Cleavage Ratio: The cleavage ratio at a specific site i is calculated as the number of reads starting at position i+1 divided by the total number of reads covering position i+1.
-
Identification of m3C Sites: A position is considered a potential m3C site if it meets the following criteria[7]:
-
The cleavage ratio in the HAC sample is ≥ 0.5.
-
There is a significant (e.g., p < 0.05) and substantial (e.g., ≥ 2.5-fold) increase in the cleavage ratio in the HAC sample compared to the untreated control (Ctrl) sample.
-
There is a significant (e.g., p < 0.05) and substantial (e.g., ≥ 2.5-fold) decrease in the cleavage ratio in the demethylase-treated sample (DM-HAC) compared to the HAC sample.
-
Signaling Pathway Visualization: m3C and the mTOR Pathway
Recent studies have implicated m3C methyltransferases, such as METTL2B, in cancer progression through the regulation of signaling pathways like the mTOR/AKT pathway.[10] While direct studies using HAC-seq to probe this link are emerging, the technique offers a powerful approach to investigate how changes in the m3C landscape may impact these critical cellular signaling networks.
This diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[10][11][12] The pathway is activated by upstream signals such as growth factors and nutrients. This leads to the activation of mTORC1, which in turn promotes protein synthesis through its downstream effectors S6K1 and 4E-BP1. m3C modifications on tRNAs, installed by "writer" enzymes like METTL proteins, are essential for efficient and accurate protein synthesis. Therefore, dysregulation of m3C writers could impact the output of the mTOR pathway by altering the translational landscape, thereby affecting cancer cell growth and proliferation. HAC-seq can be utilized to quantify changes in the m3C status of specific tRNAs in response to mTOR pathway inhibitors or in cancer cells with mutations in this pathway, providing a novel layer of understanding of drug action and disease pathogenesis.
References
- 1. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for use with NEBNext® Small RNA Library Prep Set for Illumina® (E7300, E7580, E7560, E7330) [protocols.io]
- 4. academic.oup.com [academic.oup.com]
- 5. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Transcriptomics Sequencing Promotes Drug Development - CD Genomics [cd-genomics.com]
- 10. The Role of mTOR Signaling as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Troubleshooting & Optimization
Technical Support Center: Detection of Low-Abundance 3-methylcytidine (m3C) in mRNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-methylcytidine (m3C) in messenger RNA (mRNA). The low abundance of this modification presents significant technical challenges, which are addressed below.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m3C) and why is it difficult to detect in mRNA?
A: this compound (m3C) is a post-transcriptional RNA modification where a methyl group is added to the N3 position of a cytidine residue.[1][] While m3C is well-established in transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs), its presence in mRNA is significantly less abundant.[3][4] This low stoichiometry is the primary challenge for its detection, often placing it below the limit of detection for many standard techniques.[5]
Q2: I am not detecting any m3C in my mRNA samples. What are the possible reasons?
A: There are several potential reasons for the lack of m3C detection in your mRNA samples:
-
Low Abundance: The level of m3C in mRNA is inherently low and may be absent or present at undetectable levels in your specific cell type or condition.[4][5]
-
Method Sensitivity: The technique you are using may not be sensitive enough to detect low-abundance modifications. For example, some chemical cleavage-based methods that work well for abundant modifications in tRNA may not be suitable for rare mRNA modifications.[3]
-
RNA Sample Quality: Ensure your mRNA is of high purity and integrity. Contamination with rRNA and tRNA, which have higher levels of m3C, can lead to misleading results or mask the low signal from mRNA.[4]
-
Inefficient Enrichment: If using an antibody-based method, the antibody may have low affinity or specificity for m3C in the context of mRNA structure.
Q3: Can I use mass spectrometry (LC-MS/MS) to identify specific m3C sites in mRNA?
A: While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly accurate method for quantifying the total amount of m3C in an RNA sample, it cannot provide information about the specific location of the modification within the mRNA sequence.[3][6] LC-MS/MS requires the digestion of RNA into individual nucleosides, thus losing the sequence context.[3]
Q4: Are there any known enzymes that specifically install m3C in mRNA?
A: Yes, the methyltransferase METTL8 has been identified as an enzyme that specifically deposits m3C in mRNA in mice and humans.[7] The discovery of this "writer" enzyme is a significant step towards understanding the function and regulation of m3C in mRNA.[7]
Troubleshooting Guides
Issue 1: High background or non-specific signals in antibody-based m3C detection (e.g., MeRIP-seq).
| Possible Cause | Troubleshooting Step |
| Antibody Cross-reactivity | Validate antibody specificity using dot blots with synthetic oligonucleotides containing m3C and other common RNA modifications. |
| Non-specific Binding | Optimize blocking steps and washing conditions. Increase the stringency of the wash buffers (e.g., higher salt concentration). |
| RNA Secondary Structure | Consider fragmenting the RNA to improve antibody access to the modification site.[4] |
| Contamination | Ensure thorough removal of rRNA and tRNA, as they are rich in modifications and can contribute to background.[4] |
Issue 2: No detectable m3C signal in sequencing-based methods (e.g., HAC-seq).
| Possible Cause | Troubleshooting Step |
| Low Stoichiometry of m3C | The modification level may be below the detection limit of the assay. Consider enriching for poly(A) RNA from a larger amount of starting material. |
| Inefficient Chemical Reaction | Optimize the chemical treatment conditions (e.g., hydrazine concentration, incubation time) as they can be sensitive to reagent quality.[8] |
| RNA Degradation | Perform quality control checks on your RNA before and after the chemical treatment to ensure its integrity. |
| Inappropriate Cell Type/Condition | m3C levels may be dynamic and cell-type specific.[9] Consider using a positive control, such as tRNA, to validate the experimental workflow. |
Quantitative Data Summary
The following table summarizes the relative abundance of m3C and the impact of writer enzyme knockout on its levels.
| RNA Type | Relative Abundance of m3C | Effect of METTL8 Knockout on m3C Levels | Effect of METTL2/6 Knockout on m3C Levels |
| mRNA | Low | Significant Reduction[7] | No significant change[7] |
| tRNA | High | No significant change[7] | 30-40% reduction (METTL2), 10-15% reduction (METTL6)[7] |
| rRNA | Moderate | Not reported | Not reported |
Experimental Protocols
Protocol 1: Global m3C Quantification in mRNA by LC-MS/MS
-
mRNA Isolation: Isolate total RNA from the sample of interest and perform poly(A) selection to enrich for mRNA. Assess the purity and integrity of the mRNA using a Bioanalyzer.
-
RNA Digestion: Digest the enriched mRNA into single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a C18 column.
-
Mass Spectrometry Analysis: Analyze the eluted nucleosides using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Identify and quantify m3C by comparing its retention time and mass-to-charge ratio with a pure m3C standard.[5]
Protocol 2: Overview of Hydrazine-Aniline Cleavage Sequencing (HAC-seq) for m3C Detection
-
RNA Preparation: Start with rRNA-depleted total RNA.
-
Hydrazine Treatment: Treat the RNA with hydrazine, which opens the pyrimidine ring of cytidine.
-
Aniline Cleavage: Subsequent treatment with aniline leads to the specific cleavage of the RNA backbone at the position of the modified cytidine.
-
Library Preparation: Prepare a sequencing library from the cleaved RNA fragments. This typically involves 3' adapter ligation, reverse transcription, 5' adapter ligation, and PCR amplification.
-
Sequencing and Data Analysis: Sequence the library and map the reads to the transcriptome. The 5' ends of the sequencing reads will correspond to the cleavage sites, thus identifying the locations of m3C at single-nucleotide resolution.[5][10]
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. New Twists in Detecting mRNA Modification Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the pitfalls of mapping DNA and RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Roles and dynamics of this compound in cellular RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: Optimizing Reverse Transcription for m3C-Containing RNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N3-methylcytidine (m3C)-containing RNA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of reverse transcribing this modified RNA species.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reverse transcription of m3C-containing RNA.
| Problem | Possible Cause | Recommended Solution |
| No or low cDNA yield | High-fidelity reverse transcriptase (RT) is being used. High-fidelity enzymes like Avian Myeloblastosis Virus (AMV) Reverse Transcriptase can be completely blocked by the m3C modification, leading to premature termination of transcription.[1][2][3] | Switch to a lower-fidelity reverse transcriptase such as Moloney Murine Leukemia Virus (M-MLV) RT, HIV-1 RT, or MutiScribe RT. These enzymes are more likely to read through the m3C modification.[1][2][3] Alternatively, consider pre-treating the RNA with the AlkB enzyme to demethylate the m3C back to a standard cytosine. |
| RNA secondary structure. Complex secondary structures in the RNA template can impede the progress of the reverse transcriptase, especially in combination with a modified base. | Perform a denaturation step by heating the RNA and primer mix at 65-70°C for 5 minutes, followed by rapid cooling on ice before adding the other reaction components.[4][5] Consider using a reverse transcriptase that is active at higher temperatures to help resolve secondary structures. | |
| Poor RNA quality. Degraded RNA will result in truncated and low-yield cDNA products. | Assess RNA integrity by running an aliquot on a denaturing agarose gel or using a bioanalyzer. Always use RNase-free labware and reagents.[6] | |
| Presence of RT inhibitors. Contaminants from the RNA isolation process (e.g., salts, phenol, ethanol) can inhibit the reverse transcriptase.[7][8] | Re-purify the RNA sample, for instance, by ethanol precipitation.[7][8] | |
| Incorrect cDNA sequence (G-to-A mutation) | Use of a low-fidelity reverse transcriptase. Low-fidelity RTs often misincorporate an adenosine (A) opposite the m3C in the template RNA.[1][2][3] This results in a G-to-A mutation in the synthesized cDNA strand. | This is an inherent property of certain RTs when encountering m3C. If the goal is to simply detect the presence of the transcript, this may be acceptable. For applications requiring high sequence fidelity, pre-treatment with the AlkB enzyme to remove the methyl group is recommended. |
| Truncated cDNA products | m3C modification acting as a "hard stop". For some reverse transcriptases, particularly high-fidelity ones, m3C acts as a block to polymerization.[9] | As with low cDNA yield, switch to a lower-fidelity RT or use AlkB demethylation prior to reverse transcription. |
| Suboptimal reaction conditions. Incorrect primer annealing temperature or insufficient extension time can lead to incomplete cDNA synthesis. | Optimize the primer annealing temperature and extend the reaction time. For long transcripts, ensure the reverse transcriptase is processive enough. | |
| Inconsistent results between experiments | Variability in RT efficiency. The efficiency of reverse transcription can vary depending on the specific enzyme, RNA quality, and presence of modifications. | For quantitative studies, it is crucial to maintain consistency in the experimental setup, including using the same RT enzyme and reaction conditions. Consider using internal controls to normalize for RT efficiency variations. |
Frequently Asked Questions (FAQs)
Q1: Why is reverse transcription of m3C-containing RNA challenging?
A1: The Nthis compound (m3C) modification disrupts the standard Watson-Crick base pairing between cytosine and guanine.[1][3] This structural change can either block the reverse transcriptase enzyme or cause it to misincorporate a different nucleotide, leading to truncated products or mutations in the resulting cDNA.
Q2: Which reverse transcriptase should I choose for m3C-containing RNA?
A2: The choice of reverse transcriptase depends on your experimental goal.
-
For obtaining a full-length product (with potential mutations): Use a low-fidelity reverse transcriptase like M-MLV RT, HIV-1 RT, or MutiScribe RT. These enzymes can often bypass the m3C modification, although they may introduce a G-to-A mutation in the cDNA.[1][2][3]
-
For identifying the location of m3C modifications: A high-fidelity reverse transcriptase like AMV-RT can be used. The termination of transcription at the m3C site can help pinpoint its location.[1][2][3]
-
For accurate sequencing without mutations: The recommended approach is to pre-treat your RNA with the AlkB enzyme. This enzyme removes the methyl group from m3C, converting it back to a standard cytosine, which can then be accurately reverse transcribed by any standard RT.
Q3: How does AlkB treatment work to improve reverse transcription of m3C RNA?
A3: AlkB is a dealkylating enzyme that can remove methyl groups from Nthis compound (m3C) and other methylated bases.[2] By treating the RNA with AlkB prior to reverse transcription, the m3C is converted back to a standard cytosine. This removes the roadblock for the reverse transcriptase, allowing for the synthesis of a full-length and accurate cDNA copy.
Q4: Can I use standard reverse transcription protocols for m3C-containing RNA?
A4: Yes, you can use standard protocols as a starting point, but optimization is often necessary. The key considerations are the choice of reverse transcriptase and potentially incorporating an AlkB demethylation step. Additionally, optimizing reaction temperature to deal with RNA secondary structures is also important.
Q5: What are the expected results when sequencing cDNA derived from m3C-containing RNA without AlkB treatment?
A5: If you use a low-fidelity reverse transcriptase, you can expect to see G-to-A substitutions in your sequencing data at the positions corresponding to the original m3C modification in the RNA. If you use a high-fidelity enzyme, you may see a high frequency of reads terminating just before the m3C position.
Data Presentation
Table 1: Comparison of Reverse Transcriptase Activity on m3C-Containing RNA
| Reverse Transcriptase | Fidelity | Expected Outcome with m3C | Application |
| M-MLV RT | Low | Read-through, potential G-to-A mutation[1][2][3] | Gene expression analysis (qPCR), obtaining full-length cDNA |
| HIV-1 RT | Low | Read-through, potential G-to-A mutation[1][2][3] | Gene expression analysis, obtaining full-length cDNA |
| MutiScribe RT | Low | Read-through, potential G-to-A mutation[1][2][3] | Gene expression analysis, obtaining full-length cDNA |
| AMV RT | High | Transcription arrest/block[1][2][3] | Mapping of m3C sites |
Experimental Protocols
Protocol 1: Reverse Transcription of m3C-Containing RNA using M-MLV RT
This protocol is designed for obtaining cDNA from m3C-containing RNA where read-through is prioritized.
-
Primer Annealing:
-
In a sterile, nuclease-free tube, combine:
-
Template RNA (10 ng to 5 µg)
-
Primer (Oligo(dT), random hexamers, or gene-specific primer at a final concentration of 0.5-2.5 µM)
-
Nuclease-free water to a final volume of 11.5 µl.
-
-
Heat the mixture at 70°C for 3-5 minutes and immediately cool on ice for at least 1 minute.[4]
-
Briefly centrifuge the tube to collect the contents.
-
-
Reverse Transcription Reaction Setup:
-
To the annealed primer/template mixture, add the following components in order:
-
5X First-Strand Buffer: 4 µl
-
100 mM DTT: 1 µl
-
dNTP Mix (10 mM each): 2 µl
-
RNase Inhibitor (40 U/µl): 0.5 µl
-
M-MLV Reverse Transcriptase (200 U/µl): 1 µl
-
-
The total reaction volume should be 20 µl.
-
-
Incubation:
-
Gently mix the components by pipetting.
-
Incubate at 42°C for 60 minutes.[4]
-
-
Enzyme Inactivation:
-
Terminate the reaction by heating at 70°C for 15 minutes.[4]
-
-
Storage:
-
The resulting cDNA can be stored at -20°C for future use.
-
Protocol 2: AlkB-Mediated Demethylation of m3C RNA for Accurate Sequencing
This protocol should be performed prior to a standard reverse transcription protocol to ensure accurate cDNA synthesis.
-
Reaction Setup:
-
In a sterile, nuclease-free tube, combine the following on ice:
-
RNA (up to 200 ng)
-
AlkB Demethylation Buffer (10X)
-
AlkB Enzyme (adjust concentration as per manufacturer's recommendation)
-
Nuclease-free water to the final reaction volume.
-
-
Note: A control reaction without the AlkB enzyme should be included.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
RNA Purification:
-
Purify the RNA from the demethylation reaction using a standard RNA clean-up kit or ethanol precipitation to remove the enzyme and buffer components.
-
-
Proceed to Reverse Transcription:
-
Use the purified, demethylated RNA as the template in a standard reverse transcription protocol (e.g., Protocol 1 with M-MLV RT or a protocol with a high-fidelity RT).
-
Visualizations
Caption: Workflow for reverse transcription of m3C-containing RNA.
Caption: Decision tree for selecting the appropriate RT strategy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. owl.fish.washington.edu [owl.fish.washington.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. go.zageno.com [go.zageno.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Antibody Specificity in m3C Immunoprecipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to antibody specificity in multiplexed chromatin conformation capture (m3C) immunoprecipitation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of poor antibody specificity in an m3C-IP experiment?
Poor antibody performance in m3C-IP typically manifests as either a weak or no signal (low enrichment of target chromatin interactions) or high background (non-specific binding of chromatin). Key indicators include low fold enrichment over the negative control (e.g., IgG isotype control) in qPCR analysis of ligation junctions, or a high number of off-target interactions in high-throughput sequencing data.
Q2: How critical is it to use a "ChIP-grade" or "ChIP-validated" antibody for m3C-IP?
It is highly critical. An antibody that performs well in other applications like Western blotting does not guarantee success in an m3C-IP experiment. ChIP-validated antibodies have been shown to recognize the target protein in its native, cross-linked state, which is essential for immunoprecipitating protein-DNA complexes. Given the added complexity of the ligated chromatin structures in m3C, starting with a well-validated antibody is crucial for success.
Q3: Should I use a monoclonal or polyclonal antibody for my m3C-IP experiment?
Both monoclonal and polyclonal antibodies can be successful in m3C-IP.
-
Monoclonal antibodies recognize a single epitope, which provides high specificity and lot-to-lot consistency. However, this single epitope could be masked by formaldehyde cross-linking or be located in a region of the protein that is inaccessible within the chromatin complex.
-
Polyclonal antibodies recognize multiple epitopes on the target protein. This can be advantageous if some epitopes are masked, as other epitopes may still be accessible for binding, potentially leading to a more robust pulldown. However, polyclonal antibodies can have higher batch-to-batch variability and a greater potential for off-target binding.
Ultimately, the choice depends on the availability of high-quality, validated antibodies for your protein of interest.
Q4: What are the essential controls to assess antibody specificity in m3C-IP?
Proper controls are fundamental for interpreting your m3C-IP results. Essential controls include:
-
Isotype Control: An immunoprecipitation should be performed in parallel with a non-specific IgG antibody of the same isotype and from the same host species as your primary antibody. This is the most critical negative control to determine the level of background signal from non-specific binding to the antibody and the beads.
-
Bead-only Control: This control, where the chromatin is incubated with beads without any antibody, helps to identify non-specific binding of chromatin to the beads themselves.
-
Positive Locus Control: qPCR analysis of a known chromatin interaction that is expected to be mediated by your protein of interest. This confirms that the immunoprecipitation procedure is working.
-
Negative Locus Control: qPCR analysis of a genomic region or a ligation product that is known not to be associated with your target protein. This helps to assess the level of non-specific chromatin pulldown.
-
Input Control: A small fraction of the sheared and ligated chromatin saved before the immunoprecipitation step. This "input" represents the total amount of chromatin used in the experiment and is used to calculate the enrichment of specific interactions.
Troubleshooting Guide
Problem 1: High Background or Non-Specific Binding
High background can obscure the true signal from your target-specific chromatin interactions. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Too much antibody used | Perform an antibody titration to determine the optimal concentration. Typically, 0.5-2 µg of antibody per 10 µg of chromatin is a good starting point, but this can range from 1-10 µg.[1][2][3] |
| Non-specific binding to beads | Pre-clear the chromatin lysate by incubating it with Protein A/G beads for an hour before adding the primary antibody.[1] Additionally, ensure beads are adequately blocked with BSA or salmon sperm DNA. |
| Inadequate washing | Increase the number of washes or the stringency of the wash buffers.[4] See the table below for wash buffer compositions of varying stringency. |
| Contaminated reagents | Prepare fresh lysis and wash buffers. Ensure all solutions are properly filtered. |
| Cross-reactivity of the antibody | Validate the antibody's specificity using Western blot and/or dot blot analysis. If significant cross-reactivity is observed, a different antibody may be required. |
Problem 2: Low or No Signal (Poor Enrichment)
A weak or absent signal for your target interactions is another common issue. The table below provides guidance on potential causes and solutions.
| Potential Cause | Recommended Solution |
| Insufficient antibody | Perform an antibody titration to ensure you are using an optimal, non-limiting concentration.[1] |
| Epitope masking | Over-crosslinking with formaldehyde can mask the antibody's epitope. Optimize the cross-linking time (typically 10-15 minutes).[1] If using a monoclonal antibody, consider trying a polyclonal antibody that recognizes multiple epitopes. |
| Ineffective antibody | Ensure the antibody is validated for immunoprecipitation of cross-linked chromatin. Not all antibodies that work in other applications are suitable for ChIP or m3C-IP. |
| Low abundance of the target protein | Increase the amount of starting material (cells or tissue). |
| Overly stringent wash conditions | If the antibody has a lower affinity for the target, highly stringent washes may disrupt the binding. Reduce the salt concentration in the wash buffers.[1][4] |
| Inefficient elution | Ensure your elution buffer is effective and that the incubation time and temperature are optimal for releasing the chromatin from the antibody-bead complex. |
Quantitative Data Summary
Table 1: Recommended Antibody Concentration for m3C-IP
| Parameter | Recommended Range | Notes |
| Antibody per IP | 1 - 10 µg | The optimal amount is antibody-dependent and should be determined by titration.[1] A good starting point for many antibodies is 0.5-2 µg per 10 µg of chromatin.[2][3] |
| Chromatin per IP | 10 - 25 µg | This is a typical range, but may need to be adjusted based on the abundance of the target protein.[1] |
Table 2: Wash Buffer Compositions for Modulating Stringency
Increasing the salt concentration and/or adding detergents can increase the stringency of the washes to reduce non-specific binding. It is common to perform a series of washes with buffers of increasing stringency.
| Buffer Type | Composition | Purpose |
| Low Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Removes loosely bound, non-specific proteins. |
| High Salt Wash Buffer | 20 mM Tris-HCl (pH 8.0), 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS | Removes proteins with higher non-specific affinity. |
| LiCl Wash Buffer | 10 mM Tris-HCl (pH 8.0), 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% Deoxycholate | A stringent wash to remove remaining non-specific interactions.[5] |
| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA | A final wash to remove residual salts and detergents before elution. |
Experimental Protocols
Protocol 1: Antibody Validation by Western Blot of Cross-linked and Non-Cross-linked Lysates
This protocol helps to determine if the antibody can recognize the target protein in both its native and formaldehyde-cross-linked states.
-
Sample Preparation:
-
Culture cells to the desired density.
-
For the cross-linked sample, treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Harvest both cross-linked and non-cross-linked cells.
-
-
Lysis:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
For the cross-linked sample, sonicate the lysate to shear chromatin and solubilize proteins.
-
-
Reversal of Cross-linking (for a portion of the cross-linked sample):
-
Take an aliquot of the cross-linked lysate and add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for 4-6 hours to reverse the cross-links.
-
-
SDS-PAGE and Western Blotting:
-
Run equal amounts of protein from the non-cross-linked lysate, the cross-linked lysate, and the reverse-cross-linked lysate on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the primary antibody being tested.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
-
Interpretation: A specific antibody should detect a band at the correct molecular weight for the target protein in the non-cross-linked and reverse-cross-linked samples. A band shift or smear at a higher molecular weight may be observed in the cross-linked sample, indicating the antibody can recognize the cross-linked protein.
Protocol 2: Antibody Specificity Assessment by Dot Blot
A dot blot is a quick method to assess the specificity of an antibody against its target peptide, and to check for cross-reactivity with other similar epitopes (e.g., different histone modifications).[6][7]
-
Peptide/Protein Preparation:
-
Obtain synthetic peptides corresponding to the epitope of your target protein.
-
Also, obtain peptides with common post-translational modifications or from homologous proteins to test for cross-reactivity.
-
-
Membrane Preparation:
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
-
Antibody Incubation:
-
Incubate the membrane with your primary antibody at the concentration you plan to use for m3C-IP for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing and Detection:
-
Wash the membrane several times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
-
Interpretation: A highly specific antibody will only show a strong signal for the spot corresponding to its target peptide, with minimal to no signal from the other peptide spots.
Visualizations
Caption: Workflow for m3C immunoprecipitation with a focus on antibody-related steps.
Caption: Decision tree for troubleshooting antibody specificity issues in m3C-IP.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. How Much Antibody Should I use in ChIP assays? | Cell Signaling Technology [cellsignal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. encodeproject.org [encodeproject.org]
- 6. Dot blot protocol | Abcam [abcam.com]
- 7. Antibodies-validation | Diagenode [diagenode.com]
- 8. Dot-blotting: A quick method for expression analysis of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
improving the efficiency of 3-methylcytidine chemical synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the efficiency of 3-methylcytidine (m3C) chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chemical synthesis of this compound phosphoramidite for RNA synthesis?
A1: The most prevalent method is a multi-step chemical synthesis starting from commercially available cytidine.[1][2] This process involves the N3-methylation of the cytidine base, followed by the protection of the 5'-hydroxyl, 4-amino, and 2'-hydroxyl groups, and finally phosphitylation to yield the desired phosphoramidite building block for solid-phase RNA synthesis.[2]
Q2: What are the critical parameters to ensure a high-yield synthesis of this compound phosphoramidite?
A2: Several parameters are critical for a successful synthesis. Phosphoramidite synthesis is highly sensitive to moisture, so maintaining an anhydrous environment throughout all reaction steps is essential.[2] Using fresh, high-quality reagents, particularly for the synthesis of long RNA oligonucleotides, is also crucial.[2] Additionally, for purification of tritylated compounds, treating the silica gel with triethylamine is necessary to prevent the acid-labile dimethoxytrityl (DMTr) group from being removed.[2]
Q3: Are there alternatives to chemical synthesis for producing this compound?
A3: Yes, enzymatic synthesis is a potential alternative. This method utilizes methyltransferases to add a methyl group to cytidine.[3] This approach can offer greater stereospecificity and milder reaction conditions.[4]
Troubleshooting Guide
Low Reaction Yields
Problem: The overall yield of the this compound phosphoramidite is lower than expected.
| Synthesis Step | Potential Cause | Recommended Solution |
| N3-Methylation | Incomplete reaction. | Ensure the use of a sufficient excess of the methylating agent (e.g., methyl iodide). Monitor the reaction progress by TLC to ensure completion before proceeding. |
| 5'-O-DMTr Protection | Acid-catalyzed removal of the DMTr group during workup or purification. | Neutralize the reaction mixture before extraction. For column chromatography, pre-treat the silica gel with 1% triethylamine and include 1% triethylamine in the eluent.[2] |
| N4-Benzoyl Protection | Incomplete acylation. | Ensure the use of a sufficient excess of benzoyl chloride and that the reaction is carried out under anhydrous conditions. Pyridine is a common solvent and base for this reaction. |
| 2'-O-TBDMS Protection | Steric hindrance and competing reaction at the 3'-OH. | This step is known to have a relatively low yield due to the similar nucleophilicity of the 2'- and 3'-hydroxyl groups.[2] Consider using a bulkier silylating agent or optimizing the reaction temperature and time. The 3'-O-TBDMS byproduct can potentially be used in the synthesis of 2'-5' linked RNA.[2] |
| Phosphitylation | Presence of moisture. | This is the most moisture-sensitive step. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon).[2][5] Use freshly distilled or high-purity reagents. |
Byproduct Formation and Purification Challenges
Problem: Characterization of the final product shows the presence of significant impurities.
| Observed Impurity | Potential Cause | Recommended Solution |
| 3-Methyluracil (m3U) | Deamination of this compound. | This byproduct is often formed during the final deprotection of the oligonucleotide when using harsh conditions (e.g., concentrated ammonium hydroxide at high temperatures).[6][7] To minimize m3U formation, use milder deprotection conditions, such as treating with concentrated aqueous ammonium hydroxide at room temperature for a longer period (e.g., 16 hours).[6][7] |
| N4-Methylcytidine | Transamination of N4-benzoyl protected cytidine. | This occurs when using aqueous methylamine for deprotection.[8] To avoid this, use N4-acetyl protection instead of N4-benzoyl protection for the cytidine base.[8] |
| Di-silylated Product | Over-silylation of both 2'- and 3'-hydroxyl groups. | Carefully control the stoichiometry of the silylating agent. Purification by column chromatography should separate the di-silylated product from the desired mono-silylated product. |
| Unreacted Starting Material | Incomplete reaction. | Monitor reactions by TLC to ensure full consumption of the starting material before workup. If necessary, increase the reaction time or the amount of excess reagent. |
Experimental Protocols
Synthesis of Nthis compound (m3C) Phosphoramidite
This protocol is a summary of the multi-step synthesis described in the literature.[2]
Step 1: N3-Methylation of Cytidine
-
Dissolve cytidine in dimethylformamide (DMF) under an argon atmosphere.
-
Add methyl iodide (MeI) to the solution.
-
Stir the reaction at room temperature for 24 hours.
-
Evaporate the DMF and co-evaporate the residue with toluene.
-
The crude product is carried forward to the next step.
Step 2: 5'-O-Dimethoxytrityl (DMTr) Protection
-
Dissolve the crude Nthis compound in pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMTr-Cl) and stir at room temperature.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Purify the product by silica gel column chromatography, ensuring the silica gel and eluent are treated with 1% triethylamine.
Step 3: N4-Benzoyl (Bz) Protection
-
Co-evaporate the 5'-O-DMTr-Nthis compound with pyridine.
-
Dissolve the residue in pyridine and cool to 0°C.
-
Add benzoyl chloride dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC.
-
Quench with water and extract with dichloromethane (DCM).
-
Purify by silica gel column chromatography with triethylamine-treated silica and eluent.
Step 4: 2'-O-tert-Butyldimethylsilyl (TBDMS) Protection
-
Dissolve the N4-benzoyl protected nucleoside in tetrahydrofuran (THF).
-
Add silver nitrate (AgNO3) and stir.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and continue stirring.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture and purify by silica gel column chromatography.
Step 5: 3'-O-Phosphitylation
-
Dissolve the 2'-O-TBDMS protected nucleoside in anhydrous DCM under an argon atmosphere.
-
Add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.
-
Monitor the reaction by 31P NMR.
-
Quench with saturated sodium bicarbonate solution and extract with DCM.
-
Purify by silica gel column chromatography to yield the final this compound phosphoramidite.
Data Presentation
Table 1: Reported Yields for Key Steps in this compound Phosphoramidite Synthesis
| Reaction Step | Product | Reported Yield (%) | Reference |
| 5'-O-DMTr Protection | 1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-3-N-methyl-cytidine | 43 | [2] |
| N4-Benzoyl Protection | 1-(5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine | 82 | [2] |
| 2'-O-TBDMS Protection | 1-(2'-O-tert-butyldimethylsilyl-5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine | 39 | [2] |
| 3'-O-Phosphitylation | 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite of 1-(2'-O-tert-butyldimethylsilyl-5'-O-4,4'-dimethoxytrityl-beta-D-ribofuranosyl)-4-N-benzoyl-3-N-methyl-cytidine | 66 | [2] |
Visualizations
Caption: Workflow for the chemical synthesis of this compound phosphoramidite.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Synthesis and Purification of N3 -Methylcytidine (m3 C) Modified RNA Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Buy this compound | 2140-64-9 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming PCR Bias in Bisulfite Sequencing of 3-Methylcytosine (m3C)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address PCR bias in the bisulfite sequencing of 3-methylcytosine (m3C).
Frequently Asked Questions (FAQs)
Q1: What is PCR bias in the context of bisulfite sequencing of m3C?
A1: PCR bias in bisulfite sequencing is the preferential amplification of certain DNA molecules over others. After bisulfite treatment, unmethylated cytosines are converted to uracils (read as thymines during PCR), while methylated cytosines (including m3C) remain as cytosines. This sequence alteration leads to a disparity in the GC content between methylated and unmethylated DNA strands. The unmethylated, "T-rich" strands are often amplified more efficiently than the methylated, "C-rich" strands, which can form more stable secondary structures. This preferential amplification results in an underestimation of the true methylation levels in the original sample.[1][2]
Q2: What are the primary causes of PCR bias in bisulfite sequencing?
A2: The primary causes of PCR bias include:
-
Sequence-dependent amplification efficiency: T-rich (unmethylated) DNA has a lower melting temperature and is less prone to forming secondary structures compared to C-rich (methylated) DNA, leading to more efficient amplification.[1]
-
Primer design: Primers that unintentionally favor the binding to either the methylated or unmethylated sequence can introduce bias. For instance, primers containing CpG sites can lead to preferential amplification.[3]
-
DNA polymerase selection: Different DNA polymerases exhibit varying efficiencies when amplifying templates with high GC content or those containing uracil, which can contribute to bias.[4][5]
-
PCR cycling conditions: Suboptimal annealing temperatures and an excessive number of PCR cycles can exacerbate the preferential amplification of one template over another.[6]
Q3: How can I detect PCR bias in my experiment?
A3: PCR bias can be detected by performing a mixing experiment. This involves mixing fully methylated and fully unmethylated control DNA in known ratios (e.g., 0%, 25%, 50%, 75%, 100%) before PCR amplification.[2] The measured methylation percentages are then compared to the expected percentages. A significant deviation from the expected values indicates the presence of PCR bias.[2][7]
Q4: What is single-molecule PCR and how does it reduce bias?
A4: Single-molecule PCR, also known as digital PCR, involves diluting the DNA template to a point where, on average, each PCR reaction contains one or zero template molecules. By amplifying single molecules in separate reactions, the competition between methylated and unmethylated templates is eliminated, thus mitigating PCR bias. This method is considered a gold standard for accurate methylation quantification but can be less efficient as a significant portion of reactions will not contain a template.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed methylation is lower than expected. | Preferential amplification of unmethylated DNA (PCR bias). | Optimize annealing temperature (increase in increments).Reduce the number of PCR cycles.Use a polymerase optimized for GC-rich templates.Incorporate additives like betaine or DMSO in the PCR reaction.Redesign primers to avoid CpG sites. |
| No or very weak PCR product. | Poor DNA quality after bisulfite conversion.Suboptimal PCR conditions.Inefficient primers. | Use a DNA purification kit post-bisulfite treatment.Increase the amount of template DNA.Optimize the annealing temperature using a gradient PCR.Increase the number of PCR cycles in increments of 3-5.Design new primers targeting a shorter amplicon (150-300 bp).[3] |
| Smearing on agarose gel. | Too much template DNA.Too many PCR cycles.Non-specific primer binding. | Reduce the amount of template DNA.Decrease the number of PCR cycles.Increase the annealing temperature.Perform a touchdown PCR. |
| Multiple bands on agarose gel. | Non-specific primer amplification. | Increase annealing temperature.Redesign primers for higher specificity.Use a hot-start DNA polymerase. |
Data Presentation: Quantitative Comparison of Bias Mitigation Strategies
The following tables summarize quantitative data from studies investigating methods to overcome PCR bias.
Table 1: Effect of Annealing Temperature on Measured Methylation Percentage
| Gene | Expected Methylation (%) | Measured Methylation at 55°C (%) | Measured Methylation at 60°C (%) |
| SFRP2 | 50 | 35.2 | 48.9 |
| CDH1 | 50 | 41.8 | 51.2 |
| DKK1 | 50 | 38.5 | 47.6 |
| DKK2 | 50 | 40.1 | 49.5 |
Data adapted from studies demonstrating that increasing the annealing temperature can lead to a more accurate measurement of methylation levels, closer to the expected values.[2]
Table 2: Comparison of Different DNA Polymerases for Bisulfite PCR
| DNA Polymerase | GC Bias | Error Rate | Relative Abundance Accuracy |
| Taq Polymerase | High | Moderate | Low |
| KOD Plus Neo | Low | Low | High |
| HotStart Taq | Moderate | Low | Moderate |
| Qiagen Multiplex Mix | Low | High | High |
This table provides a qualitative comparison based on findings from various studies.[4][5] The choice of polymerase can significantly impact the accuracy of methylation analysis, with some polymerases showing less bias towards GC-rich templates.
Experimental Protocols
Protocol 1: Optimizing Annealing Temperature using Gradient PCR
This protocol is designed to identify the optimal annealing temperature to minimize PCR bias.
-
Prepare a master mix for your PCR reaction, including a hot-start Taq polymerase suitable for bisulfite-treated DNA.
-
Aliquot the master mix into a strip of PCR tubes.
-
Add your bisulfite-converted DNA template to each tube. Include control samples with known methylation percentages (e.g., 50% methylated).
-
Place the PCR strip in a thermal cycler with a gradient function.
-
Set the thermal cycler program:
-
Initial Denaturation: 95°C for 10-15 minutes.
-
35-40 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Set a temperature gradient (e.g., 55°C to 65°C).
-
Extension: 72°C for 30-60 seconds.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analyze the PCR products on an agarose gel to check for amplification specificity and yield.
-
Purify the PCR products from the reactions that yielded a single, strong band.
-
Sequence the purified products and calculate the methylation percentage for each annealing temperature.
-
Select the annealing temperature that yields the methylation percentage closest to the expected value for your control samples.
Protocol 2: Using Betaine to Reduce PCR Bias
Betaine is a PCR additive that can help to reduce bias by equalizing the melting temperatures of GC-rich and AT-rich regions.
-
Prepare your PCR master mix as usual.
-
Add betaine solution to the master mix to a final concentration of 1.0-1.7 M.
-
Note: Betaine can lower the melting temperature of the DNA and primers. It is recommended to reduce the annealing temperature by 2-5°C initially and then optimize as needed.
-
Add your bisulfite-converted DNA template to the reaction mix.
-
Run your PCR using the adjusted annealing temperature.
-
Analyze the results and compare the measured methylation levels to those obtained without betaine.
Protocol 3: Digital PCR for Bias-Free Quantification (Conceptual Workflow)
While a specific kit and protocol should be followed based on the available digital PCR system, the general workflow is as follows:
-
Quantify your bisulfite-converted DNA accurately.
-
Dilute the DNA to a concentration where, on average, each partition (e.g., droplet or well) will contain either one or zero template molecules. This is a critical step and may require optimization.
-
Prepare the digital PCR reaction mix , including the diluted DNA, primers, probe (for probe-based systems), and the appropriate master mix.
-
Partition the reaction mix into thousands of individual reactions using a droplet generator or by loading onto a chip.
-
Perform thermal cycling to amplify the DNA within each partition.
-
Read the partitions to determine the number of positive (containing amplified product) and negative partitions.
-
Calculate the absolute concentration of methylated and unmethylated molecules using Poisson statistics, which is typically performed by the instrument's software. This provides a direct and bias-free quantification of methylation.
Visualizations
Caption: Workflow for overcoming PCR bias in bisulfite sequencing.
Caption: Logical flowchart for troubleshooting common PCR issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Correction of PCR-bias in quantitative DNA methylation studies by means of cubic polynomial regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epigenie.com [epigenie.com]
- 4. pgl.soe.ucsc.edu [pgl.soe.ucsc.edu]
- 5. Comparing PCR-generated artifacts of different polymerases for improved accuracy of DNA metabarcoding [mbmg.pensoft.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Influence of Unequal Amplification of Methylated and Non-Methylated Template on Performance of Pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
minimizing RNA degradation during 3-methylcytidine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize RNA degradation during 3-methylcytidine (m3C) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during experiments?
A1: The primary cause of RNA degradation is contamination with ribonucleases (RNases), which are ubiquitous enzymes that catalyze the breakdown of RNA.[1][2] RNases are present on skin, in dust, and in many unsterilized reagents and equipment.[2] Unlike many other enzymes, RNases are very stable and difficult to inactivate.
Q2: What is a good RNA Integrity Number (RIN) for starting an m3C analysis experiment?
A2: For most high-throughput sequencing applications, including those for RNA modification analysis, an RNA Integrity Number (RIN) of 8 or higher is recommended to ensure the starting material is of high quality.[3] However, for some applications like RT-qPCR, a RIN score between 5 and 6 may be acceptable.[4] It is crucial to aim for the highest possible RIN score, as subsequent chemical treatments in m3C analysis can cause further fragmentation.
Q3: Can the chemical treatments used in m3C analysis, such as alkaline hydrolysis or hydrazine treatment, cause RNA degradation?
A3: Yes, chemical treatments inherent to many m3C analysis protocols, such as alkaline hydrolysis, hydrazine, and aniline treatment, can lead to RNA fragmentation.[5] These steps are designed to induce cleavage at or near the m3C site but can also cause non-specific degradation if not carefully controlled. For example, alkaline hydrolysis at high temperatures is a known method for RNA fragmentation.[6]
Q4: How do I inactivate RNases in my workspace and solutions?
A4: To create an RNase-free environment, you should designate a specific workspace for RNA handling.[1] Clean all surfaces, pipettes, and equipment with commercially available RNase decontamination solutions.[1] Use certified RNase-free disposable plasticware, such as pipette tips and tubes.[2] For aqueous solutions (except those containing Tris), treatment with 0.1% diethylpyrocarbonate (DEPC) followed by autoclaving can eliminate RNases.[2]
Q5: Are RNase inhibitors necessary during m3C analysis?
A5: Yes, using a broad-spectrum RNase inhibitor is highly recommended, especially during the initial RNA extraction and purification steps.[1] RNase inhibitors can help protect your RNA from any contaminating RNases that were not eliminated during your workspace and solution preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis that may be related to RNA degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low RNA yield after extraction | Incomplete cell or tissue lysis. | Ensure thorough homogenization of the sample. For difficult-to-lyse samples, consider combining mechanical disruption with enzymatic digestion.[7] |
| Overloading of the purification column. | Adhere to the manufacturer's recommendations for the maximum amount of starting material for your chosen RNA extraction kit.[8] | |
| RNA degradation during extraction. | Work quickly and keep samples on ice at all times. Use an RNase-free workspace and reagents. Add an RNase inhibitor to your lysis buffer.[9] | |
| Low RNA Integrity Number (RIN) before chemical treatment | Improper sample handling and storage. | Flash-freeze fresh samples in liquid nitrogen and store them at -80°C.[2] Avoid repeated freeze-thaw cycles. |
| RNase contamination during extraction. | Review your RNase decontamination procedures for your workspace, equipment, and reagents. Always wear gloves and change them frequently. | |
| Significant RNA degradation after chemical treatment (e.g., alkaline hydrolysis, hydrazine/aniline) | Harsh chemical treatment conditions (e.g., temperature, incubation time, reagent concentration). | Optimize the chemical treatment conditions. For example, perform alkaline hydrolysis at a lower temperature for a shorter duration. Titrate the concentration of hydrazine and aniline and the incubation time to achieve specific cleavage without excessive degradation. |
| Presence of divalent cations during heating. | Ensure that buffers used for heating steps are free of divalent cations like Mg2+ and Ca2+, which can promote RNA cleavage at high temperatures. | |
| Poor quality of reagents. | Use fresh, high-quality reagents for chemical treatments to avoid unwanted side reactions that could lead to RNA degradation. | |
| Low library complexity or 3' bias in sequencing results | Use of degraded RNA as input. | Start with high-quality RNA (RIN ≥ 8).[3] If using partially degraded RNA is unavoidable, consider using library preparation methods specifically designed for fragmented RNA, such as those that do not rely on poly(A) selection.[10] |
| Excessive RNA fragmentation during library preparation. | Optimize the RNA fragmentation step in your library preparation protocol. The chemical treatments in m3C analysis may have already fragmented the RNA, so a gentler enzymatic or physical fragmentation might be sufficient. |
Quantitative Data Summary
The following tables provide a summary of RNA quality control metrics and an example of the impact of chemical treatment on RNA integrity.
Table 1: Recommended RNA Quality Control Metrics
| Metric | Acceptable Range | Indication |
| A260/A280 Ratio | 1.8 - 2.1 | Purity from protein contamination. A ratio of ~2.0 is generally considered pure for RNA.[11] |
| A260/A230 Ratio | > 1.8 | Purity from organic contaminants and salts.[11] |
| RNA Integrity Number (RIN) | ≥ 8 for sequencing | Overall integrity of the RNA sample.[3][4] |
Table 2: Example of RNA Integrity After Hydrazine Treatment of Cells
| Treatment | Cell Line | Average RIN Score (post-treatment) |
| Naive (Control) | FE1 | ≥ 9 |
| Hydrazine-treated | FE1 | ≥ 9 |
This data is derived from a study where total RNA was extracted immediately following cell treatment and evaluated for quality. It suggests that hydrazine treatment of cells, under the conditions of this specific study, did not immediately lead to a detectable decrease in the RIN score of the extracted RNA.[12]
Experimental Protocols & Workflows
General Workflow for m3C Analysis using Chemical Cleavage-Based Sequencing
This workflow outlines the key steps in a typical m3C sequencing experiment, such as HAC-seq or AlkAniline-Seq, highlighting critical points for minimizing RNA degradation.
Workflow for m3C analysis highlighting critical stages.
Critical Steps for Minimizing RNA Degradation in the Workflow:
-
Sample Collection & Storage: Immediately stabilize RNA in fresh samples by flash-freezing in liquid nitrogen or using a commercial RNA stabilization solution.[2] Store at -80°C to prevent degradation by endogenous RNases.
-
RNA Extraction: Perform in a dedicated RNase-free environment using RNase-free reagents and consumables.[1] Keep samples on ice throughout the procedure.
-
Quality Control 1: Always assess the integrity (RIN score) and purity (A260/280 and A260/230 ratios) of your RNA before proceeding.[11] Starting with high-quality RNA is crucial for reliable results.
-
Chemical Treatment: This is a critical step where RNA is susceptible to degradation. Optimize the reaction conditions (temperature, time, and reagent concentrations) to ensure specific cleavage at m3C sites while minimizing non-specific fragmentation.
-
RNA Cleanup: After chemical treatment, it is important to efficiently remove all chemical residues that could interfere with downstream enzymatic reactions in library preparation.
Signaling Pathway of m3C-Induced RNA Cleavage in Sequencing Protocols
The following diagram illustrates the chemical principle behind methods like HAC-seq and AlkAniline-Seq, where the presence of a this compound modification leads to a specific cleavage of the RNA backbone.
Chemical cleavage at m3C sites for sequencing.
References
- 1. biotium.com [biotium.com]
- 2. rochesequencingstore.com [rochesequencingstore.com]
- 3. knowledge.illumina.com [knowledge.illumina.com]
- 4. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. RNA Preparation Troubleshooting [sigmaaldrich.com]
- 9. neb.com [neb.com]
- 10. Comparative analysis of RNA sequencing methods for degraded or low-input samples | Springer Nature Experiments [experiments.springernature.com]
- 11. RNA quantification and quality assessment techniques | QIAGEN [qiagen.com]
- 12. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion Protocols for Mass Spectrometry of 3-methylcytidine (m3C)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic digestion of RNA containing 3-methylcytidine (m3C) for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzymatic digestion protocol for analyzing m3C in RNA by LC-MS?
A1: A widely used and robust method involves a two-step digestion using Nuclease P1 followed by bacterial alkaline phosphatase (BAP) or calf intestinal alkaline phosphatase (CIP). This approach efficiently digests RNA into individual nucleosides for accurate quantification.
Q2: Why is pH control critical during the digestion of m3C-containing RNA?
A2: The m3C modification is chemically unstable under alkaline conditions (pH > 7).[1] At an alkaline pH, m3C can undergo deamination, converting it to 3-methyluridine (m3U).[1] This transformation leads to an underestimation of m3C levels and can create false-positive signals for m3U.[1] Therefore, maintaining a slightly acidic to neutral pH during the initial nuclease digestion is crucial.
Q3: Which enzymes are suitable for digesting RNA to single nucleosides for m3C analysis?
A3: Nuclease P1 is highly effective for digesting RNA into 5'-mononucleotides and shows optimal activity at a slightly acidic pH (around 5.0-6.0), which helps preserve the m3C modification.[2] Benzonase is another option, but it is often used at a pH of 8, which can be detrimental to m3C stability.[1] Following the initial digestion, a phosphatase like BAP or CIP is used to remove the phosphate group, yielding nucleosides ready for LC-MS analysis.
Q4: How can I ensure complete digestion of my RNA sample?
A4: To ensure complete digestion, it is important to optimize the enzyme-to-substrate ratio and incubation time. For highly structured RNAs, a denaturation step (e.g., heating at 95-100°C for 5-10 minutes followed by rapid cooling on ice) before adding the enzymes can improve accessibility.[3] Monitoring the digestion products by running a small aliquot on a gel or using a Bioanalyzer can also help confirm complete degradation of the RNA.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no m3C signal detected | 1. Deamination of m3C to m3U: The digestion or sample preparation was performed under alkaline conditions.[1] | - Ensure the Nuclease P1 digestion buffer is at an acidic pH (e.g., 40 mM sodium acetate, pH 5.0-5.4).[3] - Minimize the time the sample is at an alkaline pH during the subsequent phosphatase step. |
| 2. Incomplete RNA digestion: The enzymes did not have full access to the RNA, or the enzyme activity was low. | - Denature the RNA sample by heating before digestion.[3] - Optimize the enzyme concentration and incubation time. - Ensure the digestion buffer contains necessary cofactors (e.g., ZnCl₂ for Nuclease P1). | |
| 3. Poor ionization of m3C in the mass spectrometer: The positive charge on m3C at neutral pH can affect its behavior in reverse-phase chromatography and electrospray ionization. | - Optimize LC-MS source parameters. - Consider using a different chromatography column or mobile phase modifiers to improve retention and ionization. | |
| High m3U signal detected, but m3C is expected | 1. Artifactual deamination of m3C: The sample was exposed to alkaline conditions during processing.[1] | - Strictly control the pH throughout the entire sample preparation workflow. Use acidic buffers for the initial digestion step. - Analyze a control sample containing known amounts of m3C to assess the level of deamination in your protocol. |
| Inconsistent quantification results between replicates | 1. Incomplete enzyme inactivation: The digestion enzymes are still active during sample storage or analysis, leading to variability. | - Inactivate the enzymes after digestion by heating (e.g., 95°C for 10 minutes) or by adding a suitable inhibitor like EDTA for metallo-enzymes before the phosphatase step. |
| 2. Sample loss during cleanup: The cleanup steps after digestion are leading to variable recovery of nucleosides. | - Use validated solid-phase extraction (SPE) cartridges or other cleanup methods optimized for nucleoside recovery. - Consider using a stable isotope-labeled internal standard for m3C to normalize for sample loss.[4] | |
| Presence of unexpected peaks in the chromatogram | 1. Contaminants from reagents or plastics: Buffers, enzymes, or tubes may introduce interfering substances. | - Use high-purity, LC-MS grade reagents and certified nuclease-free labware. - Run a blank sample (containing all reagents but no RNA) to identify contaminant peaks. |
| 2. Incomplete digestion products: The presence of dinucleotides or larger RNA fragments. | - Increase the enzyme concentration or incubation time. - Ensure proper denaturation of the RNA before digestion. |
Experimental Protocols
Detailed Protocol for Two-Step Enzymatic Digestion of RNA for m3C Analysis
This protocol is optimized to preserve the m3C modification and ensure complete digestion of RNA into nucleosides.
Materials:
-
Purified RNA sample
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP)
-
40 mM Sodium Acetate buffer (pH 5.2) with 0.4 mM ZnCl₂
-
1 M Tris-HCl (pH 7.5-8.0)
-
Nuclease-free water
-
Heating block or thermocycler
-
Microcentrifuge tubes
Procedure:
-
RNA Denaturation:
-
In a nuclease-free microcentrifuge tube, take up to 15 µg of your purified RNA sample.
-
Denature the RNA by heating at 95-100°C for 10 minutes.
-
Immediately place the tube on ice for at least 5 minutes to prevent renaturation.
-
-
Nuclease P1 Digestion (Acidic Step):
-
To the denatured RNA, add 50 µL of 40 mM sodium acetate (pH 5.0-5.4) containing 0.4 mM ZnCl₂.
-
Add Nuclease P1 to a final concentration of 5 U/mL.
-
Mix gently by inverting the tube and centrifuge briefly to collect the contents.
-
Incubate at 37°C for 30 minutes to 2 hours. The optimal time may need to be determined empirically based on the RNA amount and complexity.
-
-
pH Adjustment for Phosphatase Activity:
-
After the Nuclease P1 digestion, adjust the pH of the reaction mixture to approximately 7.5-8.0 by adding 20 µL of 1 M Tris-HCl (pH 7.5). This is a critical step to ensure the subsequent phosphatase is active while minimizing the exposure time of m3C to alkaline conditions.
-
-
Alkaline Phosphatase Digestion:
-
Add BAP or CIP to the reaction mixture (e.g., 15 µL of 10 U/mL alkaline phosphatase).
-
Mix gently and centrifuge briefly.
-
Incubate at 37°C for 30 minutes.
-
-
Enzyme Inactivation:
-
Inactivate the enzymes by heating the samples at 95°C for 10 minutes.
-
Place the samples on ice.
-
-
Sample Preparation for LC-MS:
-
The digested sample containing nucleosides is now ready for cleanup (e.g., using a C18 solid-phase extraction column) and subsequent LC-MS analysis. It is recommended to dilute the sample with an appropriate buffer before injection.
-
Quantitative Data Summary: Recommended Digestion Parameters
| Parameter | Recommended Condition | Rationale |
| Enzyme Combination | Nuclease P1 followed by Alkaline Phosphatase (BAP or CIP) | Nuclease P1 is active at an acidic pH, which preserves m3C. Alkaline phosphatase efficiently removes the 5'-phosphate. |
| Nuclease P1 Buffer | 40 mM Sodium Acetate, pH 5.0-5.4, with 0.4 mM ZnCl₂ | The acidic pH prevents m3C deamination. ZnCl₂ is a required cofactor for Nuclease P1. |
| Nuclease P1 Incubation | 37°C for 30-120 minutes | Adequate time for complete digestion of RNA to 5'-mononucleotides. |
| Alkaline Phosphatase Buffer | Tris-HCl, pH 7.5-8.0 | Optimal pH for phosphatase activity. The pH is raised just before this step to minimize m3C degradation. |
| Alkaline Phosphatase Incubation | 37°C for 30 minutes | Sufficient time for dephosphorylation of the mononucleotides. |
| RNA Denaturation | 95-100°C for 5-10 minutes, then snap-cool on ice | Improves enzyme access to structured RNA regions, ensuring complete digestion. |
Visualizations
Caption: Workflow for m3C RNA digestion.
Caption: Troubleshooting low m3C signal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. usbio.net [usbio.net]
- 3. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving m3C Mapping Resolution for Long Non-coding RNAs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the resolution of multiplexed chromosome conformation capture (m3C) and related 3C-based methods for mapping the interactions of long non-coding RNAs (lncRNAs).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in applying m3C to study lncRNA-chromatin interactions?
A1: The primary challenges in using m3C for lncRNA studies include:
-
Low abundance of lncRNAs: Many lncRNAs are expressed at much lower levels than protein-coding genes, which can lead to a low signal-to-noise ratio in 3C libraries.[1]
-
Overlapping gene structures: A significant number of lncRNAs overlap with protein-coding genes, making it difficult to design specific probes and distinguish between transcripts.[2]
-
Variable lncRNA processing and stability: The diverse processing and often lower stability of lncRNAs can affect the efficiency of crosslinking and library preparation.
-
Lack of comprehensive databases: While improving, public databases for lncRNAs are not as complete as those for protein-coding genes, which can complicate annotation and analysis.[2]
Q2: How can I increase the resolution of my m3C experiment for lncRNA interactions?
A2: To improve resolution, consider the following:
-
Restriction enzyme selection: Use restriction enzymes with 4-base pair recognition sites (e.g., DpnII or MboI) instead of 6-base pair cutters (e.g., HindIII). This will generate smaller fragments and thus a higher resolution map.[3][4]
-
Employ high-resolution 3C variants: Techniques like NG Capture-C are designed for high-resolution analysis of targeted loci and are well-suited for studying specific lncRNA interactions.[5][6][7]
-
Optimize sonication: If your protocol involves sonication, careful optimization is necessary to achieve the desired fragment size range for your library.
Q3: What is the recommended starting cell number for an m3C experiment focused on lncRNAs?
A3: Due to the low abundance of many lncRNAs, a higher starting cell number is often recommended compared to 3C experiments on abundant protein-coding genes. While some protocols like NG Capture-C can work with low sample inputs, starting with 10-25 million cells per replicate is a good practice to ensure sufficient material for a complex library.[8]
Q4: How do I choose between different 3C-based methods for my lncRNA research?
A4: The choice of method depends on your research question:
-
3C: To validate a suspected interaction between two specific genomic loci.
-
4C: To identify all genomic regions interacting with a single "bait" region of interest (one-vs-all).
-
5C: To analyze all interactions within a specific, large genomic region (many-vs-many).[8][9][10]
-
Hi-C: For genome-wide, unbiased mapping of all chromatin interactions.[9]
-
Capture-C/NG Capture-C: To enrich for interactions involving specific regions of interest (e.g., lncRNA promoters) at high resolution, making it a cost-effective and sensitive method for studying specific lncRNA interactomes.[5][6]
Troubleshooting Guides
Low Library Yield
| Observation | Possible Cause | Suggested Solution |
| Low concentration of final 3C library. | Inefficient crosslinking: Insufficient crosslinking can lead to the loss of genuine interactions. | Optimize formaldehyde concentration (typically 1%) and incubation time (around 10 minutes at room temperature). Ensure fresh formaldehyde solution is used.[11][12][13] |
| Poor RNA quality or low input: Degraded or insufficient starting RNA will result in low cDNA yield.[7] | Assess RNA integrity (RIN > 8 recommended). Increase the starting cell number, especially for low-expressed lncRNAs.[14][15] | |
| Inefficient reverse transcription: Secondary structures in lncRNA can hinder reverse transcriptase activity. | Optimize the reverse transcription step. Consider increasing the reaction temperature or pre-denaturing the RNA.[14][7] | |
| Suboptimal ligation efficiency: Inefficient ligation of chromatin fragments or adapters will reduce library complexity and yield. | Optimize ligation conditions, including ligase concentration, temperature, and incubation time. The addition of molecular crowders like PEG can also enhance ligation efficiency.[14][16][17] | |
| Loss of material during clean-up steps: Multiple purification steps can lead to sample loss. | Be meticulous during bead-based clean-up steps. Ensure complete resuspension of beads and avoid over-drying.[15][18] |
High Background or Non-Specific Interactions
| Observation | Possible Cause | Suggested Solution |
| High frequency of random ligation products. | Over-crosslinking: Excessive crosslinking can trap non-specific interactions and create large, insoluble chromatin complexes.[11] | Reduce formaldehyde concentration or incubation time. Ensure proper quenching with glycine.[11] |
| Incomplete restriction digestion: Undigested chromatin can lead to the ligation of adjacent fragments, creating a high background of proximal interactions. | Ensure optimal digestion conditions for the chosen restriction enzyme. Perform a quality control step to check for digestion efficiency.[12] | |
| Inter-molecular ligation: Ligation conditions that favor ligation between different chromatin complexes will increase background noise. | Perform ligation at a low DNA concentration to favor intra-molecular ligation. | |
| PCR over-amplification: Excessive PCR cycles can amplify non-specific products and introduce bias.[19] | Determine the optimal number of PCR cycles by performing a qPCR titration curve. Use high-fidelity polymerase to minimize amplification bias.[19] | |
| Adapter-dimer formation: Self-ligation of adapters can compete with library fragments during sequencing.[7] | Optimize the adapter-to-insert molar ratio. Perform size selection after adapter ligation to remove dimers.[7][18] |
Quantitative Data on 3C-Based Methods
The choice of a 3C-based method significantly impacts the resolution of the resulting interaction map. Higher resolution allows for a more precise pinpointing of lncRNA contact sites.
| Method | Typical Resolution | Throughput | Best For |
| 3C | ~1-5 kb | Low (one-vs-one) | Validating specific, hypothesized interactions.[9][20][21] |
| 4C | ~5-10 kb | Medium (one-vs-all) | Unbiased discovery of all partners for a single locus of interest.[8][9] |
| 5C | ~5-10 kb | High (many-vs-many) | Comprehensive mapping of interactions within a large, defined region.[8][9][10] |
| Hi-C | 10-50 kb (can be higher with deep sequencing) | Genome-wide (all-vs-all) | Unbiased, genome-wide discovery of chromatin organization.[9] |
| Capture-C / NG Capture-C | ~100 bp - 1 kb | High (many-vs-all) | High-resolution mapping of interactions for hundreds to thousands of specific loci.[7][22] |
Detailed Experimental Protocol: NG Capture-C for lncRNA Interaction Mapping
This protocol is an adapted and summarized workflow for Next-Generation Capture-C (NG Capture-C), a high-resolution method suitable for investigating lncRNA-chromatin interactions.
I. 3C Library Preparation
-
Crosslinking:
-
Harvest approximately 10-25 million cells per replicate.
-
Resuspend cells in fresh media and add formaldehyde to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle rotation.
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Digestion:
-
Lyse the cells to release nuclei.
-
Isolate the chromatin fraction.
-
Digest the chromatin with a 4-bp cutter restriction enzyme (e.g., DpnII) overnight at 37°C with agitation.
-
-
Proximity Ligation:
-
Inactivate the restriction enzyme.
-
Perform ligation in a large volume with T4 DNA ligase to favor intra-molecular ligation. Incubate at 16°C overnight.
-
-
De-crosslinking and DNA Purification:
-
Reverse the crosslinks by incubating with Proteinase K at 65°C overnight.
-
Treat with RNase A to remove RNA.
-
Purify the DNA (now the 3C library) using phenol-chloroform extraction and ethanol precipitation.
-
II. NG Capture-C Library Enrichment
-
DNA Sonication and Library Preparation:
-
Sonicate the 3C library to an average fragment size of 200-300 bp.
-
Perform end-repair, A-tailing, and ligate sequencing adapters (e.g., Illumina TruSeq adapters).
-
-
Capture Hybridization:
-
Design biotinylated capture probes (oligos) specific to the lncRNA promoter or other regions of interest.
-
Hybridize the sequencing library with the capture probes.
-
Use streptavidin-coated magnetic beads to pull down the probe-hybridized library fragments.
-
Wash the beads to remove non-specific DNA.
-
-
PCR Amplification and Sequencing:
-
Amplify the captured library using PCR.
-
Perform a second round of capture hybridization and bead pulldown for higher specificity (double capture).
-
Amplify the final captured library.
-
Purify the final library and quantify it.
-
Sequence the library on a compatible next-generation sequencing platform.
-
Data Analysis Workflow
A general bioinformatics pipeline for analyzing m3C/NG Capture-C data for lncRNA interactions:
References
- 1. Challenges and Opportunities in Linking Long Noncoding RNAs to Cardiovascular, Lung, and Blood Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Frontiers | The essential roles of lncRNAs/PI3K/AKT axis in gastrointestinal tumors [frontiersin.org]
- 4. bgiamericas.com [bgiamericas.com]
- 5. NG Capture-C [illumina.com]
- 6. Capture-C: A modular and flexible approach for high-resolution chromosome conformation capture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stackwave.com [stackwave.com]
- 8. Long-range interaction and chromatin loops: from 3C to Hi-C | CMB-UNITO [cmb.i-learn.unito.it]
- 9. 3C Technology: A Guide to 3C, 4C, 5C & Hi-C Methods - CD Genomics [cd-genomics.com]
- 10. Mapping chromatin interactions with 5C technology: 5C; a quantitative approach to capturing chromatin conformation over large genomic distances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lncRNA MALAT1 overexpression promotes proliferation, migration and invasion of gastric cancer by activating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of long-range chromatin interactions using Chromosome Conformation Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medium.com [medium.com]
- 14. pcrbio.com [pcrbio.com]
- 15. NGS Library Preparation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. HOTAIR: A key regulator of the Wnt/β-catenin signaling cascade in cancer progression and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. LncRNA MALAT1 Regulates the Cell Proliferation and Cisplatin Resistance in Gastric Cancer via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 21. DOT Language | Graphviz [graphviz.org]
- 22. Integrative modeling of lncRNA-chromatin interaction maps reveals diverse mechanisms of nuclear retention - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing m3C Misincorporations in Reverse Transcription
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the challenges associated with 3-methylcytidine (m3C) modifications during reverse transcription. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with m3C-modified RNA during reverse transcription and sequencing analysis.
Q1: My sequencing data shows a high number of C-to-T transitions at specific sites. Could this be due to m3C modification?
A1: Yes, a C-to-T transition is the most common signature of m3C during reverse transcription, especially when using reverse transcriptases (RTs) with lower fidelity.[1][2] The methyl group on the Watson-Crick face of m3C disrupts canonical base pairing, leading the reverse transcriptase to misincorporate a nucleotide. For many RTs, adenine is preferentially incorporated opposite m3C, which, after sequencing, appears as a C-to-T change in the reads aligned to the reference sequence. However, other modifications like m1A can also cause misincorporations, so further validation is recommended.
Q2: I am observing significant drops in sequencing coverage (RT stops) at certain cytosine positions. Is this also a sign of m3C?
A2: Yes, in addition to misincorporations, m3C is known to be a "hard-stop" modification, meaning it can cause the reverse transcriptase to stall and dissociate from the RNA template.[1] This is particularly common with higher-fidelity reverse transcriptases. The result is an abrupt drop in sequencing coverage immediately downstream of the modified site. This RT arrest is a key feature used in some methods to identify m3C.
Q3: How can I distinguish between a true m3C modification and a single nucleotide polymorphism (SNP) in my sequencing data?
A3: This is a critical point of differentiation. Here are a few strategies:
-
Use a demethylase: Treat an aliquot of your RNA sample with an AlkB family demethylase, which can remove the methyl group from m3C.[3] If the C-to-T transition or RT stop is significantly reduced or eliminated in the demethylase-treated sample compared to the untreated sample, it strongly suggests the presence of an m3C modification.
-
Compare with genomic DNA sequencing data: If you have corresponding genomic DNA sequencing data from the same source, you can check if the C-to-T variation is also present at the DNA level. If it is, it is likely a SNP.
-
Analyze the misincorporation pattern: SNPs will consistently show the same base change in nearly all reads. Misincorporation due to m3C may show a dominant C-to-T change, but there might also be a low level of other misincorporations (C-to-A or C-to-G).
Q4: My experiment to detect m3C shows no clear misincorporation or RT stop signal. What could be the problem?
A4: Several factors could contribute to a weak or absent m3C signature:
-
Low stoichiometry of modification: The m3C modification at a particular site may be present in only a small fraction of the RNA molecules. In such cases, the signal can be masked by the majority of unmodified reads. Techniques that enrich for modified fragments, such as m3C-IP-seq, can help overcome this.[1]
-
Choice of reverse transcriptase: The signature of m3C is highly dependent on the reverse transcriptase used. High-fidelity enzymes may predominantly stall, leading to low coverage and potentially being mistaken for RNA degradation, while some low-fidelity enzymes might read through without significant misincorporation under certain conditions. It is advisable to test a few different RTs.
-
RNA secondary structure: Complex secondary structures in the RNA can impede reverse transcriptase processivity, mimicking an RT stop. Performing reverse transcription at a higher temperature with a thermostable RT can help to melt these structures.
-
Poor RNA quality: Degraded RNA can lead to random drops in coverage, which can obscure true RT stop signals. Always assess your RNA integrity before starting.
Q5: How do I differentiate the signature of m3C from other modifications like m1A or m1G?
A5: This can be challenging as these modifications also disrupt Watson-Crick base pairing and can cause RT stops and misincorporations. Here are some distinguishing features:
-
Misincorporation patterns: While m3C predominantly leads to C-to-T transitions, m1A often results in A-to-T, A-to-G, and A-to-C misincorporations. The specific pattern can be enzyme-dependent.
-
Chemical-based methods: Techniques like HAC-seq are specific for m3C as they rely on a chemical reaction that specifically cleaves the RNA at m3C sites under high salt conditions.[1]
-
Enzymatic treatment: Using a panel of demethylases with different specificities can help distinguish between modifications. For example, while some AlkB homologs can remove m3C, m1A, and m1G, specific mutants may show preferential activity.
Quantitative Data on Reverse Transcriptase Behavior at m3C Sites
The fidelity of the reverse transcriptase is a critical factor in determining the signature of an m3C modification. The following table summarizes the expected behavior of different reverse transcriptases when encountering m3C. Note that specific misincorporation rates can be context-dependent and influenced by reaction conditions.
| Reverse Transcriptase | Predominant Signature at m3C | Misincorporation Pattern (if applicable) | Notes |
| Lower Fidelity RTs | |||
| M-MLV RT and its variants | Misincorporation | Primarily C-to-T (dAMP incorporation opposite m3C) | Generally has a higher error rate, making it suitable for detecting misincorporation signatures. |
| HIV-1 RT | Misincorporation | Primarily C-to-T (dAMP incorporation opposite m3C) | Another lower fidelity enzyme that can be used to identify misincorporations at m3C sites. |
| Higher Fidelity RTs | |||
| AMV RT | RT Stop/Truncation | Low level of misincorporation | Tends to stall at m3C sites, leading to a drop in sequencing coverage. |
| SuperScript III/IV | RT Stop/Truncation | Low level of misincorporation | These are engineered M-MLV RTs with increased processivity and thermostability, but they can still be blocked by m3C. |
| Thermostable Group II Intron RT | |||
| TGIRT | Read-through with misincorporation | Can exhibit both read-through and misincorporation | Known for its high processivity and ability to transcribe through structured RNAs. Its behavior at m3C can be a mix of stalling and misincorporation. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the identification and characterization of m3C.
Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
HAC-seq is a chemical-based method that specifically cleaves RNA at m3C sites.
Principle: Hydrazine treatment under high salt conditions specifically modifies m3C residues. Subsequent treatment with aniline leads to the cleavage of the RNA backbone at these modified sites. The resulting fragments are then sequenced, and the cleavage sites are mapped to identify m3C locations.
Protocol:
-
RNA Preparation: Start with total RNA or size-selected small RNAs. Ensure high quality and integrity of the RNA.
-
rRNA Depletion (Optional but Recommended): Deplete ribosomal RNA to increase the sequencing depth of other RNA species.
-
RNA Fragmentation: Fragment the RNA to a desired size range (e.g., 100-200 nucleotides) using enzymatic or chemical methods.
-
Hydrazine Treatment:
-
Resuspend the fragmented RNA in a high-salt buffer (e.g., 3M NaCl).
-
Add hydrazine to a final concentration of 10% (v/v).
-
Incubate on ice for 2-4 hours.
-
Precipitate the RNA using ethanol to remove the hydrazine.
-
-
Aniline Cleavage:
-
Resuspend the hydrazine-treated RNA in an aniline-containing buffer.
-
Incubate at 60°C for 20 minutes in the dark.
-
Precipitate the RNA to purify the cleaved fragments.
-
-
Library Preparation:
-
Perform 3' adapter ligation to the cleaved RNA fragments.
-
Carry out reverse transcription using a primer complementary to the 3' adapter.
-
Ligate the 5' adapter to the cDNA.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the reads to a reference genome or transcriptome.
-
Identify the 5' ends of the sequencing reads, which correspond to the cleavage sites (one nucleotide downstream of the m3C).
-
Calculate a cleavage score at each cytosine to identify potential m3C sites. Compare with a control sample that did not undergo hydrazine-aniline treatment.
-
AlkB-Facilitated RNA Methylation Sequencing (ARM-seq)
ARM-seq utilizes the demethylase activity of the AlkB enzyme to identify m3C and other AlkB-sensitive modifications.
Principle: By comparing the sequencing results of an AlkB-treated sample with an untreated sample, sites where RT stops or misincorporations are resolved can be identified as containing AlkB-sensitive modifications, including m3C.
Protocol:
-
RNA Preparation: Isolate total RNA or the RNA fraction of interest.
-
Sample Splitting: Divide the RNA sample into two aliquots: one for AlkB treatment and one for the untreated control.
-
AlkB Demethylation:
-
To the treatment aliquot, add AlkB enzyme and the corresponding reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Inactivate the enzyme and purify the RNA.
-
-
Library Preparation:
-
Prepare sequencing libraries from both the AlkB-treated and untreated samples in parallel. Standard RNA-seq or small RNA-seq library preparation kits can be used.
-
This includes adapter ligation, reverse transcription, and PCR amplification.
-
-
Sequencing and Data Analysis:
-
Sequence both libraries.
-
Align reads to the reference genome/transcriptome for both datasets.
-
Compare the two datasets. A significant increase in read-through (higher coverage) or a decrease in the misincorporation rate at a specific cytosine in the AlkB-treated sample compared to the untreated sample indicates the presence of an AlkB-sensitive modification like m3C.
-
Demethylase-tRNA-Sequencing (DM-tRNA-seq)
DM-tRNA-seq is a method optimized for sequencing tRNAs, which are rich in modifications, including m3C.
Principle: This method combines the use of demethylases to remove RT-blocking modifications with a highly processive reverse transcriptase to overcome the challenges of tRNA's stable secondary structure.
Protocol:
-
tRNA Isolation: Isolate the small RNA fraction containing tRNAs.
-
Demethylase Treatment: Treat the tRNA sample with a cocktail of demethylases (e.g., AlkB and its engineered variants) to remove m1A, m1G, and m3C modifications. An untreated control should be processed in parallel.
-
Reverse Transcription:
-
Use a highly processive and thermostable reverse transcriptase, such as a Group II Intron Reverse Transcriptase (e.g., TGIRT), to synthesize cDNA. These enzymes are better at reading through the complex structures of tRNAs.
-
The reverse transcription can be primed with a specific adapter-ligated primer.
-
-
Library Preparation and Sequencing:
-
Circularize the resulting cDNA and then amplify it, or use other methods to add the second sequencing adapter.
-
Sequence the libraries.
-
-
Data Analysis:
-
Align reads to a reference library of tRNA sequences.
-
Compare the misincorporation and RT stop profiles between the demethylase-treated and untreated samples to identify modification sites. A "Modification Index" (MI) can be calculated based on the sum of misincorporation and stop rates at each position.
-
Visualizing Workflows and Logical Relationships
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in dealing with m3C misincorporation.
References
- 1. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M-MuLV reverse transcriptase: Selected properties and improved mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and quantitative high-throughput transfer RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 3-Methylcytidine (m3C) Detection in Clinical Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-methylcytidine (m3C), a critical RNA modification, in clinical samples.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of m3C, categorized by the detection method.
Method 1: Antibody-Based Detection (m3C-IP-seq)
Question: Why am I getting low enrichment of m3C-containing RNA in my immunoprecipitation (IP)?
Answer: Low enrichment in m3C-IP-seq can stem from several factors. Here's a systematic troubleshooting approach:
-
Antibody Quality:
-
Is the antibody validated for m3C RNA immunoprecipitation? Not all antibodies that detect m3C in other contexts (e.g., dot blots) are effective for IP. Use a batch-validated antibody specifically for RNA-IP.
-
Has the antibody been stored correctly? Improper storage can lead to loss of activity. Refer to the manufacturer's instructions.
-
What is the optimal antibody concentration? Titrate the antibody concentration to find the optimal balance between specific binding and background noise.[1][2]
-
-
RNA Integrity and Fragmentation:
-
Is the input RNA of high quality? Degraded RNA will lead to poor results. Assess RNA integrity using a Bioanalyzer or similar method.
-
Is the RNA fragmentation optimal? Over-fragmentation can destroy antibody binding sites, while under-fragmentation can lead to non-specific pulldown of large RNA complexes. Aim for fragments in the 100-200 nucleotide range.
-
-
IP Conditions:
-
Are the washing steps adequate? Insufficient washing can lead to high background from non-specifically bound RNA. Conversely, overly stringent washes can elute specifically bound RNA. Optimize the number and stringency of wash buffers.[1]
-
Is the incubation time sufficient? Ensure adequate incubation time for the antibody to bind to the m3C-containing RNA.
-
Question: I am observing a high background signal in my m3C-IP-seq experiment. What could be the cause?
Answer: High background is a common issue and can obscure true m3C signals. Consider the following:
-
Non-specific Antibody Binding:
-
Is the blocking step effective? Use a blocking agent like BSA or normal serum from the same species as the secondary antibody to block non-specific binding sites on the beads.[1]
-
Are you using a pre-clearing step? Pre-clearing the cell lysate with beads before adding the primary antibody can reduce non-specific binding of proteins and RNA to the beads.[2]
-
-
Contamination:
-
Are your reagents free of RNases? RNase contamination will degrade your RNA. Use RNase-free reagents and follow sterile techniques.
-
Is there genomic DNA contamination? Treat your RNA samples with DNase to remove any contaminating genomic DNA, which can non-specifically bind to the beads.
-
-
Inappropriate Controls:
-
Are you using a proper negative control? An isotype control IgG antibody should be used in a parallel IP to assess the level of non-specific binding.[3]
-
Method 2: Chemical-Based Detection (HAC-seq)
Question: My HAC-seq results show a low cleavage ratio at expected m3C sites. What went wrong?
Answer: A low cleavage ratio in Hydrazine-Aniline Cleavage sequencing (HAC-seq) suggests inefficient chemical cleavage or issues with subsequent steps.
-
Chemical Reaction Inefficiency:
-
Are the hydrazine and aniline solutions fresh? The chemical reactivity of hydrazine and aniline can degrade over time. Prepare fresh solutions for each experiment.
-
Is the reaction time and temperature optimal? Incomplete reaction can lead to low cleavage. Ensure the incubation times and temperatures specified in the protocol are strictly followed.
-
-
RNA Quality:
-
Is the starting RNA intact? Degraded RNA can lead to random cleavage and a low signal-to-noise ratio.
-
-
Library Preparation:
-
Is the reverse transcription efficient? m3C can be a "hard-stop" modification for some reverse transcriptases.[4] Use a highly processive reverse transcriptase and consider optimizing the reaction temperature to read through potential secondary structures.
-
Question: I am seeing significant cleavage at non-cytidine residues in my HAC-seq data. Why is this happening?
Answer: Off-target cleavage can be a problem. Here are some potential causes:
-
RNA Degradation: Random RNA degradation prior to or during the chemical treatment can result in cleavage at various sites. Maintain a sterile and RNase-free environment.
-
Suboptimal Reagent Concentrations: Incorrect concentrations of hydrazine or aniline might lead to non-specific reactions. Double-check all reagent concentrations.
-
Data Analysis Pipeline: Ensure that your data analysis pipeline is correctly identifying true cleavage events and filtering out background noise. The analysis should compare the cleavage ratios in the treated sample to an untreated control.[4][5]
Method 3: Mass Spectrometry (LC-MS/MS)
Question: The quantified amount of m3C in my sample is lower than expected. What could be the reason?
Answer: Underestimation of m3C levels by LC-MS/MS can be due to the chemical instability of the m3C nucleoside.
-
Chemical Conversion of m3C:
-
Have you considered the deamination of m3C? Under alkaline conditions, m3C can deaminate to 3-methyluridine (m3U).[6][7] This will lead to a decrease in the m3C signal and a false-positive signal for m3U. Ensure that all sample preparation steps are performed under neutral or slightly acidic pH conditions to minimize this conversion.
-
-
Sample Preparation and Handling:
-
Is there loss of material during sample cleanup? Some cleanup methods, like certain solid-phase extraction cartridges, can lead to the loss of modified nucleosides. Validate your cleanup procedure for recovery of m3C.
-
Are you using a stable isotope-labeled internal standard? The use of a stable isotope-labeled m3C internal standard is crucial for accurate quantification as it can correct for sample loss during preparation and matrix effects during analysis.[8]
-
Question: I am observing interfering peaks in my LC-MS/MS chromatogram for m3C. How can I resolve this?
Answer: Co-eluting or isobaric compounds can interfere with m3C detection.
-
Chromatographic Resolution:
-
Is your LC method optimized? Adjust the gradient, flow rate, or column chemistry to improve the separation of m3C from interfering compounds.
-
-
Mass Spectrometry Parameters:
-
Are you using high-resolution mass spectrometry? High-resolution MS can help distinguish m3C from compounds with similar but not identical masses.[9]
-
Have you optimized the MS/MS transitions? Ensure that you are using specific and sensitive precursor-to-product ion transitions for m3C to minimize interference from other molecules.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical abundance of m3C in clinical samples?
A1: The abundance of m3C varies significantly depending on the RNA species and the clinical context. It is a relatively rare modification in messenger RNA (mRNA) but is more prevalent in transfer RNA (tRNA) and ribosomal RNA (rRNA).[10] For instance, in human cells, m3C on tRNAs can be present at levels 1000-fold greater than on mRNA.[10]
Q2: Which method is most suitable for detecting low levels of m3C in clinical samples like liquid biopsies?
A2: For samples with very low input material, such as liquid biopsies, a highly sensitive and specific method is required. While mass spectrometry is the gold standard for quantification, it may lack the sensitivity for extremely low abundance modifications in small samples. Antibody-based enrichment methods like m3C-IP-seq, followed by sequencing, can enhance the detection of low-abundance m3C-modified RNAs. However, careful optimization and validation are crucial to minimize false positives.
Q3: How do I choose the right controls for my m3C detection experiment in a clinical setting?
A3: Proper controls are essential for reliable results.
-
For m3C-IP-seq: Include a "no antibody" control and an isotype-matched IgG control to assess non-specific binding.[3] A positive control RNA with a known m3C site is also recommended.
-
For HAC-seq: An untreated RNA sample (control) is necessary to compare cleavage patterns. A demethylase-treated sample can also serve as a negative control to confirm that the cleavage is methylation-dependent.[4][10]
-
For all methods: When comparing different clinical cohorts, it is important to include well-characterized reference samples to ensure inter-assay consistency.
Q4: Can I use formalin-fixed, paraffin-embedded (FFPE) tissues for m3C detection?
A4: The use of FFPE tissues for RNA modification analysis is challenging due to RNA degradation and chemical modifications introduced during the fixation process. While some protocols for RNA extraction from FFPE exist, the quality of the RNA may be compromised, affecting the reliability of m3C detection. Whenever possible, fresh-frozen tissues are preferred.
Q5: What are the known biological roles of m3C that are relevant to clinical research?
A5: The m3C modification, catalyzed by writer enzymes like METTL2, METTL6, and METTL8, plays a crucial role in various cellular processes.[11][12] METTL2 and METTL6 are primarily responsible for m3C modification in specific tRNAs, which can impact translation efficiency and fidelity.[11][12][13] METTL8 has been implicated in the methylation of both mitochondrial tRNA and mRNA.[14][15][16] Dysregulation of m3C modification has been linked to diseases such as cancer, where it can influence tumor cell growth and pluripotency.[17][18]
Quantitative Data Summary
The following table summarizes the contribution of different METTL enzymes to total tRNA m3C levels in mouse tissues, as determined by mass spectrometry analysis of knockout models.
| METTL Knockout | Tissue | % Reduction in tRNA m3C | Reference |
| Mettl2 KO | Brain | ~35% | [11][12] |
| Mettl2 KO | Liver | ~35% | [11][12] |
| Mettl6 KO | Brain | ~12% | [11][12] |
| Mettl6 KO | Liver | ~12% | [11][12] |
| Mettl8 KO | Brain | No significant change | [11][12] |
| Mettl8 KO | Liver | No significant change | [11][12] |
Experimental Protocols
Detailed Protocol for HAC-seq
This protocol is adapted from Cui et al., Nucleic Acids Research, 2021.[4][10][19]
-
RNA Preparation:
-
Isolate total RNA from clinical samples using a standard protocol (e.g., TRIzol).
-
Assess RNA quality and quantity.
-
(Optional) Deplete ribosomal RNA (rRNA) to enrich for other RNA species.
-
-
Hydrazine Treatment:
-
To 10 µg of RNA in 10 µL of RNase-free water, add 10 µL of a freshly prepared solution of 10% (v/v) hydrazine in 3 M NaCl.
-
Incubate at 37°C for 1 hour.
-
-
RNA Precipitation and Aniline Cleavage:
-
Precipitate the RNA by adding ethanol and glycogen.
-
Resuspend the RNA pellet in a freshly prepared solution of 1 M aniline (pH 4.5).
-
Incubate in the dark at 37°C for 1 hour.
-
Precipitate the RNA again.
-
-
(Optional) Demethylase Treatment for Control:
-
Library Preparation and Sequencing:
-
Fragment the cleaved RNA to the desired size range (e.g., 100-200 nt).
-
Construct a sequencing library using a small RNA library preparation kit.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome/transcriptome.
-
Calculate the cleavage ratio at each cytidine residue by dividing the number of reads starting at the C+1 position by the total number of reads covering that position.
-
Identify m3C sites as those with a significantly higher cleavage ratio in the hydrazine-treated sample compared to the untreated control.[4][5]
-
Detailed Protocol for m3C-IP-seq
This protocol is a general guideline and should be optimized for your specific antibody and sample type.
-
RNA Preparation and Fragmentation:
-
Isolate total RNA and ensure high quality.
-
Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical fragmentation methods.
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a validated anti-m3C antibody in IP buffer.
-
Add protein A/G magnetic beads to the RNA-antibody mixture and incubate to capture the immune complexes.
-
-
Washing:
-
Wash the beads several times with wash buffers of increasing stringency to remove non-specifically bound RNA.
-
-
Elution:
-
Elute the m3C-enriched RNA from the beads.
-
-
RNA Purification:
-
Purify the eluted RNA using a standard RNA cleanup kit.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA set aside before the IP).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome/transcriptome.
-
Identify m3C peaks by comparing the read distribution in the IP sample to the input control. Use a peak-calling algorithm designed for RNA-IP-seq data.
-
Visualizations
Caption: m3C writer enzymes and their primary RNA targets.
Caption: Logical workflow for m3C detection in clinical samples.
References
- 1. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 2. bosterbio.com [bosterbio.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular basis for human mitochondrial tRNA m3C modification by alternatively spliced METTL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. METTL2B m3C RNA transferase: oncogenic role in ovarian cancer progression via regulation of the mTOR/AKT pathway and its link to the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel 3-methylcytidine (m3C) Sites
The accurate validation of 3-methylcytidine (m3C) sites, identified through high-throughput sequencing, is crucial for advancing our understanding of epitranscriptomics in biological processes and disease. This guide provides a comparative overview of current methodologies for m3C validation, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their research needs.
Comparative Analysis of m3C Validation Methods
The selection of a validation method depends on various factors, including the required resolution, sensitivity, specificity, and the amount of available RNA material. The following table summarizes the key characteristics of the most common techniques used for m3C validation.
| Method | Principle | Resolution | Throughput | RNA Input | Specificity for m3C | Quantitative | Key Advantages | Key Limitations |
| HAC-seq | Hydrazine/aniline-based chemical cleavage at m3C sites followed by sequencing.[1] | Single nucleotide | High | ~2 µg of rRNA-depleted total RNA[1] | High[1] | Semi-quantitative[1] | m3C-specific; unbiased transcriptome-wide profiling.[1][2] | Chemical treatment can be harsh on RNA; potential for incomplete cleavage. |
| AlkAniline-Seq | Alkaline treatment followed by aniline cleavage of the RNA backbone at sites of specific modifications, including m3C.[3][4] | Single nucleotide | High | Not explicitly stated, but comparable to other sequencing methods. | Moderate | Semi-quantitative | Simultaneously maps m3C and m7G; high sensitivity and specificity.[3][4] | Not specific to m3C, detects other modifications like m7G, D, and ho5C.[5] |
| m3C-IP-seq | Immunoprecipitation of m3C-containing RNA fragments using an m3C-specific antibody, followed by sequencing. | ~100-200 nucleotides | High | Not explicitly stated, but typically in the microgram range. | High (antibody-dependent) | Semi-quantitative | Enriches for m3C-containing transcripts; can be used for transcriptome-wide screening. | Antibody specificity is critical and requires rigorous validation; resolution is limited by fragment size. |
| LC-MS/MS | Liquid chromatography separation and tandem mass spectrometry to identify and quantify m3C nucleosides. | Not site-specific | Low | >1 µg of total RNA | High | Yes (absolute quantification) | "Gold standard" for quantification of total m3C levels.[1] | Does not provide sequence context; requires specialized equipment and expertise.[1] |
| Primer Extension | Reverse transcriptase-mediated extension of a radiolabeled primer that terminates at the m3C site.[6] | Single nucleotide | Low | Nanogram to microgram range of total RNA. | Moderate | Semi-quantitative | Simple and direct method for validating specific sites.[6] | Low throughput; can be affected by other RNA modifications or secondary structures that block reverse transcriptase.[7] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflows for the key m3C validation techniques.
Detailed Experimental Protocols
Hydrazine-Aniline Cleavage Sequencing (HAC-seq)
This protocol is adapted from Cui et al., Nucleic Acids Research, 2021.[2]
-
RNA Preparation:
-
Extract total RNA from cells or tissues using a standard method (e.g., TRIzol).
-
Deplete ribosomal RNA (rRNA) using a commercially available kit.
-
Fragment the rRNA-depleted RNA to an average size of ~200 nucleotides.
-
-
Hydrazine Treatment:
-
To 2 µg of fragmented RNA, add an equal volume of 20% hydrazine in 3M NaCl.
-
Incubate at 0°C for 2 hours.
-
Precipitate the RNA with ethanol.
-
-
Aniline Cleavage:
-
Resuspend the RNA pellet in aniline buffer (0.1 M aniline, pH 4.5).
-
Incubate at 37°C for 1 hour in the dark.
-
Precipitate the RNA with ethanol.
-
-
Library Preparation and Sequencing:
-
Perform end-repair and adapter ligation using a small RNA library preparation kit.
-
Carry out reverse transcription and PCR amplification.
-
Sequence the library on a high-throughput sequencing platform.
-
m3C-Immunoprecipitation Sequencing (m3C-IP-seq)
-
RNA Fragmentation and Antibody Incubation:
-
Fragment total RNA to sizes of 100-200 nucleotides.
-
Incubate the fragmented RNA with a validated anti-m3C antibody in IP buffer overnight at 4°C.
-
-
Immunoprecipitation:
-
Add Protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2 hours at 4°C with rotation.
-
Wash the beads multiple times with wash buffers to remove non-specific binding.
-
-
RNA Elution and Library Preparation:
-
Elute the m3C-containing RNA fragments from the beads.
-
Purify the eluted RNA.
-
Construct a sequencing library from the immunoprecipitated RNA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
RNA Digestion:
-
Digest 1-5 µg of total RNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.
-
-
Chromatographic Separation:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
-
Mass Spectrometry Analysis:
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Identify and quantify m3C by its specific mass-to-charge ratio and fragmentation pattern.
-
Primer Extension Assay
-
Primer Design and Labeling:
-
Design a DNA oligonucleotide primer complementary to the sequence downstream of the putative m3C site.
-
Label the 5' end of the primer with 32P-ATP using T4 polynucleotide kinase.[6]
-
-
Annealing and Extension:
-
Anneal the radiolabeled primer to the target RNA.
-
Perform the primer extension reaction using a reverse transcriptase. The enzyme will stall and terminate at the m3C site.
-
-
Analysis:
-
Denature the reaction products and resolve them on a denaturing polyacrylamide gel.
-
Visualize the truncated product by autoradiography. The size of the product corresponds to the distance from the primer to the m3C site.[6]
-
Conclusion
The validation of novel m3C sites is a critical step in epitranscriptomic research. This guide provides a framework for comparing the available techniques. For transcriptome-wide, single-nucleotide resolution mapping of m3C, HAC-seq offers high specificity. AlkAniline-Seq provides a sensitive method for the simultaneous detection of m3C and other modifications. m3C-IP-seq is suitable for enriching and identifying m3C-containing transcripts on a large scale. LC-MS/MS remains the gold standard for the absolute quantification of total m3C levels, while primer extension offers a straightforward approach for validating individual candidate sites. The choice of method should be carefully considered based on the specific research question, available resources, and the desired level of resolution and quantification.
References
- 1. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide resolution profiling of m3C RNA modification by HAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AlkAniline-Seq: A Highly Sensitive and Specific Method for Simultaneous Mapping of 7-Methyl-guanosine (m7G) and 3-Methyl-cytosine (m3C) in RNAs by High-Throughput Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Analysis of 3-methylcytidine and 5-methylcytosine in Messenger RNA
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of post-transcriptional regulation has been significantly enriched by the discovery and characterization of various chemical modifications on messenger RNA (mRNA). Among these, methylated cytosines play a pivotal role in fine-tuning gene expression. This guide provides a comprehensive comparison of two distinct cytosine modifications: 3-methylcytidine (m3C) and 5-methylcytosine (m5C), detailing their functional implications in mRNA, the enzymatic machinery governing them, and the experimental methodologies for their study.
Introduction to m3C and m5C in mRNA
Both this compound and 5-methylcytosine are post-transcriptional modifications found on mRNA, but they differ in the position of the methyl group on the cytosine base. This seemingly subtle structural difference leads to distinct functional consequences for the modified mRNA molecule.
5-methylcytosine (m5C) is a well-characterized modification that involves the addition of a methyl group at the C5 position of the cytosine ring.[1][2] It is a dynamic and reversible modification, with dedicated enzymes for its deposition ("writers"), removal ("erasers"), and recognition ("readers").[2][3] Dysregulation of m5C modification has been implicated in various diseases, including cancer.[2][3]
This compound (m3C) , on the other hand, involves the methylation at the N3 position of the cytosine base.[4] Its presence in mRNA, particularly in mitochondrial mRNA, has been established more recently.[4][5] While our understanding of m3C is still evolving, it is emerging as a critical regulator of mRNA translation and stability.[1][6][7]
Comparative Analysis of m3C and m5C in mRNA
This section provides a detailed comparison of the key features of m3C and m5C in mRNA, including their regulatory enzymes, functional impacts, and cellular localization.
Table 1: Comparison of Regulatory Machinery for m3C and m5C in mRNA
| Feature | This compound (m3C) | 5-methylcytosine (m5C) |
| "Writer" Enzymes (Methyltransferases) | METTL8: Primarily responsible for m3C modification in mRNA, with a notable localization to mitochondria.[4][5][8] | NSUN family (e.g., NSUN2, NSUN6): A family of enzymes that catalyze m5C formation in various RNAs, including mRNA.[9][10] DNMT2: Also known to methylate cytosine at the C5 position in RNA.[11] |
| "Eraser" Enzymes (Demethylases) | ALKBH1: Implicated as a potential demethylase for m3C in mRNA.[6] | TET (Ten-Eleven Translocation) family enzymes: Catalyze the oxidation of m5C, initiating its removal.[12] |
| "Reader" Proteins (Binding Proteins) | Not well-characterized for mRNA. | ALYREF: Recognizes m5C-modified mRNA and facilitates its nuclear export.[2][13] YBX1: Binds to m5C-modified mRNA and enhances its stability.[2][14] |
Table 2: Functional Comparison of m3C and m5C in mRNA
| Function | This compound (m3C) | 5-methylcytosine (m5C) |
| mRNA Stability | Emerging evidence suggests a role in regulating mRNA stability, though the precise mechanism is under investigation.[6] | Generally enhances mRNA stability by protecting it from degradation.[3][15][16] This can be context-dependent. |
| mRNA Translation | Appears to play a significant role in regulating translation, particularly within mitochondria.[1][17] The modification can influence codon-anticodon interactions.[7] | Can either promote or inhibit translation depending on its location within the mRNA (5' UTR, CDS, or 3' UTR) and the specific cellular context.[2][11][15] |
| Nuclear Export | No established role in nuclear export. | Promotes the export of mRNA from the nucleus to the cytoplasm through the reader protein ALYREF.[2][13] |
| Cellular Localization | Predominantly found in mitochondrial mRNA.[4][5] | Found in both nuclear and cytoplasmic mRNA.[3][15] |
Table 3: Quantitative Comparison of m3C and m5C Abundance in mRNA
| Modification | Abundance in mRNA |
| This compound (m3C) | Low abundance, estimated at approximately 5 m3C per 10^5 cytidines.[4] |
| 5-methylcytosine (m5C) | Low abundance, with estimates around 9 m5C per 10^5 cytidines.[4] The levels can vary significantly between different tissues and developmental stages. |
Signaling Pathways and Logical Relationships
The interplay between the writers, erasers, and readers of m5C and m3C dictates the functional outcome of these modifications on mRNA.
Caption: The m5C modification pathway in mRNA.
References
- 1. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 2. RNA cytosine methylation analysis by bisulfite sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Developmental mRNA m5C landscape and regulatory innovations of massive m5C modification of maternal mRNAs in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIP-Seq [illumina.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in RNA cytosine-5 methylation: detection, regulatory mechanisms, biological functions and links to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct Roles of m5C RNA Methyltransferase NSUN2 in Major Gynecologic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Guide to RNA Bisulfite Sequencing (m5C Sequencing) - CD Genomics [rna.cd-genomics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
functional differences between METTL2, METTL6, and METTL8 m3C methyltransferases
A Comparative Guide to m3C Methyltransferases: METTL2, METTL6, and METTL8
The epitranscriptome, a collection of chemical modifications on RNA, adds a critical layer of gene regulation beyond the genetic code itself. Among the more than 170 known RNA modifications, 3-methylcytidine (m3C) is a vital mark primarily found in the anticodon loop of transfer RNAs (tRNAs), where it influences translational efficiency and fidelity. In mammals, the installation of m3C is carried out by a specialized family of enzymes known as Methyltransferase-like (METTL) proteins. This guide provides an in-depth comparison of three key m3C methyltransferases—METTL2, METTL6, and METTL8—highlighting their distinct substrate specificities, cellular roles, and functional mechanisms, supported by experimental data for researchers and drug development professionals.
Quantitative Comparison of METTL2, METTL6, and METTL8
The functional divergence of these enzymes begins with their distinct subcellular localizations and substrate preferences. The following table summarizes their key quantitative and qualitative characteristics based on current experimental evidence.
| Feature | METTL2 (METTL2A/2B) | METTL6 | METTL8 |
| Full Name | Methyltransferase 2A/2B, tRNA N3-Cytidine | Methyltransferase 6, tRNA N3-Cytidine | Methyltransferase 8, tRNA N3-Cytidine |
| Subcellular Localization | Cytoplasm[1][2] | Primarily Cytoplasm, also found in Nucleus[1][3][4] | Mitochondria (long isoform), Nucleolus (short isoform)[5][6][7][8] |
| Primary RNA Substrates | Cytoplasmic tRNA-Thr, tRNA-Arg[9][10][11][12] | Cytoplasmic tRNA-Ser isoacceptors[9][13][14][15] | Mitochondrial mt-tRNA-Thr, mt-tRNA-Ser(UCN)[5][6][7] |
| Position of Methylation | C32 of the anticodon loop[9][10][11] | C32 of the anticodon loop[13][14][16] | C32 of the anticodon loop[5][6] |
| Key Cofactors/Interactors | DALRD3 (for tRNA-Arg recognition)[1][17] | Seryl-tRNA Synthetase (SerRS/SARS)[9][10][12] | Mitochondrial Seryl-tRNA Synthetase (SARS2)[18] |
| Biological Functions | - tRNA stability and function- Regulation of translation[17] | - Regulates pluripotency and stem cell self-renewal[1][13][19]- Promotes tumor cell growth[13][14][20]- Maintenance of translation efficiency[19]- Regulates energy expenditure[19][20] | - Optimizes mitochondrial tRNA structure[5][17]- Promotes mitochondrial translation efficiency[6][7]- Regulates mitochondrial respiratory chain activity[6]- Maintains glioma stem cell stemness[5] |
| Associated Diseases | - Breast Cancer[12]- Developmental delay and early-onset epileptic encephalopathy (via DALRD3)[1] | - Hepatocellular Carcinoma (HCC)[3][13][16][20]- Luminal Breast Cancer[3]- Lung Cancer[3] | - Glioblastoma Multiforme (GBM)[5][21]- Pancreatic Cancer[6][7]- Breast Cancer[5]- Colorectal Cancer[5] |
| Effect of Knockout | ~30-40% reduction in total tRNA m3C levels[9][10][22] | ~10-15% reduction in total tRNA m3C levels[9][10][22] | No significant change in total tRNA m3C; reduction in mitochondrial tRNA m3C[10][18] |
Detailed Functional Analysis
METTL2: The Cytoplasmic Specialist for tRNA-Thr and tRNA-Arg
METTL2, existing as two nearly identical paralogs in humans (METTL2A and METTL2B), operates in the cytoplasm.[2][23] Its primary role is to catalyze the formation of m3C at position 32 (m3C32) of tRNA-Threonine and tRNA-Arginine isoacceptors.[9][10][11] The modification of tRNA-Thr by METTL2A is dependent on the presence of another modification, N6-threonylcarbamoyladenosine (t6A), at position 37.[11][12] For the recognition of tRNA-Arg, METTL2A requires an interaction with a cofactor, DALR anticodon binding domain containing 3 (DALRD3).[1][17] Dysregulation of METTL2A has been identified as a potential oncogenic factor in breast cancer.[1][12] Furthermore, defects in its cofactor DALRD3, which impair METTL2-mediated modification, are linked to developmental delays and epilepsy.[1][24]
METTL6: A Regulator of Pluripotency and Cancer Proliferation
METTL6 is a tRNA methyltransferase that specifically targets cytoplasmic tRNA-Serine isoacceptors for m3C32 modification.[13][14][16] Its activity is enhanced through an interaction with seryl-tRNA synthetase (SerRS), which likely facilitates substrate recognition.[9][10][12] Functionally, METTL6 plays a crucial role in maintaining cellular pluripotency and stem cell self-renewal.[1][13][19] Deletion of METTL6 in mouse embryonic stem cells leads to impaired pluripotency and widespread changes in mRNA levels and ribosome occupancy, indicating its importance in maintaining translational efficiency.[13][14] In the context of disease, METTL6 is a significant regulator of tumor cell growth, particularly in hepatocellular carcinoma (HCC).[3][13][20] Its depletion inhibits cancer cell proliferation, migration, and invasion by downregulating cell adhesion molecules.[1][3] Low expression of METTL6 correlates with increased survival for patients with HCC, making it a potential therapeutic target.[20][25]
METTL8: The Guardian of Mitochondrial Translation
METTL8 presents a more complex picture due to the existence of different isoforms created by alternative splicing.[8] The full-length isoform (Isoform 1) contains an N-terminal mitochondrial targeting sequence (MTS) and localizes to the mitochondrial matrix.[5][6][18] In this compartment, METTL8 is the dedicated enzyme for installing m3C32 on mitochondrial tRNA-Thr and tRNA-Ser(UCN).[5][6][7] This modification is critical for the proper folding and stability of these mitochondrial tRNAs, thereby optimizing mitochondrial translation and the function of the respiratory chain.[5][6][17] In contrast, shorter isoforms that lack the MTS have been observed in the nucleolus.[7][8]
Initially, METTL8 was thought to be an mRNA methyltransferase, as its knockout did not significantly affect total cellular m3C levels in tRNA.[9][10][12] However, subsequent research definitively established its role as a mitochondrial-specific tRNA methyltransferase.[6][26] Elevated METTL8 expression is linked to poor patient outcomes in several cancers, including glioblastoma, where it maintains the stemness of glioma stem cells, and pancreatic cancer, where it enhances respiratory chain activity.[5][6][21]
Mandatory Visualizations
Diagram 1: Cellular Division of Labor among m3C Methyltransferases
Caption: Subcellular localization and substrate specificity of METTL enzymes.
Diagram 2: METTL8's Role in Mitochondrial Function and Cancer
Caption: METTL8 pathway in mitochondrial translation and cancer.
Diagram 3: General Workflow for Methyltransferase Characterization
Caption: Experimental workflow for m3C methyltransferase analysis.
Experimental Protocols
In Vitro RNA Methyltransferase Assay
This assay directly measures the enzymatic activity of a purified methyltransferase on a specific RNA substrate.
-
Objective: To determine if a recombinant METTL protein can directly methylate a specific in vitro transcribed tRNA.
-
Methodology:
-
Reaction Setup: A typical 100 µL reaction is set up on ice.[27] It includes a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5 mM MgCl2), purified recombinant METTL enzyme (e.g., 1-5 µM), in vitro transcribed tRNA substrate (e.g., 5-10 µM), and the methyl donor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).[28]
-
Incubation: The reaction mixture is thoroughly mixed and incubated at 37°C for a defined period, typically 1-2 hours.[27]
-
RNA Purification: After incubation, the reaction is stopped, and the RNA is purified from the reaction mixture using a column-based purification kit to remove unincorporated [3H]-SAM and the enzyme.[27]
-
Quantification: The amount of incorporated radioactivity in the purified RNA is measured using liquid scintillation counting.[27] The counts per minute (CPM) are proportional to the methyltransferase activity. Kinetic parameters (Kcat and KM) can be determined by varying the concentrations of the enzyme and substrate.[15]
-
LC-MS/MS for m3C Quantification in Cellular RNA
Liquid chromatography-tandem mass spectrometry is the gold standard for accurately quantifying RNA modifications.
-
Objective: To compare the abundance of m3C in RNA isolated from wild-type (WT) versus METTL knockout (KO) cells or tissues.
-
Methodology:
-
RNA Isolation: Total RNA or specific RNA fractions (e.g., tRNA-enriched small RNA) are isolated from WT and KO cells.[10]
-
RNA Digestion: The purified RNA is completely digested into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
Chromatographic Separation: The resulting nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, where different nucleosides are separated based on their chemical properties as they pass through a column.
-
Mass Spectrometry Detection: The separated nucleosides are then introduced into a tandem mass spectrometer (MS/MS). The instrument measures the mass-to-charge ratio of each nucleoside, allowing for the precise identification and quantification of m3C relative to unmodified cytidine (C).[10]
-
Data Analysis: By comparing the m3C/C ratio between WT and KO samples, the percentage reduction in m3C attributable to the specific METTL enzyme can be calculated.[10]
-
Primer Extension Assay for m3C Site Localization
This technique is used to identify the exact position of a modification on an RNA molecule that blocks or slows the progression of a reverse transcriptase.
-
Objective: To map the location of the m3C modification on a specific tRNA isoacceptor.
-
Methodology:
-
Primer Design and Labeling: A short DNA oligonucleotide (primer) complementary to a region downstream of the suspected modification site on the target tRNA is designed. The 5' end of the primer is radiolabeled, typically with [γ-32P]ATP.[10]
-
Annealing: The labeled primer is annealed to total RNA isolated from WT and KO cells.
-
Reverse Transcription: Reverse transcriptase is added to the mixture along with dNTPs. The enzyme synthesizes a complementary DNA (cDNA) strand starting from the primer.
-
Analysis: The reverse transcription process will be blocked or paused at the site of the m3C modification. The resulting cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The appearance of a specific band in the WT lane that is reduced or absent in the KO lane indicates the position of the METTL-dependent modification.[10]
-
References
- 1. Methylation modifications in tRNA and associated disorders: Current research and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Downregulation of METTL6 mitigates cell progression, migration, invasion and adhesion in hepatocellular carcinoma by inhibiting cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wikicrow.ai [wikicrow.ai]
- 6. Balancing of mitochondrial translation through METTL8-mediated m3C modification of mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of methyltransferase METTL8-mediated mitochondrial RNA m3C modification and its relaxed substrate specificity | EurekAlert! [eurekalert.org]
- 9. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m3C32 tRNA modification controls serine codon-biased mRNA translation, cell cycle, and DNA-damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integrative analysis of m3C associated genes reveals METTL2A as a potential oncogene in breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth [sfb1309.de]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. METTL protein family: focusing on the occurrence, progression and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methyltransferase METTL8 is required for 3-methylcytosine modification in human mitochondrial tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. METTL6 is a tRNA m3C methyltransferase that regulates pluripotency and tumor cell growth [cancer.fr]
- 20. New methyltransferase METTL6 and its role in cancer – GMC [mouseclinic.de]
- 21. METTL8 links mt-tRNA m3C modification to the HIF1α/RTK/Akt axis to sustain GBM stemness and tumorigenicity - N2CR [medicine.nus.edu.sg]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. METTL Family in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New methyltransferase METTL6 and its role in cancer - INFRAFRONTIER [infrafrontier.eu]
- 26. METTLing in the right place: METTL8 is a mitochondrial tRNA-specific methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
A Researcher's Guide to Antibody Specificity in DNA Methylation Studies: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifications, the choice of antibodies is paramount. This guide provides an objective comparison of commercially available antibodies against different methylated cytidines—5-methylcytidine (5-mC), 5-hydroxymethylcytidine (5-hmC), 5-formylcytidine (5-fC), and 5-carboxylcytidine (5-caC)—supported by experimental data to aid in the selection of the most appropriate reagents for your research.
The accurate detection and quantification of modified cytidines are crucial for understanding their distinct biological roles. However, the structural similarity among these modifications presents a significant challenge: antibody cross-reactivity. This guide summarizes the performance of various antibodies, presents detailed experimental protocols for assessing their specificity, and visualizes the underlying biological and experimental workflows.
Comparative Analysis of Antibody Cross-Reactivity
The specificity of an antibody is its ability to distinguish between its intended target and other structurally similar molecules. In the context of DNA methylation, an ideal antibody would bind exclusively to one form of modified cytidine without cross-reacting with others. The following table summarizes the reported specificity of several commercially available antibodies based on data from manufacturers and independent studies. It is important to note that cross-reactivity can be influenced by the experimental conditions and the specific assay used.
| Antibody Target | Manufacturer/Source | Methodology | Cross-Reactivity with other Methylated Cytidines | Reference |
| 5-mC | Cell Signaling Technology (D3S2Z) | ELISA, Dot Blot, MeDIP | High specificity for 5-mC. | [1] |
| 5-mC | (Jin et al., 2010) | Immunoprecipitation | High selective affinity for 5-mC; does not detect 5-hmC. | [2] |
| 5-hmC | Cell Signaling Technology (HMC31) | ELISA, Dot Blot, MeDIP | High specificity for 5-hmC. | [3] |
| 5-fC | (Inoue et al., 2011) | Dot Blot | Highly specific with no obvious cross-reactivity for C, 5-mC, or 5-hmC. | [4][5] |
| 5-caC | (Inoue et al., 2011) | Dot Blot | Highly specific with no obvious cross-reactivity for other cytosine modifications. | [4][5] |
The DNA Demethylation Pathway
The various forms of methylated cytidines are generated through a series of enzymatic reactions initiated by the Ten-Eleven Translocation (TET) family of enzymes. Understanding this pathway is crucial for interpreting the biological significance of each modification.
The TET enzyme-mediated oxidation cascade of 5-methylcytosine.
Experimental Protocols for Assessing Antibody Specificity
Several experimental techniques can be employed to evaluate the cross-reactivity of antibodies against different methylated cytidines. Dot blot analysis and Methylated DNA Immunoprecipitation (MeDIP) followed by sequencing are two of the most common methods.
Dot Blot Analysis
This technique provides a rapid and straightforward assessment of antibody specificity.
Protocol:
-
DNA Preparation: Synthesize or obtain DNA oligonucleotides containing a single type of modified cytidine (5-mC, 5-hmC, 5-fC, or 5-caC) and an unmodified cytosine control.
-
Spotting: Spot serial dilutions of each DNA sample onto a nitrocellulose or nylon membrane.
-
Cross-linking: UV cross-link the DNA to the membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.
A generalized workflow for assessing antibody specificity using dot blot analysis.
Methylated DNA Immunoprecipitation (MeDIP)
MeDIP is used to enrich for DNA fragments containing a specific methylation mark, which can then be analyzed by quantitative PCR (qPCR) or high-throughput sequencing (MeDIP-seq).
Protocol:
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and fragment it to an average size of 200-800 bp by sonication or enzymatic digestion.
-
DNA Denaturation: Denature the fragmented DNA by heating at 95°C for 10 minutes, followed by rapid cooling on ice.
-
Immunoprecipitation:
-
Incubate the denatured DNA with the specific anti-methylated cytidine antibody overnight at 4°C with gentle rotation.
-
Add magnetic beads conjugated with a secondary antibody (e.g., anti-rabbit IgG) and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
-
Washing: Wash the beads several times with IP wash buffer to remove non-specifically bound DNA.
-
Elution and DNA Purification: Elute the immunoprecipitated DNA from the beads and purify it using a DNA purification kit.
-
Analysis:
-
MeDIP-qPCR: Quantify the enrichment of specific DNA regions known to contain the modification of interest using qPCR.
-
MeDIP-seq: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing to map the modification across the genome.
-
Conclusion
The selection of highly specific antibodies is a critical first step for reliable and reproducible research in the field of DNA methylation. While many commercially available antibodies demonstrate good specificity for their intended target, it is essential for researchers to independently validate their performance using standardized experimental protocols such as dot blot analysis and MeDIP. This guide provides a framework for making informed decisions when choosing antibodies for the study of 5-mC, 5-hmC, 5-fC, and 5-caC, ultimately contributing to the generation of more accurate and robust data in the pursuit of understanding the complexities of the epigenome.
References
- 1. 5-Methylcytosine (5-mC) (D3S2Z) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Examination of the specificity of DNA methylation profiling techniques towards 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylcytosine (5-hmC) (HMC31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Generation and replication-dependent dilution of 5fC and 5caC during mouse preimplantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation and replication-dependent dilution of 5fC and 5caC during mouse preimplantation development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 3-methylcytosine (m3C) in Translation: A Comparative Guide to Reporter Assays
For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA modifications in regulating protein synthesis is paramount. Among these, 3-methylcytosine (m3C) is an emerging player in the epitranscriptomic landscape, with evidence suggesting its involvement in fine-tuning translation. This guide provides a comparative overview of reporter assay strategies to validate and quantify the impact of m3C on translational efficiency, offering detailed experimental protocols and data presentation formats to support rigorous investigation.
The direct functional validation of m3C's role in translation often employs reporter assays, which provide a quantitative readout of protein synthesis from a modified mRNA transcript. While various reporter systems exist, dual-luciferase and fluorescent reporter assays are the most commonly adapted for this purpose. These assays allow for the precise measurement of the translational output of a reporter gene, the expression of which is influenced by the presence or absence of m3C within its mRNA sequence.
Comparison of Reporter Assay Strategies for m3C Validation
A direct comparison of established reporter assays specifically for m3C is not yet extensively documented in the literature. However, based on methodologies used for other RNA modifications, we can compare two primary approaches: a plasmid-based expression system and an in vitro transcribed (IVT) mRNA transfection method. Each offers distinct advantages and is suited for different experimental questions.
| Feature | Plasmid-Based Dual-Luciferase Assay | IVT mRNA-Based Dual-Luciferase Assay |
| Principle | Co-transfection of a plasmid encoding the m3C-modified reporter mRNA and a control reporter. | Transfection of in vitro transcribed and modified reporter mRNA and a control mRNA. |
| m3C Incorporation | Relies on endogenous cellular machinery, which may be influenced by the expression of m3C methyltransferases (e.g., METTL8). | Direct and controlled incorporation of m3C during in vitro transcription. |
| Control over Modification | Indirect; depends on cellular enzyme activity. | High; precise positioning and stoichiometry of m3C. |
| Experimental Complexity | Simpler plasmid cloning and transfection. | Requires expertise in in vitro transcription and RNA handling. |
| Biological Relevance | Reflects the interplay of cellular factors in m3C-mediated regulation. | Isolates the direct effect of the m3C modification on translation. |
| Typical Readout | Ratio of Firefly to Renilla luciferase activity. | Ratio of Firefly to Renilla luciferase activity. |
Experimental Workflow and Design
A robust reporter assay to investigate the role of m3C in translation necessitates careful design of the reporter construct and a meticulously executed experimental workflow. The dual-luciferase system is a widely accepted standard due to its high sensitivity and the ability to normalize for transfection efficiency and cell viability.[1][2]
Logical Workflow for an m3C Reporter Assay
Signaling Pathway of m3C-Mediated Translational Regulation
The primary enzyme identified to install m3C in mitochondrial tRNAs is METTL8.[3][4] This modification is crucial for the efficient translation of mitochondrial-encoded proteins. A simplified representation of this pathway highlights the key components involved.
Detailed Experimental Protocols
Below are generalized protocols for the two main reporter assay approaches. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Plasmid-Based Dual-Luciferase Reporter Assay
This protocol is adapted from standard dual-luciferase assay procedures.[2][5]
1. Reporter Construct Preparation:
- Subclone the 3' UTR of a gene of interest, predicted to contain functional m3C sites, into a dual-luciferase reporter vector (e.g., pmirGLO) downstream of the Firefly luciferase gene.
- As a negative control, create a construct with mutations in the putative m3C sites.
- Prepare a mammalian expression vector for the m3C methyltransferase (e.g., METTL8) and a corresponding empty vector control.
2. Cell Culture and Transfection:
- Seed cells (e.g., HEK293T) in a 96-well plate to reach 70-80% confluency on the day of transfection.
- For each well, prepare a transfection mix containing the reporter plasmid, the methyltransferase or empty vector, and a transfection reagent according to the manufacturer's instructions.
- Incubate the cells for 24-48 hours post-transfection.
3. Luciferase Assay:
- Remove the culture medium and wash the cells with PBS.
- Lyse the cells using a passive lysis buffer.
- Add the Firefly luciferase substrate and measure the luminescence (Reading A).
- Add the Stop & Glo® reagent to quench the Firefly luciferase reaction and activate the Renilla luciferase, then measure the luminescence (Reading B).
4. Data Analysis:
- Calculate the ratio of Firefly to Renilla luciferase activity (Reading A / Reading B) for each sample to normalize for transfection efficiency.
- Compare the normalized luciferase activity between cells overexpressing the methyltransferase and the empty vector control to determine the effect of m3C on translation.
Protocol 2: IVT mRNA-Based Dual-Luciferase Reporter Assay
This protocol involves the transfection of in vitro transcribed and modified mRNA.[3][6]
1. In Vitro Transcription and mRNA Modification:
- Linearize the reporter plasmid DNA containing the T7 promoter upstream of the reporter gene.
- Perform in vitro transcription using a T7 RNA polymerase kit, incorporating N3-methylcytidine triphosphate (m3C-TP) along with the canonical NTPs.
- Synthesize a control mRNA with only canonical nucleotides.
- Synthesize a Renilla luciferase mRNA as an internal control.
- Purify the resulting mRNAs.
2. mRNA Transfection:
- Co-transfect the m3C-modified or unmodified Firefly luciferase mRNA along with the Renilla luciferase mRNA into the target cells using an appropriate RNA transfection reagent.
3. Luciferase Assay and Data Analysis:
- Follow steps 3 and 4 from Protocol 1 to measure and analyze the luciferase activities.
Data Presentation
Quantitative data from these assays should be presented in a clear and structured format to facilitate comparison.
Table 1: Hypothetical Data from a Plasmid-Based Dual-Luciferase Assay
| Condition | Normalized Luciferase Activity (Mean ± SD) | Fold Change vs. Control | p-value |
| Reporter + Empty Vector | 1.00 ± 0.12 | - | - |
| Reporter + METTL8 Vector | 1.52 ± 0.18 | 1.52 | <0.01 |
| Mutant Reporter + METTL8 Vector | 1.05 ± 0.15 | 1.05 | >0.05 |
Table 2: Hypothetical Data from an IVT mRNA-Based Dual-Luciferase Assay
| mRNA Transfected | Normalized Luciferase Activity (Mean ± SD) | Fold Change vs. Unmodified | p-value |
| Unmodified Reporter mRNA | 1.00 ± 0.09 | - | - |
| m3C-modified Reporter mRNA | 1.89 ± 0.21 | 1.89 | <0.001 |
Conclusion
Reporter assays, particularly dual-luciferase systems, are powerful tools for dissecting the functional consequences of m3C modification on translation. The choice between a plasmid-based or an IVT mRNA-based approach will depend on the specific research question. While plasmid-based assays provide insights into the cellular context of m3C-mediated regulation, IVT mRNA assays offer precise control over the modification and a direct measure of its impact. By employing these robust methodologies and presenting the data in a clear, comparative format, researchers can effectively validate and quantify the role of m3C in the intricate process of protein synthesis.
References
- 1. google.com [google.com]
- 2. Comprehensive Luciferase-Based Reporter Gene Assay Reveals Previously Masked Up-Regulatory Effects of miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An Optimized Transient Dual Luciferase Assay for Quantifying MicroRNA Directed Repression of Targeted Sequences [frontiersin.org]
- 6. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of RNA Stability: The Impact of 3-Methylcytidine
The post-transcriptional modification of RNA plays a pivotal role in regulating gene expression, with over 170 known chemical modifications influencing RNA structure, function, and stability. Among these, 3-methylcytidine (m3C) is a modification found in various RNA species, including transfer RNA (tRNA) and messenger RNA (mRNA).[1][2][3][4] This guide provides a detailed comparison of the stability of RNA with and without the m3C modification, supported by experimental data and methodologies for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Thermal Stability
The stability of an RNA duplex can be quantified by its melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. Experimental evidence demonstrates that the introduction of this compound is generally destabilizing to the canonical Watson-Crick base pairing. The methyl group at the N3 position of cytidine disrupts the hydrogen bonds that form the C:G pair, leading to a significant reduction in thermal stability.[1]
| RNA Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
| rAUG CGG UAC | Unmodified (Cytidine) | 61.6 ± 0.2 | N/A |
| rAUG m3C GG UAC | Modified (this compound) | 59.5 ± 0.3 | -2.1 |
Table 1: Comparison of melting temperatures for RNA duplexes with and without this compound. Data reflects studies on anticodon stem-loop models under specific pH conditions (pH 5.0), where the unmodified duplex shows higher stability.[5] At neutral pH (7.5), the destabilizing effect is still observed, with the unmodified duplex having a Tm of 61.6°C and the m3C-modified duplex having a Tm of 66.8°C in one study, suggesting context-dependent effects, though destabilization of the C:G pair itself is a consistent finding.[1][5]
Experimental Methodologies
The quantitative data presented above is derived from specific biophysical and biochemical experiments. The core methodologies are outlined below to provide a framework for reproducibility and further investigation.[6]
Synthesis of m3C-Modified RNA Oligonucleotides
The study of m3C's impact on RNA stability necessitates the availability of synthetic RNA molecules containing this modification.
-
Phosphoramidite Synthesis: The process begins with the chemical synthesis of the m3C phosphoramidite building block.[1]
-
Solid-Phase Synthesis: The m3C phosphoramidite is then incorporated into a desired RNA oligonucleotide sequence using a standard automated solid-phase synthesizer.[1][6]
-
Deprotection and Purification: Following synthesis, the RNA oligonucleotides are deprotected and purified, typically using high-performance liquid chromatography (HPLC), to ensure high purity for subsequent experiments.
Thermal Denaturation Analysis (UV-Melting)
This technique is used to determine the melting temperature (Tm) of RNA duplexes.
-
Sample Preparation: Equimolar amounts of the complementary RNA strands (one of which may contain the m3C modification) are mixed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Denaturation and Annealing: The sample is first heated to a high temperature (e.g., 95°C) to ensure complete denaturation into single strands and then slowly cooled to allow for the formation of duplexes.
-
UV Absorbance Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased. As the RNA duplex melts into single strands, the absorbance increases (hyperchromic effect).
-
Tm Calculation: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve, with the peak of the derivative corresponding to the Tm.
Cellular mRNA Stability Assay via Transcriptional Inhibition
To understand the effect of m3C on RNA stability within a cellular context, mRNA half-life can be measured. A common method involves inhibiting global transcription and measuring the decay rate of specific transcripts over time.[7][8][9]
-
Cell Culture and Treatment: Cells are cultured to a desired confluency. Transcription is then acutely inhibited by adding a drug such as Actinomycin D.[8][9]
-
Time-Course RNA Extraction: Samples of cells are collected at various time points after the addition of the inhibitor (e.g., 0, 2, 4, 8, 12 hours). Total RNA is extracted from each sample.
-
Quantification of mRNA Levels: The abundance of the target mRNA (both m3C-modified and unmodified counterparts, if applicable) is quantified at each time point using reverse transcription-quantitative PCR (RT-qPCR).
-
Half-Life Calculation: The mRNA levels are plotted against time. The time it takes for the mRNA level to decrease by half is calculated, representing the mRNA half-life. A shorter half-life indicates lower stability.
Visualizing Workflows and Biological Implications
Diagrams created using the DOT language provide clear visual representations of experimental processes and biological pathways.
Caption: Workflow for comparing RNA thermal stability.
The presence of m3C in mRNA, particularly in the 3' untranslated region (3' UTR), has been associated with decreased mRNA stability and subsequent degradation.[10] This suggests a regulatory role for m3C in post-transcriptional gene expression.
Caption: The regulatory impact of m3C on mRNA fate.
Summary and Implications
The presence of this compound fundamentally alters the biophysical properties of RNA. Key findings indicate that:
-
Destabilizing Effect: The m3C modification disrupts the standard Watson-Crick C:G base pair, leading to a measurable decrease in the thermal stability of RNA duplexes.[1]
-
Biological Consequences: In a cellular environment, m3C modification, particularly when located in the 3' UTR of mRNAs, is associated with accelerated mRNA degradation.[10] This suggests that m3C acts as a regulatory mark that can earmark specific transcripts for decay, thereby controlling gene expression.
-
Enzymatic Control: The deposition of m3C is a regulated process controlled by specific "writer" enzymes, such as METTL8 for mRNA, highlighting a dynamic layer of epitranscriptomic regulation.[3][4]
For researchers and drug development professionals, understanding the destabilizing nature of m3C is crucial. This knowledge can inform the design of RNA-based therapeutics, where modulating RNA stability is a key objective. Furthermore, the enzymes responsible for m3C deposition and removal represent potential therapeutic targets for diseases where gene expression is dysregulated due to aberrant RNA modification patterns.
References
- 1. Base Pairing and Functional Insights into Nthis compound (m3C) in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for METTL6-mediated m3C RNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three distinct this compound (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synthesis and biochemical studies of Nthis compound(m3C), N4-methylcytidine (m4C) and N4, N4-dimethylcytidine (m42C) modified RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcriptome-wide mapping of Nthis compound modification at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Demethylase Activity of ALKBH Family Proteins on 3-Methylcytosine (m3C)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the demethylase activity of the AlkB homolog (ALKBH) family of proteins on 3-methylcytosine (m3C), a critical modification implicated in various biological processes and diseases. We present a detailed overview of the direct reversal of m3C demethylation by ALKBH1, ALKBH2, and ALKBH3, compare their enzymatic efficiencies, and contrast this mechanism with alternative DNA repair pathways. This guide includes detailed experimental protocols for key validation assays and quantitative data to support your research and development efforts.
The ALKBH Family: Key Players in m3C Demethylation
The ALKBH family of Fe(II)- and α-ketoglutarate-dependent dioxygenases plays a crucial role in repairing alkylated DNA and RNA bases. Among the nine known human ALKBH proteins, ALKBH1, ALKBH2, and ALKBH3 have been identified as active m3C demethylases.[1][2][3] These enzymes catalyze the oxidative removal of the methyl group from 3-methylcytosine, restoring the canonical cytosine base.[4][5]
However, their substrate preferences differ, influencing their biological roles:
-
ALKBH1: Demonstrates demethylase activity on m3C in both single-stranded DNA (ssDNA) and RNA, including messenger RNA (mRNA).[6][7] Its activity is not limited to m3C, as it also targets other modifications like N1-methyladenosine (m1A).[8][9]
-
ALKBH2: Preferentially acts on m3C within double-stranded DNA (dsDNA).[1]
-
ALKBH3: Shows a strong preference for m3C in single-stranded DNA (ssDNA) and RNA.[1][10]
Quantitative Comparison of ALKBH Demethylase Activity on m3C
The efficiency of m3C demethylation varies among the active ALKBH homologs. The following table summarizes available kinetic data, providing a quantitative basis for comparison.
| Enzyme | Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| ALKBH1 | m3C in mRNA | N/A | N/A | N/A | [7] |
| ALKBH2 | m3C in dsDNA | N/A | N/A | N/A | |
| ALKBH3 | m3C in ssDNA | 0.15 | 1.5 | 0.10 | [3] |
Note: Quantitative kinetic data for ALKBH1 and ALKBH2 on m3C is not as readily available in the literature as it is for ALKBH3. The provided data for ALKBH3 is based on a specific study and may vary depending on experimental conditions.
Alternative Repair Pathway: Base Excision Repair (BER)
While ALKBH proteins directly reverse m3C damage, an alternative pathway for handling this lesion is the Base Excision Repair (BER) pathway.[4] This multi-step process is initiated by DNA glycosylases that recognize and excise the damaged base.
Two DNA glycosylases, Thymine-DNA Glycosylase (TDG) and Single-strand selective monofunctional uracil-DNA glycosylase (SMUG1) , are known to be involved in the repair of various base lesions.[11][12] While their primary substrates are not m3C itself, they can recognize and excise deaminated forms of methylated cytosines.[11][13] For instance, TDG is known to efficiently excise 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are oxidized forms of 5-methylcytosine.[11][13] While there is evidence for TDG and SMUG1 activity on various modified pyrimidines, their direct and efficient excision of 3-methylcytosine is not as well-established as the direct reversal by ALKBH proteins.
Experimental Validation of m3C Demethylase Activity
Several robust methods can be employed to validate and quantify the demethylase activity of ALKBH proteins on m3C. Below are detailed protocols for three widely used assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the accurate quantification of modified nucleosides in DNA and RNA.[13] This method offers high sensitivity and specificity, allowing for the direct measurement of m3C levels before and after enzymatic treatment.
Experimental Protocol:
-
RNA/DNA Digestion:
-
To 2.5 µg of RNA or DNA substrate containing m3C, add 2 µL of nuclease P1 (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Bring the total volume to 25 µL with ultrapure water.
-
Incubate the reaction at 37°C for 3 hours.[14]
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, the samples can be directly subjected to LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a C18 reverse-phase column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the levels of cytosine and 3-methylcytosine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions to monitor are specific for each nucleoside.
-
The amount of m3C is typically expressed as a ratio relative to the amount of unmodified cytosine.
-
Real-Time PCR-Based Quantitative Assay
This assay provides a high-throughput method to quantify the demethylase activity of ALKBH proteins by measuring the amount of repaired DNA product.[5][10]
Experimental Protocol:
-
Demethylation Reaction:
-
Prepare a reaction mixture containing the purified ALKBH enzyme (e.g., 4 ng of ALKBH3), 2 mM ascorbic acid, 100 µM 2-oxoglutarate, 40 µM Fe(SO₄)·7H₂O, and 80 fmol of a single-stranded oligonucleotide substrate containing a single m3C residue in 50 mM Tris-HCl (pH 8.0).[5]
-
Incubate the reaction at 37°C for 1 hour.[5]
-
-
Sample Preparation for qPCR:
-
Dilute the reaction mixture 20-fold with distilled water.[5]
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using primers that flank the m3C site. One of the primers should have its 3'-end corresponding to the position of the m3C. Successful demethylation will allow for efficient primer extension and amplification.
-
Use a SYBR Green-based detection method.
-
The thermal cycling conditions are typically an initial denaturation at 95°C for 10 seconds, followed by 40 cycles of 95°C for 5 seconds, 61°C for 30 seconds, and 72°C for 15 seconds.[5]
-
The amount of demethylated product is calculated from a standard curve generated using a known amount of the corresponding unmodified oligonucleotide.[5]
-
Fluorescence-Based Kinetic Assay (FRET)
Fluorescence Resonance Energy Transfer (FRET) assays offer a continuous and real-time method to monitor demethylase activity, making them ideal for kinetic studies and inhibitor screening.[15]
Experimental Protocol:
-
Substrate Design:
-
Synthesize a single-stranded DNA or RNA oligonucleotide substrate containing a single m3C lesion.
-
Label the 5' end of the substrate with a fluorophore (e.g., FAM) and the 3' end with a quencher (e.g., Dabcyl). In the intact, hairpin-forming substrate, the proximity of the quencher to the fluorophore results in low fluorescence.
-
-
Demethylation and Cleavage Reaction:
-
Set up the demethylation reaction as described for the real-time PCR assay, including the FRET substrate.
-
Include a restriction enzyme in the reaction mixture that specifically recognizes and cleaves the DNA sequence only after the m3C has been demethylated to cytosine.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence in real-time using a fluorescence plate reader. Cleavage of the substrate upon demethylation separates the fluorophore from the quencher, leading to an increase in fluorescence signal.
-
The initial velocity of the reaction can be determined from the linear phase of the fluorescence increase.
-
Visualizing the Demethylation Process
To further clarify the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Conclusion
Validating the demethylase activity of ALKBH family proteins on m3C is essential for understanding their roles in cellular processes and for the development of targeted therapeutics. This guide provides a comparative overview of the key ALKBH enzymes involved, their efficiencies, and the primary experimental methods for their characterization. By utilizing the detailed protocols and comparative data presented, researchers can effectively design and execute experiments to investigate m3C demethylation and its implications in health and disease.
References
- 1. discover.library.noaa.gov [discover.library.noaa.gov]
- 2. Multi-substrate selectivity based on key loops and non-homologous domains: new insight into ALKBH family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excision of deaminated cytosine from the vertebrate genome: role of the SMUG1 uracil–DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlkB Homologue 1 Demethylates N3-Methylcytidine in mRNA of Mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TDG thymine DNA glycosylase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. ALKBH1-Mediated tRNA Demethylation Regulates Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A real-time PCR-based quantitative assay for 3-methylcytosine demethylase activity of ALKBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA demethylation - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-resonance-energy-transfer-based assay to estimate modulation of TDP1 activity through arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N3-methylcytidine (m3C) on Reverse Transcriptase Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N3-methylcytidine (m3C) is a post-transcriptional RNA modification found in both tRNA and mRNA, where it plays a crucial role in various biological processes.[1][2] The methylation at the N3 position of cytidine disrupts the Watson-Crick base pairing, which can significantly affect the efficiency and fidelity of reverse transcription.[1][2] This guide provides a comparative analysis of the impact of m3C on different reverse transcriptase (RT) enzymes, offering valuable insights for researchers working on RNA biology, developing RNA-based therapeutics, and those involved in drug development.
Performance Comparison of Reverse Transcriptase Enzymes at m3C Sites
The presence of an m3C modification in an RNA template presents a significant challenge to reverse transcriptase enzymes. The response to this obstacle, however, varies considerably depending on the intrinsic fidelity of the enzyme. High-fidelity reverse transcriptases tend to stall and terminate cDNA synthesis, while lower-fidelity enzymes are more prone to read-through the modified nucleotide, often introducing mutations.
A key study investigated the effects of m3C on four commonly used reverse transcriptase enzymes: Avian Myeloblastosis Virus Reverse Transcriptase (AMV-RT), Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1-RT), Moloney Murine Leukemia Virus Reverse Transcriptase (MMLV-RT), and MutiScribe-RT. The results highlight a clear distinction in their ability to bypass this modified base.
| Enzyme | Fidelity | Impact of m3C | Outcome |
| AMV-RT | High | Stalling/Termination | Complete halt of cDNA synthesis[1][2] |
| HIV-1-RT | Low | Read-through with misincorporation | G-to-A mutation in cDNA[1][2] |
| MMLV-RT | Low | Read-through with misincorporation | G-to-A mutation in cDNA[1][2] |
| MutiScribe-RT | Low | Read-through with misincorporation | G-to-A mutation in cDNA[1][2] |
High-Fidelity Enzyme: AMV-RT
AMV-RT, known for its relatively high fidelity, is strongly inhibited by the presence of m3C in the RNA template. The methylation at the N3 position of cytosine disrupts the canonical Watson-Crick base pairing, and for a high-fidelity enzyme like AMV-RT, this disruption leads to a complete cessation of DNA synthesis.[1][2] This property can be exploited in techniques such as primer extension assays to map the location of m3C modifications within an RNA molecule.
Low-Fidelity Enzymes: HIV-1-RT, MMLV-RT, and MutiScribe-RT
In contrast to AMV-RT, reverse transcriptases with lower fidelity, such as HIV-1-RT, MMLV-RT, and MutiScribe-RT, are capable of bypassing the m3C modification. However, this read-through comes at the cost of accuracy. These enzymes predominantly misincorporate an adenine (A) opposite the m3C, resulting in a guanine (G) to adenine (A) transition in the synthesized cDNA strand.[1][2] This infidelity highlights a potential mechanism for generating mutations in retroviruses and has implications for the accuracy of reverse transcription-based applications when m3C is present in the RNA template.
Experimental Protocols
The following is a generalized protocol for a primer extension assay to analyze the impact of m3C on reverse transcriptase activity. This method can be adapted to compare different reverse transcriptase enzymes.
Primer Extension Assay to Detect Reverse Transcriptase Stalling at m3C Sites
Objective: To determine if a reverse transcriptase enzyme is blocked by the presence of an Nthis compound (m3C) modification in an RNA template.
Materials:
-
RNA template containing a known m3C modification
-
Unmodified control RNA template of the same sequence
-
DNA primer complementary to the 3' end of the RNA template, labeled with a fluorescent dye (e.g., 6-FAM) or a radioactive isotope (e.g., ³²P)
-
Reverse transcriptase enzyme to be tested (e.g., AMV-RT, HIV-1-RT, MMLV-RT, MutiScribe-RT)
-
10x Reverse Transcription Buffer (specific to the enzyme)
-
dNTP mix (10 mM each)
-
DTT (0.1 M, if required by the enzyme)
-
RNase inhibitor
-
Nuclease-free water
-
Formamide loading dye
-
Polyacrylamide gel (denaturing, appropriate percentage for resolving the expected product sizes)
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system (fluorescence scanner or phosphorimager)
Procedure:
-
Primer Annealing:
-
In a nuclease-free microcentrifuge tube, combine the following on ice:
-
RNA template (m3C-modified or unmodified control): 1 pmol
-
Labeled DNA primer: 2 pmol
-
10x Reverse Transcription Buffer: 2 µL
-
Nuclease-free water to a final volume of 10 µL
-
-
Heat the mixture to 65°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate primer annealing.
-
-
Reverse Transcription Reaction:
-
To the annealed primer-template mixture, add the following on ice:
-
10x Reverse Transcription Buffer: 2 µL
-
dNTP mix (10 mM): 2 µL
-
DTT (0.1 M, if required): 2 µL
-
RNase inhibitor: 0.5 µL
-
Reverse transcriptase enzyme: 1 µL (use the manufacturer's recommended concentration)
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at the optimal temperature for the specific reverse transcriptase for 1 hour. (e.g., 42°C for MMLV-RT, 48°C for AMV-RT).
-
-
Reaction Termination and Product Precipitation:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Precipitate the cDNA products by adding 2.5 volumes of cold 100% ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed for 30 minutes at 4°C.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend it in 10 µL of formamide loading dye.
-
-
Gel Electrophoresis and Analysis:
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Load the samples onto a denaturing polyacrylamide gel. Include a lane with a DNA size ladder for reference.
-
Run the gel according to the manufacturer's instructions until the desired resolution is achieved.
-
Visualize the bands using a fluorescence scanner or phosphorimager.
-
Analysis:
-
A full-length product band in both the control and m3C-containing RNA lanes indicates read-through.
-
The presence of a truncated band at the position of the m3C modification in the m3C-containing RNA lane, and a full-length product in the control lane, indicates stalling of the reverse transcriptase. The intensity of the stalled band relative to the full-length product can be quantified to estimate the stalling efficiency.
-
-
Visualizing the Impact of m3C on Reverse Transcription
The differential effects of m3C on high- and low-fidelity reverse transcriptases can be represented in a logical workflow.
Caption: Logical workflow of m3C's impact on RTs.
The experimental workflow for analyzing the products of a reverse transcription reaction in the presence of m3C can also be visualized.
Caption: Experimental workflow for m3C RT analysis.
Conclusion
The Nthis compound modification serves as a critical checkpoint for reverse transcriptase enzymes, effectively discriminating between high- and low-fidelity polymerases. For researchers studying RNA modifications, this differential impact provides a valuable tool for mapping m3C sites and understanding the fidelity of various reverse transcriptases. In the context of drug development, particularly for retroviral therapies, the ability of viral reverse transcriptases to navigate and even misinterpret modified bases like m3C is a key consideration in understanding viral evolution and the emergence of drug resistance. This guide provides a foundational understanding and practical protocols to further investigate the intricate interplay between RNA modifications and the enzymes that process them.
References
Safety Operating Guide
Proper Disposal of 3-Methylcytidine: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research integrity and environmental responsibility. This guide provides essential logistical and safety information for the proper disposal of 3-Methylcytidine, a modified nucleoside utilized in various research applications, including as a potential biomarker for certain cancers.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.
A crucial first step in determining the correct disposal method for any chemical is to consult its Safety Data Sheet (SDS). According to available SDS information, this compound is not classified as a hazardous substance or mixture. This classification significantly influences the disposal protocol, suggesting that stringent hazardous waste procedures may not be required. However, it is imperative to follow institutional and local regulations, as waste disposal requirements can vary.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is essential to wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area. In the event of a spill, solid material should be carefully swept up to avoid dust generation, and the area should be cleaned with soap and water.[3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves a systematic approach to waste segregation, collection, and documentation, culminating in disposal through the appropriate waste stream as determined by your institution's Environmental Health and Safety (EHS) office.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, in a designated, leak-proof container.[4][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container.[4] Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4]
2. Waste Collection and Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and any other identifiers required by your institution.[4] While not classified as hazardous, clear labeling prevents accidental mixing with other waste streams and ensures proper handling.
-
Use chemically compatible containers for waste storage. Plastic containers are generally preferred for chemical waste.[5]
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.[5][6] This area should be clearly marked and inaccessible to unauthorized personnel.
-
Ensure that waste containers are kept closed except when adding waste.[5]
4. Consultation and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to determine the final disposal route.[4] They will provide specific guidance based on local regulations and the non-hazardous nature of this compound.
-
Even for non-hazardous chemicals, it is crucial to maintain a record of the waste generated and its disposal.
The following table summarizes the key logistical information for the disposal of this compound:
| Parameter | Guideline | Rationale |
| Waste Type | Solid and Liquid | Segregate based on physical state. |
| Container | Labeled, sealed, chemically compatible (plastic preferred) | Prevents leaks and misidentification.[5] |
| Labeling | "this compound Waste" and other institutional requirements | Ensures proper handling and disposal.[4] |
| Storage | Designated Satellite Accumulation Area | Safe and secure temporary storage.[5][6] |
| Disposal Route | Consult Institutional EHS Office | Ensures compliance with local regulations. |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from the point of waste generation to its final disposal.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby upholding laboratory safety standards and environmental regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
